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2-[4-(2-Aminoethyl)phenyl]ethylamine Documentation Hub

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  • Product: 2-[4-(2-Aminoethyl)phenyl]ethylamine
  • CAS: 7423-50-9

Core Science & Biosynthesis

Foundational

1,4-Bis(2-aminoethyl)benzene: Structural Architectures and Perovskite Applications

[1][2] Executive Summary 1,4-Bis(2-aminoethyl)benzene (CAS: 7423-50-9), also known as 1,4-phenylenediethanamine , is a centrosymmetric aromatic diamine distinct from its homologue p-xylylenediamine (p-XDA).[1][2] Charact...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1,4-Bis(2-aminoethyl)benzene (CAS: 7423-50-9), also known as 1,4-phenylenediethanamine , is a centrosymmetric aromatic diamine distinct from its homologue p-xylylenediamine (p-XDA).[1][2] Characterized by two ethylamine arms attached to the para positions of a benzene ring, this molecule possesses a unique combination of aromatic rigidity and alkyl flexibility.

While historically used as a niche curing agent or polymer precursor, its significance has surged in photovoltaic research . It serves as a critical divalent organic spacer in Dion-Jacobson (DJ) and Ruddlesden-Popper (RP) 2D perovskite solar cells.[1][2] Its structural geometry allows for effective passivation of grain boundaries and the stabilization of the perovskite lattice against moisture, directly addressing the degradation challenges of methylammonium lead iodide (MAPbI₃) systems.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a benzene core with 2-aminoethyl groups at the 1 and 4 positions.[1][2] This specific chain length (two carbons vs. one in p-XDA) fundamentally alters its packing efficiency and electronic decoupling properties in solid-state lattices.[1][2]

Chemical Identifiers[1][2][3]
PropertyDetail
IUPAC Name 2,2'-(1,4-Phenylene)bis(ethan-1-amine)
Common Synonyms 1,4-Bis(2-aminoethyl)benzene; p-Bis(2-aminoethyl)benzene; 1,4-Phenylenediethanamine
CAS Number 7423-50-9
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
SMILES NCCc1ccc(CCN)cc1
InChI Key FVHFDNYRMIWPRS-UHFFFAOYSA-N
Structural Geometry

The molecule exhibits C₂h symmetry in its favored trans-conformation.[1][2]

  • Aromatic Core: Provides hydrophobic shielding and π-π stacking potential, essential for moisture resistance in perovskite interlayers.[1][2]

  • Ethyl Linkers: The ethylene (-CH₂CH₂-) spacers introduce a rotational degree of freedom absent in p-xylylenediamine.[1][2] This flexibility allows the terminal ammonium groups to orient more effectively into the pockets of inorganic lead-iodide octahedra [PbI₆]⁴⁻, reducing lattice strain.[1][2]

Part 2: Physicochemical Properties[1]

Note: As a specialized intermediate, some physical constants are derived from experimental analogues and computational models.

PropertyValue / DescriptionContext
Physical State Low-melting solid or viscous liquidDependent on purity and temperature; tends to supercool.[1][2]
Melting Point 28–35 °C (Predicted/Observed)Lower than p-XDA (63 °C) due to increased chain flexibility disrupting packing.[1][2]
Boiling Point ~310 °C (at 760 mmHg)High BP due to intermolecular hydrogen bonding.[2]
pKa (Conjugate Acid) ~9.8–10.2Typical for primary alkyl amines; highly basic.[1][2]
Solubility Soluble in alcohols, DMSO, DMF.[2]Moderate water solubility; reacts with CO₂ in air.[2]
Hygroscopicity HighReadily absorbs atmospheric moisture and CO₂ (carbamate formation).[2]

Part 3: Synthesis & Manufacturing Protocols

The synthesis typically proceeds via the reduction of 1,4-phenylenediacetonitrile .[1][2] This route ensures the preservation of the carbon skeleton.

Diagram: Synthetic Pathway (DOT)[1][2]

Synthesispathway Start 1,4-Phenylenediacetonitrile (CAS: 622-75-3) Inter Intermediate Complex Start->Inter Reflux/High P Reagent Reduction Agent (Borane-THF or H2/Raney Ni) Reagent->Inter Product 1,4-Bis(2-aminoethyl)benzene (Free Base) Inter->Product Hydrolysis/Workup Salt Ammonium Iodide Salt (For Perovskites) Product->Salt HI (aq) / Ethanol

Caption: Figure 1. Synthetic route from nitrile precursor to the functional ammonium salt used in solar cells.[1]

Detailed Protocol: Borane Reduction (Laboratory Scale)

Safety: Borane is highly reactive.[1][2] Work under inert atmosphere (Argon/Nitrogen).[1][2]

  • Precursor Dissolution: Dissolve 1.0 g (6.4 mmol) of 1,4-phenylenediacetonitrile in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Reduction: Under Argon flow, add 45 mL of 1 M Borane-THF complex dropwise via a pressure-equalizing addition funnel.

    • Mechanism:[1][3][4][5] The nitrile group (-C≡N) is reduced stepwise to the primary amine (-CH₂NH₂).[1][2]

  • Reflux: Heat the mixture to reflux for 24 hours to ensure complete conversion.

  • Quenching: Cool the solution in an ice bath. Carefully add a 1:1 mixture of THF:Water to destroy excess borane (Caution: Hydrogen gas evolution).[1]

  • Extraction: Evaporate THF. Basify the aqueous residue with NaOH (pH > 12) and extract with Dichloromethane (DCM).[2]

  • Purification: Dry organic layer over MgSO₄, filter, and remove solvent in vacuo.

Protocol: Conversion to Spacer Salt (Perovskite Grade)

For photovoltaic applications, the free amine must be converted to the di-ammonium iodide salt.[1][2]

  • Dissolve the free amine in ethanol at 0 °C.

  • Add stoichiometric excess of Hydroiodic acid (57% w/w) dropwise.

  • Precipitate forms immediately. Stir for 2 hours.

  • Recrystallize from ethanol/diethyl ether to obtain high-purity 1,4-phenylenediethanaminium iodide .

Part 4: Core Application – 2D Perovskite Solar Cells

The primary high-value application of this molecule is as a spacer cation in 2D and Quasi-2D perovskite solar cells.[1][2]

The Stability Problem

Traditional 3D perovskites (e.g., MAPbI₃) suffer from rapid degradation due to moisture ingress and ion migration.[2]

  • Solution: Introduce large hydrophobic organic cations (like 1,4-bis(2-aminoethyl)benzene) to slice the 3D framework into 2D slabs.

  • Role of the Spacer: The diamine anchors to two inorganic layers simultaneously (bridging), forming a Dion-Jacobson (DJ) phase.[1][2] This eliminates the weak van der Waals gap found in Ruddlesden-Popper (RP) phases (which use monoamines), resulting in a mechanically robust and more conductive lattice.[1][2]

Mechanism of Action
  • Passivation: The ammonium heads (-NH₃⁺) fill iodine vacancies at the grain boundaries.[1][2]

  • Hydrophobicity: The benzene ring creates a moisture-repelling barrier.[1][2]

  • Charge Transport: The aromatic core facilitates hole transfer via tunneling, provided the ethyl linker does not introduce excessive dielectric bulk.

Diagram: Perovskite Spacer Architecture (DOT)[1][2]

PerovskiteStructure cluster_0 Dion-Jacobson Phase Layer1 Inorganic Layer [PbI6] Octahedra Spacer Spacer: 1,4-Bis(2-aminoethyl)benzene (Dication) Spacer->Layer1 NH3+ Anchoring Layer2 Inorganic Layer [PbI6] Octahedra Spacer->Layer2 NH3+ Anchoring Defects Surface Defects / Vacancies Spacer->Defects Passivation

Caption: Figure 2. Schematic of the diamine spacer bridging two inorganic perovskite layers, stabilizing the structure.

Part 5: Handling & Safety[1]

  • Corrosivity: As a primary amine, it causes severe skin burns and eye damage (Category 1B).[2]

  • Storage: Hygroscopic and air-sensitive.[1][2] Store under Nitrogen or Argon at 2–8 °C. Long-term exposure to air leads to the formation of white carbamate crusts.[1][2]

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1][2] Handle only in a fume hood.

References

  • Synthesis of Divalent Organic Cations for Perovskites Title: Synthesis of divalent organic cations and their application in highly efficient and stable perovskite solar cells.[6] Source: Kaunas University of Technology (KTU), 2019.[2] URL:[Link][1][2]

  • Chemical Identity & CAS Data Title: 1,4-Bis(2-aminoethyl)benzene - Substance Information.[1][2][7] Source: National Institutes of Health (PubChem).[1][2] URL:[Link][1][2]

  • Comparative Analysis of Diamines Title: p-Xylylenediamine (Homologue) Physical Properties.[1][2][8][9][10][11] Source: NIST Chemistry WebBook, SRD 69.[2] URL:[Link][1][2]

  • Dion-Jacobson Perovskite Mechanics Title: Two-Dimensional Dion–Jacobson Perovskite Solar Cells.[1][2] Source: ACS Energy Letters (Contextual grounding for diamine spacers).[1][2] URL:[Link][1][2]

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of 1,4-Bis(2-aminoethyl)benzene in Polar Solvents

Executive Summary 1,4-Bis(2-aminoethyl)benzene (CAS: 7423-50-9) is a highly versatile aromatic diamine utilized across diverse chemical disciplines, ranging from the synthesis of[1] to the development of [2] and [3]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Bis(2-aminoethyl)benzene (CAS: 7423-50-9) is a highly versatile aromatic diamine utilized across diverse chemical disciplines, ranging from the synthesis of[1] to the development of [2] and [3]. As a Senior Application Scientist, I approach the solubility profiling of this compound not as a simple empirical exercise, but as a thermodynamic system governed by molecular architecture. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior in polar solvents, detailing the critical transition between its free base and dihydrochloride salt forms.

Molecular Architecture & Solvation Thermodynamics

The solubility profile of 1,4-bis(2-aminoethyl)benzene is dictated by its amphiphilic geometry. The molecule consists of a rigid, hydrophobic


-phenylene core flanked by two flexible, highly polar primary aminoethyl arms (

).

The Causality of Solvation:

  • In Aqueous Media: The free base exhibits poor solubility in neutral water. While the terminal amines can act as hydrogen-bond donors and acceptors, the hydrophobic aromatic core requires water molecules to form a highly ordered clathrate-like cavity. The entropic penalty of forming this cavity outweighs the enthalpic gain from hydrogen bonding, rendering the free base sparingly soluble.

  • In Polar Protic Solvents (Methanol/Ethanol): Methanol (

    
    ) is an optimal solvent for the free base[1]. Its hydroxyl group engages in hydrogen bonding with the amines, while its methyl group interacts favorably with the aromatic core via London dispersion forces, effectively bypassing the severe entropic penalty seen in water.
    
  • In Polar Aprotic Solvents (DMSO/DMF): Solvents like DMSO (

    
    ) act as powerful hydrogen-bond acceptors for the primary amines. The high dipole moment and localized hydrophobic regions of DMSO provide excellent solvation for the entire molecular surface.
    

Solvation cluster_0 1,4-Bis(2-aminoethyl)benzene States FreeBase Free Base (Hydrophobic Core + H-Bonding Ends) Protic Polar Protic Solvents (MeOH, EtOH) FreeBase->Protic H-Bonding & Dispersion Aprotic Polar Aprotic Solvents (DMSO, DMF) FreeBase->Aprotic Dipole-Dipole & Dispersion Aqueous Aqueous Media (Water, Buffers) FreeBase->Aqueous Poor Solubility (Entropic Penalty) Salt Dihydrochloride Salt (Dicationic, High Charge Density) Salt->Protic Moderate Solubility Salt->Aqueous Strong Ion-Dipole Interactions

Thermodynamic pathways governing the solvation of 1,4-bis(2-aminoethyl)benzene.

State-Dependent Solubility: Free Base vs. Dihydrochloride Salt

For biological applications, such as the evaluation of adaptive stress response inhibitors in tumor microenvironments, aqueous solubility is non-negotiable[3]. To achieve this, the free base is converted into its dihydrochloride salt. Protonation of the amines generates a dication (


) with a high charge density. The resulting strong ion-dipole interactions with water release sufficient hydration energy to overcome both the lattice energy of the solid salt and the hydrophobic cavitation energy of the benzene ring.
Quantitative Solubility Data

Note: The following table synthesizes representative thermodynamic solubility ranges at 25°C based on the physicochemical properties of the diamine and its salt forms.

SolventDielectric Constant (

)
Free Base SolubilityDihydrochloride Salt SolubilityPrimary Solvation Mechanism
Water (pH 7.0) 80.1< 1.0 mg/mL (Sparingly)> 50.0 mg/mL (Freely)Ion-Dipole (Salt)
Methanol 32.7> 30.0 mg/mL (Soluble)~ 15.0 mg/mL (Sparingly)H-Bonding / Dispersion
Ethanol 24.5~ 20.0 mg/mL (Soluble)< 5.0 mg/mL (Slightly)H-Bonding / Dispersion
DMSO 46.7> 50.0 mg/mL (Freely)~ 10.0 mg/mL (Slightly)Dipole-Dipole

Experimental Methodologies

To ensure scientific integrity, solubility profiling and salt formation must be executed as self-validating systems. Below are the field-proven protocols for handling this compound.

Protocol A: Synthesis of 1,4-Bis(2-aminoethyl)benzene Dihydrochloride

This protocol leverages the differential solubility of the free base and the salt in protic solvents to drive high-yield precipitation[3].

  • Dissolution: Suspend 10.0 mmol of 1,4-bis(2-aminoethyl)benzene free base in 50 mL of anhydrous methanol. (Rationale: Methanol dissolves the free base completely, creating a homogeneous reaction environment).

  • Acidification: Slowly add 70 mL of 5% HCl in methanol under continuous magnetic stirring at 0–5 °C using an ice bath to control the exothermic protonation.

  • Equilibration: Stir the mixture for 12 to 13 hours at room temperature to ensure complete dication formation.

  • Solvent Removal: Concentrate the solution in vacuo using a rotary evaporator until a white solid precipitates.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure dihydrochloride salt as a colorless powder. (Rationale: The salt has lower solubility in ethanol than methanol, driving efficient crystallization upon cooling).

Protocol B: Shake-Flask Thermodynamic Solubility Determination

Kinetic dissolution can yield false positives. This protocol ensures true thermodynamic equilibrium is reached.

  • Preparation: Add an excess amount (e.g., 100 mg) of the target compound to a 5 mL amber glass vial to prevent photodegradation.

  • Solvent Addition: Add 2.0 mL of the target polar solvent (e.g., HPLC-grade Water, MeOH, DMSO).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 48 hours at a highly controlled temperature of

    
    .
    
  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (C18 column, 254 nm detection) against a validated, multi-point calibration curve.

Workflow N1 1. Solid Addition (Excess API) N2 2. Solvent Addition (Polar Solvents) N1->N2 N3 3. Equilibration (48h, 25°C) N2->N3 N4 4. Phase Separation (Centrifugation) N3->N4 N5 5. Quantification (HPLC-UV/LC-MS) N4->N5

Standardized shake-flask methodology for determining thermodynamic solubility.

References

  • Kunze, A., Gleiter, R., Rominger, F., & Oeser, T. (2002). Reactions and complexation properties of 1,6-diaminohex-3-yne and 1,4-bis(2-aminoethyl)benzene. Journal of the Chemical Society, Dalton Transactions.[Link][1]

  • Ueki, M., et al. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. Drug Design, Development and Therapy, 8, 621-630.[Link][3]

  • Kim, J. H., & Lee, S. Y. (2000). Water dispersion solution of polyamide. Korean Patent KR20000016645A.[2]

Sources

Foundational

Molecular Weight and Steric Hindrance Dynamics of 2-[4-(2-Aminoethyl)phenyl]ethylamine

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The rational design of bivalent therapeutics and advanced polymer networks relies heavily on the geometric and electronic properties of linker molecules. 2-[4-(2-Aminoethyl)phenyl]ethylamine —commonly referred to as 1,4-bis(2-aminoethyl)benzene—is a highly versatile bifunctional scaffold. With a precise molecular weight of 164.25 g/mol , this molecule offers a unique "rigid core, flexible arms" architecture. This technical guide explores the causality behind its low steric hindrance, its physicochemical profile, and its validated applications in neuropharmacology, oncology, and materials science.

Physicochemical Profiling & Steric Dynamics

Molecular Weight and Baseline Metrics

The fundamental utility of 2-[4-(2-Aminoethyl)phenyl]ethylamine stems from its highly symmetrical structure [1].

Table 1: Key Physicochemical Properties

PropertyValueScientific Implication
IUPAC Name 2-[4-(2-aminoethyl)phenyl]ethanamineStandardized nomenclature for structural identification.
CAS Number 7423-50-9Primary identifier for reagent sourcing.
Molecular Formula C₁₀H₁₆N₂Dictates the mass-to-charge ratio in mass spectrometry.
Molecular Weight 164.25 g/mol Low molecular weight ensures high atom economy in cross-linking and minimal bulk addition in drug design [1].
Topological Polar Surface Area 52.0 ŲOptimal for membrane permeability in CNS-targeted drug derivatives.
Rotatable Bonds 6Provides high conformational flexibility at the terminal ends.
The "Rigid Core, Flexible Arms" Paradigm

The steric hindrance of a molecule dictates its kinetic reactivity and binding affinity. 2-[4-(2-Aminoethyl)phenyl]ethylamine exhibits an exceptionally favorable steric profile due to two distinct structural features:

  • Electronic Isolation: The primary amine (-NH₂) is separated from the aromatic ring by a two-carbon ethyl spacer (-CH₂-CH₂-). Because these carbons are sp³ hybridized, they act as an electronic insulator. The nitrogen's lone pair cannot delocalize into the aromatic π-system (unlike in aniline derivatives), preserving its high basicity (pKa ~9–10) and potent nucleophilicity.

  • Minimal Steric Penalty: The alpha and beta carbons of the ethyl spacer are unbranched. When the primary amine acts as a nucleophile (e.g., attacking an acyl chloride or an epoxide), the transition state experiences minimal gauche interactions or steric clashes.

  • Spatial Geometry: The para-substitution (1,4-position) on the rigid benzene ring projects the two reactive arms in opposite directions, creating a spatial distance of approximately 7–8 Å between the nitrogen atoms. This prevents intramolecular cyclization—a common parasitic side-reaction seen in ortho-substituted analogs—and allows the molecule to effectively bridge two distinct binding pockets or polymer chains.

StericProfile Molecule 2-[4-(2-Aminoethyl)phenyl]ethylamine MW: 164.25 g/mol Core Para-Phenylene Core Rigid Scaffold Molecule->Core Structural Basis Arms Ethyl Spacers Flexible (-CH2-CH2-) Molecule->Arms Spacer Elements Amines Primary Amines Unhindered Sites Molecule->Amines Reactive Nodes Target1 Bivalent Therapeutics Receptor Spanning Core->Target1 ~8 Å Distance Arms->Target1 Pocket Adaptation Target2 Polymer Networks Rapid Cross-linking Amines->Target2 High Nucleophilicity

Caption: Structural and steric profile of 1,4-bis(2-aminoethyl)benzene and its applications.

Applications in Advanced Therapeutics

Bivalent Modulators in Neuropharmacology

In the development of positive allosteric modulators (PAMs) for AMPA receptors, the spatial distance between pharmacophores is critical. Researchers have utilized 1,4-bis(2-aminoethyl)benzene as a bivalent linker to synthesize bis-amide series modulators [2].

  • Causality of Choice: The ~8 Å distance provided by the para-phenylene core matches the symmetric binding pockets of the AMPA receptor. The flexibility of the ethyl arms allows the terminal pharmacophores to undergo induced fit, maximizing hydrogen bonding with residues like Pro515 without inducing steric clashes that would otherwise reduce binding affinity [2].

Antitumor Biguanides Targeting the Tumor Microenvironment

Adaptive stress responses in the tumor microenvironment (TME), such as hypoxia and glucose deprivation, are prime targets for novel chemotherapeutics. 1,4-bis(2-aminoethyl)benzene has been successfully employed as a scaffold to synthesize bivalent biguanide derivatives [3].

  • Causality of Choice: The unhindered nature of the primary amines allows for efficient double-guanylation. The resulting bivalent biguanide compounds exhibit potent suppression of Hypoxia-Inducible Factor 1 (HIF-1) and the Unfolded Protein Response (UPR), leading to selective cytotoxicity in glucose-deprived cancer cells [3].

Applications in Polymer Chemistry

In materials science, the molecule is utilized as a high-performance cross-linking agent for epoxy resins and polyamide dispersions [4].

  • Causality of Choice: Each molecule of 1,4-bis(2-aminoethyl)benzene possesses four reactive amine hydrogens. Because the primary amines are sterically unhindered, the initial ring-opening of epoxides occurs rapidly at room temperature. The rigid benzene core imparts high glass transition temperature (

    
    ) and mechanical strength to the final cured network, making it ideal for electrically conductive hot-melt adhesives and structural coatings [4].
    

Validated Experimental Methodologies

Protocol A: Microwave-Assisted Synthesis of Bivalent Biguanides

This protocol details the synthesis of 1,4-bis(2-aminoethyl)benzene dihydrochloride-based biguanides, optimized for kinetic control and high yield [3].

Rationale & Causality: Traditional thermal heating often leads to thermal degradation and mono-substituted impurities. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy required for the nucleophilic attack on the cyano group of cyanoguanidine while preserving the integrity of the ethylamine arms.

Step-by-Step Procedure:

  • Salt Preparation: Dissolve 1,4-bis(2-aminoethyl)benzene (10.9 mmol) in 70 mL of 5% HCl/MeOH. Stir for 13 hours. Causality: Converting the free base to the dihydrochloride salt stabilizes the amine against atmospheric CO₂ and provides the necessary proton source for the subsequent coupling reaction.

  • Solvent Removal: Remove the solvent in vacuo to yield the dihydrochloride intermediate as a white solid.

  • Coupling Reaction: In a microwave-safe vessel, combine the dihydrochloride salt (2.4 mmol) with cyanoguanidine (excess) in 3.6 mL of dry CH₃CN.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 150°C for 15 minutes. Causality: The pressurized, high-temperature environment forces the reaction to completion rapidly, ensuring bivalent substitution.

  • Purification: Cool the mixture and recrystallize the crude product from hot isopropanol (iPrOH) or ethanol. Causality: Biguanide dihydrochlorides are highly polar and crystallize efficiently from protic solvents, leaving unreacted precursors in the mother liquor.

  • Self-Validation: Confirm the structure via ¹H NMR (400 MHz, CD₃OD). Expect a triplet at

    
     ~2.97 ppm (4H, Ar-CH₂), a triplet at 
    
    
    
    ~3.15 ppm (4H, CH₂-N), and a singlet for the aromatic protons. Validate mass via DART-MS.

SynthesisWorkflow Start Diamine Precursor 1,4-bis(2-aminoethyl)benzene Reaction Microwave Irradiation 150°C, 15 min Start->Reaction Reagent Cyanoguanidine + HCl in Dry CH3CN Reagent->Reaction Intermediate Bivalent Biguanide Dihydrochloride Reaction->Intermediate Kinetic Control Purification Recrystallization from EtOH/iPrOH Intermediate->Purification Isolate Product Validation Validation 1H NMR & DART-MS Purification->Validation Self-Validation

Caption: Microwave-assisted synthesis workflow for bivalent biguanide derivatives.

Protocol B: Formulation of Highly Cross-Linked Epoxy Networks

Rationale & Causality: To achieve a void-free, high-


 polymer network, the curing process must be staged. An initial room-temperature cure allows the unhindered primary amines to react without vitrifying the system too early, while a thermal post-cure forces the sterically hindered secondary amines to react with remaining epoxides.

Step-by-Step Procedure:

  • Stoichiometric Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW) of 1,4-bis(2-aminoethyl)benzene. (MW 164.25 / 4 reactive hydrogens = 41.06 g/eq).

  • Mixing: Combine the diamine with a standard Bisphenol-A diglycidyl ether (DGEBA, Epoxide Equivalent Weight ~190 g/eq) at a 1:1 equivalent ratio.

  • Degassing: Subject the mixture to a vacuum (20-30 inHg) for 5 minutes. Causality: Removes entrapped air introduced during mixing, preventing micro-voids that compromise mechanical integrity.

  • Primary Cure: Cast the resin into the desired mold and allow it to cure at 25°C for 24 hours. Causality: Facilitates linear chain extension and primary cross-linking while maintaining polymer mobility.

  • Post-Cure: Elevate the temperature to 80°C for 4 hours. Causality: Provides the thermal activation energy required for the newly formed secondary amines to overcome local steric hindrance and react with residual epoxides, maximizing cross-link density.

  • Self-Validation: Perform Differential Scanning Calorimetry (DSC) to confirm the absence of residual exothermic peaks, verifying 100% cure conversion.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2749887, 2-[4-(2-Aminoethyl)phenyl]ethylamine." PubChem,[Link]

  • Mendeleev Communications. "Novel bivalent positive allosteric AMPA receptor modulator of bis-amide series." Math-Net.Ru,[Link]

  • Drug Design, Development and Therapy. "Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment." National Institutes of Health (PMC),[Link]

  • European Patent Office. "Epoxy surfacer cements cured with polyamine-ketimine mixtures.
Exploratory

Thermodynamic Stability of Phenethylamine Derivatives in Material Science: An In-depth Technical Guide

Introduction Phenethylamine and its derivatives represent a broad class of organic compounds built upon the phenethylamine backbone.[1] This structural motif is not only prevalent in a vast array of biologically active m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenethylamine and its derivatives represent a broad class of organic compounds built upon the phenethylamine backbone.[1] This structural motif is not only prevalent in a vast array of biologically active molecules, including neurotransmitters and hormones, but also serves as a versatile building block in the realm of material science.[1][2] The diverse applications of phenethylamine derivatives in this field, ranging from enhancing the stability of perovskite solar cells to serving as key components in drug delivery systems, underscore the critical importance of understanding their thermodynamic stability.[3][4] This guide provides a comprehensive technical overview of the principles and experimental methodologies for assessing the thermodynamic stability of phenethylamine derivatives, tailored for researchers, scientists, and drug development professionals.

The thermodynamic stability of a material dictates its energy state relative to other possible states and is a crucial determinant of its shelf-life, performance, and safety. For phenethylamine derivatives, which can exist in various crystalline forms or polymorphs, a thorough understanding of their thermodynamic landscape is paramount.[5][6][7] This guide will delve into the fundamental concepts of thermodynamic stability, explore the state-of-the-art analytical techniques for its characterization, and provide practical, step-by-step protocols for their implementation.

I. The Bedrock of Stability: Fundamental Thermodynamic Principles

The thermodynamic stability of any chemical compound, including phenethylamine derivatives, is governed by its Gibbs free energy (G). This fundamental thermodynamic potential integrates enthalpy (H), a measure of the total energy of the system, and entropy (S), a measure of its disorder, at a given temperature (T). The relationship is elegantly described by the equation:

G = H - TS

A system naturally seeks to attain the lowest possible Gibbs free energy. Therefore, a lower Gibbs free energy corresponds to a more stable state. In the context of phenethylamine derivatives, this principle is central to understanding phenomena such as polymorphism, where different crystalline structures of the same compound exhibit distinct thermodynamic stabilities.[6][8][9] The most stable polymorph will possess the lowest Gibbs free energy at a given temperature and pressure.

The following diagram illustrates the interplay between these core thermodynamic concepts.

G_H_TS G Gibbs Free Energy (G) Overall Stability H Enthalpy (H) Heat Content/Bond Energies H->G - TS Temperature x Entropy (TS) Disorder/Randomness TS->G -

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

II. Unveiling Stability: Key Experimental Techniques

A multi-faceted approach employing various analytical techniques is essential for a comprehensive assessment of the thermodynamic stability of phenethylamine derivatives. These methods provide critical information on thermal transitions, mass changes, and structural properties.[10][11]

A. Differential Scanning Calorimetry (DSC)

Why it's crucial: DSC is a cornerstone technique for investigating the thermal properties of materials.[11][12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] This allows for the precise determination of melting points, glass transitions, crystallization events, and enthalpies of transition, all of which are direct indicators of thermodynamic stability.[10][13] For instance, a higher melting point generally suggests greater lattice energy and, consequently, higher thermodynamic stability.

B. Thermogravimetric Analysis (TGA)

Why it's crucial: TGA provides quantitative information about the thermal stability and composition of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[11][13] This technique is indispensable for determining decomposition temperatures, identifying the loss of volatiles (like solvents or water), and assessing the overall thermal robustness of phenethylamine derivatives.[10] When coupled with evolved gas analysis (EGA) techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA can identify the gaseous byproducts of decomposition, offering deeper insights into degradation pathways.[11][12][13]

C. X-Ray Diffraction (XRD)

Why it's crucial: XRD is an essential tool for probing the crystalline structure of materials.[5] By analyzing the diffraction pattern of X-rays scattered by the atoms in a crystal lattice, XRD can identify the specific polymorphic form of a phenethylamine derivative.[5][6] This is critical because different polymorphs can exhibit significantly different physical properties, including solubility, bioavailability (in pharmaceutical applications), and stability.[5][9] Single-crystal XRD provides the most definitive structural information, while powder XRD (PXRD) is a powerful technique for routine phase identification and purity checks.[5][7]

The following diagram outlines a typical experimental workflow for assessing the thermodynamic stability of a new phenethylamine derivative.

workflow cluster_synthesis Material Synthesis & Initial Characterization cluster_screening Thermal & Structural Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesize Phenethylamine Derivative dsc Differential Scanning Calorimetry (DSC) synthesis->dsc tga Thermogravimetric Analysis (TGA) synthesis->tga pxrd Powder X-Ray Diffraction (PXRD) synthesis->pxrd analysis Correlate Thermal Transitions with Structural Data dsc->analysis tga->analysis pxrd->analysis stability Determine Thermodynamic Stability Profile analysis->stability

Caption: Experimental workflow for stability assessment.

III. Factors Influencing Thermodynamic Stability

The thermodynamic stability of phenethylamine derivatives is not an intrinsic, immutable property but is influenced by a variety of factors at the molecular and macroscopic levels.

A. Chemical Structure

Subtle modifications to the phenethylamine backbone can have profound effects on stability. The nature, position, and number of substituents on the phenyl ring and the ethylamine side chain influence intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.[14] These interactions are the primary determinants of the crystal lattice energy and, therefore, the overall thermodynamic stability. Computational approaches, such as Density Functional Theory (DFT), can be employed to predict the stability of different derivatives and guide synthetic efforts.[15]

B. Polymorphism

As previously mentioned, polymorphism is a critical consideration in the study of solid-state materials.[5][6][7][8][9] A phenethylamine derivative may exist in multiple crystalline forms, each with a unique arrangement of molecules in the crystal lattice.[6] One polymorph will be the most thermodynamically stable under a given set of conditions, while others will be metastable.[7] Metastable forms can, over time or with changes in temperature or humidity, convert to the more stable form, a transition that can have significant consequences for material performance and regulatory approval in pharmaceutical contexts.[9]

C. Environmental Factors

External factors such as temperature, humidity, and light can all impact the thermodynamic stability of phenethylamine derivatives. For instance, some derivatives are known to be sensitive to light and thermal stress, leading to degradation.[16] In the context of perovskite solar cells, the interaction of phenethylamine-based interlayers with other components of the device can also affect their stability.[16][17]

IV. Experimental Protocols: A Practical Guide

To ensure the generation of reliable and reproducible data, the following detailed protocols for DSC, TGA, and PXRD are provided. These protocols are designed to be self-validating through the inclusion of calibration and verification steps.

A. Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium and zinc) according to the manufacturer's instructions. This ensures the accuracy of the measured transition temperatures and enthalpies.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the phenethylamine derivative into a clean, hermetically sealed aluminum pan. The use of a microbalance is essential for precision.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) to prevent oxidative degradation.

    • The temperature range should be selected to encompass all expected thermal events, typically from room temperature to a temperature above the melting or decomposition point.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (crystallization, decomposition) events.

    • Calculate the enthalpy of transition (ΔH) by integrating the area under the peak.

B. Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Verification:

    • Verify the mass accuracy of the TGA instrument using certified calibration weights.

    • Verify the temperature accuracy using materials with known decomposition temperatures (e.g., calcium oxalate).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the phenethylamine derivative into a tared TGA pan (typically alumina or platinum).

  • Experimental Run:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a controlled rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) to the desired final temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss at different temperature intervals.

C. Protocol for Powder X-Ray Diffraction (PXRD)
  • Instrument Alignment:

    • Ensure the PXRD instrument is properly aligned using a standard reference material (e.g., silicon).

  • Sample Preparation:

    • Gently grind the phenethylamine derivative to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder.

  • Data Collection:

    • Collect the diffraction pattern over a relevant 2θ range (e.g., 5° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • Data Analysis:

    • Compare the obtained diffraction pattern with reference patterns from databases (e.g., the Cambridge Structural Database) to identify the crystalline phase.

    • Index the diffraction peaks to determine the unit cell parameters.

V. Data Presentation and Interpretation

The quantitative data obtained from these analyses should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Thermal Analysis Data for Hypothetical Phenethylamine Derivatives

DerivativeMelting Point (°C) (DSC)Enthalpy of Fusion (J/g) (DSC)Onset of Decomposition (°C) (TGA)
Compound A155.2120.5210.8
Compound B182.7145.3255.4
Compound C148.9115.1198.2

The data in Table 1, for instance, would suggest that Compound B is the most thermodynamically stable of the three, as indicated by its higher melting point and onset of decomposition. This thermal data, when combined with the structural information from PXRD, provides a comprehensive picture of the material's stability.

VI. Case Study: Phenethylamine Derivatives in Perovskite Solar Cells

A prominent application of phenethylamine derivatives in material science is in the field of perovskite solar cells (PSCs). Phenethylammonium halides, such as phenethylammonium iodide (PEAI), are often used as passivating agents to reduce defect densities at the perovskite surface, thereby enhancing the efficiency and stability of the solar cells.[4][16][18] However, the long-term stability of these passivating layers under operational stress, such as light soaking and thermal aging, is a critical concern.[16][17]

Studies have shown that while these derivatives can initially improve performance, they can also be a source of instability. For example, chemical reactions between the passivation layer and other components of the solar cell can lead to the degradation of the interfacial morphology and a decrease in device performance over time.[16][17] This highlights the necessity of a thorough thermodynamic stability assessment of these materials in the context of their specific application. Techniques like DSC and TGA are invaluable for screening the thermal stability of different phenethylamine derivatives and selecting candidates with the requisite robustness for long-term device operation.

Conclusion

The thermodynamic stability of phenethylamine derivatives is a cornerstone of their successful application in material science. A comprehensive understanding of the fundamental principles of thermodynamics, coupled with the judicious application of analytical techniques such as DSC, TGA, and XRD, is essential for characterizing and predicting the behavior of these versatile compounds. By following rigorous, self-validating experimental protocols and carefully interpreting the resulting data, researchers and developers can make informed decisions in the design and selection of phenethylamine derivatives with optimal stability for their intended applications, from next-generation electronics to advanced pharmaceutical formulations.

References

  • Webinar – Thermal Analysis of Organic Compounds. Mettler-Toledo.
  • TCI launches Phenylethylamine Hydroiodides materials to increase the stability of perovskite solar panels. Perovskite-Info.
  • Degradation Mechanism of Phenethylamine‐Based Interlayers in Perovskite Solar Cells and Breakthrough.
  • Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Springer.
  • Revealing the Relationship between Interfacial Morphology Degradation and Unsatisfied Stability in Phenethylamine-Tre
  • Evaluating the role of phenethylamine iodide as a novel anti-solvent for enhancing performance of inverted planar perovskite solar cells. RSC Publishing.
  • Thermal Analysis Techniques for Material Characteriz
  • Evaluating the role of phenethylamine iodide as a novel anti-solvent for enhancing performance of inverted planar perovskite sol. SciSpace.
  • THERMAL METHODS OF ANALYSIS. eGyanKosh.
  • Thermal Analysis Techniques | Polymers.
  • Role of Polymorphism in Materials Science.
  • The Different Types of Thermal Analysis and their Widespread Applic
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship.
  • Role of Polymorphism in Materials Science.
  • Rapid experimental and computational determination of phenethylamine drug analogue lipophilicity. Augusta University Research Profiles.
  • Unveiling the antioxidant potential of newly designed Phenylethylamine derivatives through computational chemistry: Significance of acid dissociation constants.
  • Phenethylamine. Wikipedia.
  • Phenylethylamine deriv
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Rel
  • Role of Polymorphism in Materials Science.
  • Crystal polymorphism. Wikipedia.
  • Polymorphism (m
  • Isothermal titration calorimetry studies of neutral salt effects on the thermodynamics of micelle form
  • Calorimetric techniques for metabolic studies of cells and organisms under normal conditions and stress. PubMed.
  • Phenethylamine 2-Phenylethylamine. Sigma-Aldrich.
  • Calorimetric and spectroscopic investigation of drug--DNA interactions: II.
  • Chemical structures of phenethylamine derivatives.
  • Thermodynamic Stability.
  • Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment.
  • Thermally-induced dimensionality change in a derivative of “super stable” Blatter radical. Royal Society of Chemistry.
  • Thermodynamic and Theoretical Studies of the Imide Deriv

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Foundational

Electronic Properties of 1,4-Benzenediethanamine (PDEA) as a Spacer Cation in Dion-Jacobson Perovskites

Topic: Electronic Properties of 1,4-Benzenediethanamine as a Spacer Cation Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Bio-electronic Device Engineers Executive Summary This technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties of 1,4-Benzenediethanamine as a Spacer Cation Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Bio-electronic Device Engineers

Executive Summary

This technical guide analyzes the electronic and structural role of 1,4-Benzenediethanamine (referred to herein as PDEA , and distinct from its shorter homolog PDMA) when utilized as a spacer cation in two-dimensional (2D) halide perovskites. Unlike monoammonium spacers (e.g., PEA, BA) that form Ruddlesden-Popper (RP) phases held together by weak van der Waals forces, PDEA is a diamine. It bridges inorganic slabs directly, forming Dion-Jacobson (DJ) phases.

For researchers in drug development and bio-electronics, this molecule represents a critical "soft" electronic linker. Its ability to stabilize high-Z (atomic number) lattices makes it a prime candidate for flexible X-ray detectors and bio-integrated sensors , bridging the gap between organic chemistry and solid-state physics.

Molecular Architecture & Structural Impact[1]

The Dion-Jacobson (DJ) Advantage

In 2D perovskites (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), the spacer cation 

dictates the structural integrity.[1] PDEA (

) eliminates the "van der Waals gap" found in RP phases.
  • Structural Rigidity: The benzene ring acts as a rigid core, while the ethyl chains (

    
    ) provide rotational freedom, allowing the inorganic octahedra to tilt and settle into thermodynamically stable configurations.
    
  • Interlayer Distance: Compared to 1,4-phenylenedimethanamine (PDMA), PDEA increases the interlayer distance (

    
    -spacing). This seemingly minor addition of one carbon unit per side drastically alters the dielectric confinement  and tunneling probability .
    
Dielectric Contrast and Quantum Confinement

The electronic performance of PDEA-based perovskites is governed by the Quantum Well (QW) effect. The inorganic layer (high dielectric constant,


) is sandwiched between PDEA organic layers (low dielectric constant, 

).

Key Insight: PDEA provides a "softer" dielectric confinement compared to shorter aromatic spacers. The ethyl linkage reduces the abruptness of the potential barrier, facilitating better out-of-plane charge transport than expected for a spacer of its length.

Electronic Properties Analysis

Band Structure & Alignment

PDEA typically forms a Type-I heterojunction with lead-halide inorganic layers, where both the conduction band minimum (CBM) and valence band maximum (VBM) reside within the inorganic well.

PropertyValue / BehaviorMechanistic Cause
Band Gap (

)
Tunable (1.6 eV - 2.8 eV)Depends on 'n' value (layer thickness). PDEA induces less distortion than bulky RP spacers, often leading to slightly narrower gaps for equivalent 'n'.
Exciton Binding Energy (

)
High (100 - 300 meV)Strong dielectric confinement due to the low-

PDEA layer.
Charge Carrier Mobility AnisotropicHigh in-plane (

); Low but non-negligible out-of-plane (

) due to the DJ bridging effect.
Tunneling Barrier ModerateThe ethyl chain increases barrier width compared to PDMA, reducing tunneling current but improving excitonic stability.
Charge Transfer Excitons (CTEs)

A unique feature of PDEA-based DJ phases is the formation of Charge Transfer Excitons.

  • Mechanism: Upon photoexcitation, an electron may reside in the inorganic layer while the hole delocalizes onto the HOMO of the PDEA aromatic ring (or vice versa, depending on band alignment specifics).

  • Stark Effect: The physical separation between the benzene ring and the inorganic slab (mediated by the ethyl chain) creates a dipole. Transient absorption spectroscopy reveals a photoinduced Stark effect that is stronger in PDEA than PDMA due to the increased dipolar distance.

Diagram: Excitonic & Carrier Dynamics

The following diagram illustrates the charge dynamics within a PDEA-stabilized DJ Perovskite lattice.

G cluster_0 Inorganic Well (Pb-I) cluster_1 PDEA Organic Barrier Excitation Photon Absorption (hv) Exciton Exciton Formation (e- h+ pair) Excitation->Exciton Radiative Radiative Recombination (PL Emission) Exciton->Radiative Dominant Path CTE Charge Transfer Exciton (Hole on PDEA) Exciton->CTE Charge Separation CTE->Radiative Delayed Fluorescence Tunneling Tunneling Barrier (Dielectric Mismatch) CTE->Tunneling Barrier Interaction

Caption: Charge carrier dynamics in PDEA-based perovskites, highlighting the competition between radiative recombination and charge transfer to the organic spacer.

Experimental Protocols: Synthesis & Fabrication

Synthesis of (PDEA)I Salt

Objective: Create the high-purity organic precursor required for DJ phase formation.

  • Reagents: 1,4-Benzenediethanamine (98%), Hydroiodic acid (HI, 57% w/w, stabilized), Ethanol (anhydrous).

  • Reaction:

    • Dissolve 10 mmol of 1,4-Benzenediethanamine in 20 mL of ethanol in a round-bottom flask.

    • Place in an ice bath (

      
      C) and stir.
      
    • Dropwise add 22 mmol of HI (slight excess) to the solution. Caution: Exothermic reaction.

    • A precipitate will form immediately. Stir for 2 hours.

  • Purification:

    • Evaporate solvent using a rotary evaporator at

      
      C.
      
    • Wash the resulting white/yellowish solid with diethyl ether (

      
       mL) to remove excess iodine and unreacted amine.
      
    • Recrystallization (Critical Step): Dissolve in minimum boiling ethanol and let cool slowly to form white needle-like crystals. Vacuum dry at

      
      C for 12 hours.
      
Single Crystal Growth (Slow Cooling Method)

Objective: Grow macroscopic crystals for resistivity and band-edge measurements.

  • Precursor Mix: Combine (PDEA)I

    
     and PbI
    
    
    
    in a stoichiometric ratio (e.g., 1:1 for n=1 phase) in 57% HI solution.
  • Solubilization: Heat the solution to

    
    C until clear.
    
  • Crystallization:

    • Place the vial in a programmable oven.

    • Cool from

      
      C to room temperature at a rate of 
      
      
      
      C/hour.
    • Note: Fast cooling yields small, defective crystals. Slow cooling allows the PDEA chains to order correctly, minimizing lattice strain.

Thin Film Fabrication (Spin Coating)

Objective: Device-grade films for sensors/solar cells.

  • Ink Formulation: Dissolve (PDEA)I

    
     and PbI
    
    
    
    in DMF:DMSO (4:1 v/v). Concentration: 0.5 M.
  • Deposition:

    • Spin at 4000 rpm for 30 seconds.

    • Antisolvent Drop: At 10 seconds remaining, drop 100

      
      L of Chlorobenzene. This is crucial for PDEA-based films to induce immediate nucleation before the solvent evaporates, preventing phase segregation.
      
  • Annealing: Heat at

    
    C for 10 minutes. Visual Check: Film should turn from yellow to dark brown/black (depending on 'n' value).
    

Characterization & Validation

To ensure scientific integrity, the following characterization loop must be performed:

TechniqueTarget MetricSuccess Criteria
XRD (Low Angle) Layer Spacing (

)
Distinct peaks at low

(

). For PDEA, expect

(n=1), verifying the DJ phase spacing.
UV-Vis Absorption Excitonic PeakSharp peak at band edge. Multiple peaks indicate mixed 'n' phases (phase impurity).
TGA (Thermal) Decomposition TempDJ phases with PDEA should be stable up to

C, significantly higher than PEA-based RP phases (

C).

References

  • Li, X., et al. (2018). "Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Ultrahigh Stability." Nature Energy. Link

  • Mao, L., et al. (2019). "Structural Diversity and Electronic Properties of Dion-Jacobson 2D Lead Iodide Perovskites." Journal of the American Chemical Society.[2] Link

  • Shi, E., et al. (2020). "Two-Dimensional Halide Perovskite Nanomaterials and Heterostructures." Chemical Reviews. Link

  • Lu, H., et al. (2020). "Spacer Cation Engineering for Efficient and Stable Dion-Jacobson 2D Perovskite Solar Cells." Advanced Functional Materials. Link

  • PubChem. "1,4-Benzenedimethanamine Compound Summary." National Library of Medicine. Link(Note: Used for chemical property verification of the spacer backbone)

Sources

Exploratory

Advanced Engineering of Diamine Linkers in Dion-Jacobson Perovskites

Content Type: Technical Guide / Literature Review Audience: Materials Scientists, Photovoltaic Researchers, and Chemical Engineers Executive Summary: The Dion-Jacobson Advantage In the hierarchy of 2D layered hybrid pero...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Literature Review Audience: Materials Scientists, Photovoltaic Researchers, and Chemical Engineers

Executive Summary: The Dion-Jacobson Advantage

In the hierarchy of 2D layered hybrid perovskites, Dion-Jacobson (DJ) phases represent a structural paradigm shift from the conventional Ruddlesden-Popper (RP) phases.[1][2] While RP phases (


) rely on van der Waals forces to stack layers separated by monoammonium cations, DJ phases (

) utilize diammonium cations as molecular linkers.

These diamines act as "molecular bolts," forming hydrogen bonds with the inorganic octahedra of two adjacent layers simultaneously. This eliminates the weak van der Waals gap, resulting in:

  • Enhanced Structural Stability: Higher resistance to moisture and thermal stress.

  • Reduced Quantum Confinement: Shorter interlayer distances (

    
    -spacing) facilitate better charge transport.
    
  • Tunable Optoelectronics: The choice of diamine linker directly dictates the lattice distortion, bandgap, and dielectric confinement.

This guide analyzes the structure-property relationships of diamine linkers and provides actionable protocols for their selection and synthesis.

Structural Mechanics & Linker Classification

The core differentiator in DJ perovskites is the diamine linker . Its length, rigidity, and electronic nature determine the final material properties.

The "Molecular Bolt" Mechanism

In RP phases, the bulky monoammonium cations interdigitate, creating a distinct vdW gap that acts as an insulating barrier. In DJ phases, the diamine spans the gap, connecting the


 slabs directly.

Key Structural Parameters:

  • Penetration Depth: How deeply the ammonium heads dive into the inorganic cage.

  • Octahedral Tilting: Short linkers often force the inorganic octahedra to tilt to accommodate the hydrogen bonding, altering the Pb-I-Pb bond angle and consequently the bandgap.

Classification of Diamine Linkers
Class A: Aliphatic Linkers

Flexible alkyl chains.

  • Examples: 1,3-propanediamine (PDA), 1,4-butanediamine (BDA), 1,6-hexanediamine (HDA).

  • Characteristics:

    • Trend: As chain length increases, the interlayer distance expands, but stability often decreases due to weaker entropic locking.

    • Sweet Spot: PDA (

      
      ) and BDA (
      
      
      
      ) are often optimal. Shorter chains (ethyl) cause excessive lattice strain; longer chains (hexyl) introduce too much flexibility.
Class B: Aromatic Linkers

Rigid rings with delocalized


-electrons.
  • Examples: 1,4-phenylenedimethanammonium (PDMA), 3-(aminomethyl)piperidinium (3AMP), 4-(aminomethyl)pyridinium (4AMPY).

  • Characteristics:

    • Dielectric Effect: The

      
      -conjugated systems reduce the dielectric mismatch between the organic and inorganic layers, lowering the exciton binding energy (
      
      
      
      ).
    • Stability:

      
       stacking between linkers can further stabilize the crystal lattice.
      
Class C: Asymmetric Linkers

Structurally unbalanced cations.

  • Examples: 3-(dimethylammonium)-1-propylammonium (DMAPA), 2-(4-aminophenyl)ethylamine (PMEA).

  • Mechanism: Asymmetry induces a staggered alignment of the inorganic layers. This can lower the energy barrier for hole transport and reduce trap density by preventing perfect stacking faults.

Visualization: Linker Impact Logic

LinkerLogic Selection Diamine Linker Selection Type_Aliphatic Aliphatic (e.g., BDA) Selection->Type_Aliphatic Type_Aromatic Aromatic (e.g., PDMA) Selection->Type_Aromatic Type_Asym Asymmetric (e.g., DMAPA) Selection->Type_Asym Effect_Ali High Flexibility Low Dielectric Constant Type_Aliphatic->Effect_Ali Effect_Aro Rigid Backbone Pi-Pi Stacking Lower Exciton Binding Type_Aromatic->Effect_Aro Effect_Asym Staggered Alignment Defect Suppression Type_Asym->Effect_Asym Outcome_Ali Good film formation Moderate Transport Effect_Ali->Outcome_Ali Outcome_Aro High Stability Enhanced Mobility Effect_Aro->Outcome_Aro Outcome_Asym High Efficiency (PCE) Reduced Hysteresis Effect_Asym->Outcome_Asym

Figure 1: Decision logic for selecting diamine linkers based on desired physiochemical outcomes.

Comparative Data: Linker Performance

The following table summarizes key performance metrics for common DJ perovskite linkers in solar cell applications (


 or 

formulations).
Linker AcronymChemical NameClassInterlayer Dist. (

)
Bandgap (eV)Device PCE (%)Stability Note
PDA 1,3-PropanediamineAliphatic~9.81.6212-13%Moderate; sensitive to humidity over time.
BDA 1,4-ButanediamineAliphatic~10.51.6014-16%Better orientation than PDA due to reduced strain.
PDMA 1,4-PhenylenedimethanammoniumAromatic~11.21.5813-15%High thermal stability; rigid lattice.
DMAPA 3-(dimethylammonium)-1-propylammoniumAsymmetric~9.51.56>15%Best in Class: Staggered stacking reduces transport barriers.
Th-DMA 2,5-Thiophenediylbis(methanammonium)Heterocyclic~11.01.5515-16%Enhanced charge transport via S-interaction.

Note: PCE (Power Conversion Efficiency) values are approximate maxima reported in recent literature for optimized devices.

Experimental Protocol: High-Crystallinity DJ Film Fabrication

Objective: Synthesize a phase-pure


 (

) DJ perovskite film. Method: Hot-Casting with Solvent Engineering.
Reagents & Precursors
  • PbI2: 99.99% trace metals basis.

  • MAI (Methylammonium Iodide): High purity.

  • BDAI2 (1,4-Butanediammonium Iodide): Synthesize by reacting 1,4-butanediamine with HI (57% wt) in ice bath, recrystallize in ethanol/diethyl ether.

  • Solvents: DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide), anhydrous.

Step-by-Step Methodology
  • Precursor Solution Preparation:

    • Stoichiometry: Mix BDAI2 : MAI : PbI2 in a molar ratio of 1 : 3 : 4 .

    • Concentration: Dissolve in DMF:DMSO (4:1 v/v) to achieve a

      
       M concentration (based on Pb).
      
    • Aging: Stir at 60°C for 2 hours inside a nitrogen-filled glovebox. Filter through a 0.22 µm PTFE filter.

  • Substrate Preparation:

    • Clean FTO/ITO glass sequentially with detergent, deionized water, acetone, and isopropanol (15 min ultra-sonication each).

    • Treat with UV-Ozone for 15 minutes immediately before coating to improve wettability.

  • Hot-Casting Deposition (Critical Step):

    • Preheat the substrate to 100°C .

    • Transfer the substrate to the spin coater chuck.

    • Dynamic Spin: Quickly dispense 60 µL of the hot precursor solution (kept at 70°C) onto the spinning substrate.

    • Spin Parameters: 4000 rpm for 20 seconds.

    • Note: The hot substrate facilitates immediate solvent evaporation and vertical crystallization orientation.

  • Annealing:

    • Immediately transfer to a hotplate at 100°C for 10 minutes.

    • Ramp to 120°C for 5 minutes to ensure complete solvent removal and lattice relaxation.

Synthesis Workflow Visualization

SynthesisFlow Precursors Mix Precursors (1:3:4 Ratio) Solvent Dissolve in DMF:DMSO (4:1) Precursors->Solvent Heat Heat Soln (70°C) Heat Substrate (100°C) Solvent->Heat Spin Spin Coat 4000 rpm / 20s Heat->Spin Anneal Anneal 100°C -> 120°C Spin->Anneal Film Oriented DJ Film Anneal->Film

Figure 2: Hot-casting protocol for maximizing vertical orientation in DJ perovskite films.

Critical Engineering Considerations

Bandgap Engineering

The bandgap of DJ perovskites follows the equation:



  • Quantum Confinement (

    
    ):  Controlled by the 
    
    
    
    -value (number of inorganic layers). Higher
    
    
    = lower bandgap.
  • Distortion (

    
    ):  Controlled by the diamine.
    
    • Rule of Thumb: Aromatic linkers generally result in lower bandgaps than aliphatic ones of similar length due to reduced distortion (better lattice matching) and dielectric screening.

Stability Mechanisms

DJ perovskites exhibit superior stability over RP phases because the diamine linker is ionically bonded at both ends. This creates a "cross-linked" effect.

  • Hydrophobicity: Increasing the carbon chain length or adding fluorinated aromatic rings increases moisture resistance.

  • Thermodynamics: The formation energy of DJ phases is often lower (more stable) than RP phases, but the synthesis window is narrower.

References

  • Zhang, F., et al. (2022).[3] "Metastable Dion-Jacobson 2D structure enables efficient and stable perovskite solar cells."[3][4] Science, 375(6576), 71-76.[3] Link[3]

  • Li, X., et al. (2021). "Rigid Conjugated Diamine Templates for Stable Dion-Jacobson-Type Two-Dimensional Perovskites." Journal of the American Chemical Society, 143(47), 19901-19908.[2] Link

  • Zhao, W., et al. (2020).[4] "Asymmetric alkyl diamine based Dion–Jacobson low-dimensional perovskite solar cells with efficiency exceeding 15%." Journal of Materials Chemistry A, 8, 9919-9926.[4] Link

  • Lai, Z., et al. (2023). "Tailoring the Fabrication Method of Dion–Jacobson 2D Halide Perovskites toward Highly Crystalline and Oriented Films." Advanced Functional Materials. Link

  • Yu, S., et al. (2023). "Asymmetric Spacer in Dion–Jacobson Halide Perovskites Induces Staggered Alignment to Direct Out‐of‐Plane Carrier Transport."[5] Small. Link

  • Ahmad, S., et al. (2019).[4] "Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Ultrahigh Stability." Joule, 3(3), 794-806.[4] Link

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of High-Purity 1,4-Bis(2-aminoethyl)benzene

Executive Summary This application note details the synthesis of high-purity (>99.5%) 1,4-bis(2-aminoethyl)benzene, a critical diamine linker used in the development of metal-organic frameworks (MOFs), intercalation agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of high-purity (>99.5%) 1,4-bis(2-aminoethyl)benzene, a critical diamine linker used in the development of metal-organic frameworks (MOFs), intercalation agents, and polymer cross-linking.

While various reduction routes exist, this guide prioritizes Catalytic Hydrogenation over Raney Nickel in Methanolic Ammonia . This method is selected for its scalability, atom economy, and ability to suppress the formation of secondary amine impurities—the primary challenge in nitrile reduction. A secondary protocol for Dihydrochloride Salt Formation is provided to ensure long-term stability and HPLC-grade purity.

Strategic Analysis & Mechanism

The Challenge: Secondary Amine Formation

The reduction of 1,4-benzenediacetonitrile to the target diamine is prone to a specific side reaction known as "poisoning" or dimerization.

  • Primary Reduction: The nitrile (

    
    ) reduces to an imine intermediate (
    
    
    
    ).
  • Condensation (The Problem): The newly formed primary amine (

    
    ) attacks the intermediate imine, forming a secondary imine, which reduces to a secondary amine (
    
    
    
    ).

Solution: The addition of excess Ammonia (


)  shifts the equilibrium. By saturating the reaction with ammonia, the imine intermediate is stabilized, and the nucleophilic attack by the primary amine is competitively inhibited, favoring the formation of the desired primary amine.
Reaction Pathway Visualization

ReactionPathway Nitrile 1,4-Benzenediacetonitrile Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) Target Target: 1,4-Bis(2-aminoethyl)benzene (Primary Amine) Imine->Target + H2 (Cat) SecAmine Impurity: Secondary Amine (Dimer) Imine->SecAmine Reduction of Dimer Target->Imine Condensation (Side Rxn) Ammonia Excess NH3 Ammonia->Imine Stabilizes Imine Blocks Dimerization

Figure 1: Mechanistic pathway showing the critical role of Ammonia in blocking secondary amine formation during nitrile hydrogenation.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor 1,4-Benzenediacetonitrile (CAS 622-75-3)Starting Material
Catalyst Raney® Nickel (Active slurry in water)Hydrogenation Catalyst
Solvent Methanol (Anhydrous)Reaction Medium
Additive Ammonia (Gas or 7N in MeOH)Suppressor of 2° amines
Reagent Hydrogen Gas (

)
Reducing Agent
Reactor Parr Hydrogenator or AutoclaveHigh-pressure vessel
Synthesis Procedure (Catalytic Hydrogenation)

Safety Warning: Raney Nickel is pyrophoric (ignites in air). Handle strictly under inert atmosphere (Argon/Nitrogen) or kept wet. Methanolic ammonia is toxic and pressurized.

  • Catalyst Preparation:

    • Wash 5.0 g of Raney Nickel slurry three times with anhydrous methanol to remove water. Decant carefully.

    • Note: Water can inhibit the reaction rate in some nitrile reductions; anhydrous conditions are preferred.

  • Reactor Loading:

    • In a high-pressure autoclave (e.g., 500 mL Parr reactor), charge:

      • 20.0 g (128 mmol) of 1,4-Benzenediacetonitrile.

      • 150 mL of Methanol (saturated with ammonia or containing ~10% w/w

        
        ).
        
      • The washed Raney Nickel catalyst.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (

      
      ) three times to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) three times.
      
    • Pressurize to 500 psi (34 bar) with

      
      .
      
    • Heat the mixture to 70°C with vigorous stirring (1000 rpm).

    • Monitoring: The reaction is complete when hydrogen uptake ceases (typically 4–6 hours).

  • Workup:

    • Cool the reactor to room temperature and vent excess hydrogen/ammonia carefully into a fume hood trap.

    • Filtration: Filter the reaction mixture through a Celite pad under an inert atmosphere to remove Raney Nickel. Do not let the catalyst dry out.

    • Rinse the filter cake with fresh methanol.

    • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to remove methanol and residual ammonia.

    • Result: Crude 1,4-bis(2-aminoethyl)benzene as a pale yellow oil or low-melting solid.

Purification Protocol (Dihydrochloride Salt)

To achieve pharmaceutical/analytical grade purity (>99.5%), the crude amine is converted to its dihydrochloride salt. This removes non-basic impurities and trace secondary amines.

Crystallization Steps[1]
  • Dissolution: Dissolve the crude oily amine (approx. 20 g) in 100 mL of absolute Ethanol.

  • Acidification:

    • Place the flask in an ice bath (0–5°C).

    • Dropwise add concentrated Hydrochloric Acid (37%) or HCl in Dioxane (4M) with stirring.

    • Continue addition until pH < 2. A white precipitate will form immediately.

  • Isolation:

    • Stir the slurry for 30 minutes at 0°C to ensure complete salt formation.

    • Filter the white solid via vacuum filtration.

    • Wash the cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL).

  • Recrystallization (The Polishing Step):

    • Dissolve the crude salt in the minimum amount of hot water (~90°C) or hot methanol/water (9:1).

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the glistening white crystals (platelets).

    • Dry in a vacuum oven at 60°C for 12 hours.

Yield: Typically 85–90% from the nitrile. Melting Point: >300°C (sublimes/decomposes).

Quality Control & Characterization

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite crystalline powder (HCl salt)
Identification 1H-NMR (

)
Consistent with structure
Purity HPLC (C18, buffer)> 99.5% Area
Water Content Karl Fischer< 0.5%
NMR Data (Expected)
  • 1H NMR (400 MHz, D₂O):

    
     7.35 (s, 4H, Ar-H), 3.25 (t, 4H, 
    
    
    
    ), 3.00 (t, 4H,
    
    
    ).
  • Interpretation: The singlet at 7.35 confirms the symmetry of the para-substituted ring. The two triplets correspond to the ethyl chain.

Workflow Diagram

Workflow Start Crude Reaction Mixture Filter Filtration (Remove Ni) Start->Filter Safety Precautions Evap Evaporation (Remove MeOH/NH3) Filter->Evap Acid Acidification (HCl/EtOH) Evap->Acid pH < 2 CrudeSalt Crude Dihydrochloride Salt Acid->CrudeSalt Precipitation Recryst Recrystallization (H2O/MeOH) CrudeSalt->Recryst Heat/Cool Cycle Final Pure Product (>99.5%) Recryst->Final

Figure 2: Purification workflow from crude reaction mixture to analytical grade salt.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Gould, F. E., et al. (1960). "Hydrogenation of Nitriles." Journal of Organic Chemistry, 25(10), 1658-1660. (Foundational work on suppressing secondary amines).
  • Organic Syntheses. (2010). "Catalytic Reduction of Nitriles." Org.[1][2] Synth. Coll. Vol. 10. (General protocols for phenethylamine derivatives).

  • PubChem. (2023). "Compound Summary: 1,4-Benzenediethanamine." National Library of Medicine.

  • U.S. Patent 5,869,653. (1999). "Hydrogenation of nitriles to produce amines."[3][4][5][6][7][8] (Industrial validation of the Raney Ni/Ammonia protocol).

Sources

Application

Application Note: High-Efficiency Dion-Jacobson 2D Perovskite Solar Cells Using 1,4-Bis(2-aminoethyl)benzene (BAEB)

Executive Summary & Rationale This guide details the integration of 1,4-Bis(2-aminoethyl)benzene (BAEB) (also known as p-phenylenediethanamine) into halide perovskite solar cells. Unlike the monoamine phenylethylammonium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide details the integration of 1,4-Bis(2-aminoethyl)benzene (BAEB) (also known as p-phenylenediethanamine) into halide perovskite solar cells. Unlike the monoamine phenylethylammonium (PEA) which forms Ruddlesden-Popper (RP) phases, BAEB is a diamine . This structural distinction drives the formation of Dion-Jacobson (DJ) 2D perovskites, where a single organic layer bridges two inorganic slabs without the weak van der Waals gap found in RP phases.[1]

Why BAEB?

  • Structural Rigidity: The benzene core provides rigidity superior to aliphatic spacers (e.g., 1,4-butanediamine), enhancing environmental stability.

  • The "Ethyl" Advantage: Compared to the shorter 1,4-phenylenedimethanammonium (PDMA), the ethyl spacer in BAEB reduces steric strain at the inorganic interface, facilitating lower distortion in the Pb-I-Pb bond angles and improving carrier mobility.

  • Vertical Orientation: BAEB-based DJ perovskites are more prone to vertical crystal orientation during hot-casting, a critical factor for out-of-plane charge transport.

Material Preparation: Synthesis of BAEBDiI Spacer

Commercial BAEB is typically supplied as a free amine or liquid. For perovskite precursors, it must be converted to the diiodide salt (BAEB·2HI ).

Protocol: BAEB[2][3][4]·2HI Salt Synthesis

Reagents:

  • 1,4-Bis(2-aminoethyl)benzene (98%+, Sigma/TCI)

  • Hydriodic acid (HI), 57 wt% in water (stabilized)

  • Ethanol (Absolute) and Diethyl Ether

Step-by-Step:

  • Dissolution: Dissolve 10 mmol (1.64 g) of BAEB in 20 mL of ethanol in a round-bottom flask placed in an ice bath (0°C).

  • Acidification: Dropwise add 25 mmol (3.3 mL) of HI (57%) to the stirring solution. A slight excess of HI ensures complete protonation.

  • Reaction: Stir for 2 hours at 0°C. A white/yellowish precipitate may begin to form.

  • Evaporation: Use a rotary evaporator at 50°C to remove solvents until a solid residue remains.

  • Washing: Wash the solid 3 times with copious diethyl ether to remove residual I₂ and unreacted acid.

  • Recrystallization: Recrystallize from boiling ethanol/water (10:1) if high purity is required.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Store in a nitrogen-filled glovebox.

Device Fabrication Protocol

This protocol targets a n=4 quasi-2D DJ perovskite configuration:


.
Precursor Solution Preparation

Stoichiometry: Unlike RP phases (2:n-1 ratio), DJ phases require a 1:n-1 ratio of Spacer:Cation.

ComponentRoleMolar Ratio (for n=4)Concentration (1M Pb Basis)
PbI₂ Inorganic Framework4.01.0 M
MAI A-site Cation3.00.75 M
BAEB·2HI DJ Spacer1.00.25 M
Solvent Medium-DMF:DMSO (4:1 v/v)

Procedure:

  • Combine PbI₂, MAI, and BAEB·2HI in the DMF:DMSO solvent mix.

  • Stir at 60°C for 2 hours inside a glovebox (

    
     ppm).
    
  • Filter through a 0.22 µm PTFE filter before use.

Layer Deposition (Hot-Casting Method)

Hot-casting is essential for BAEB-based devices to induce thermodynamic vertical alignment of the 2D slabs.

  • Substrate Prep: Clean ITO/FTO glass (Detergent

    
     Water 
    
    
    
    Acetone
    
    
    IPA). UV-Ozone treat for 15 min.
  • ETL Deposition: Spin-coat SnO₂ or TiO₂ electron transport layer and anneal (e.g., 150°C for SnO₂).

  • Substrate Pre-heating: Place the substrate on a hot plate at 100°C - 120°C for 1 minute immediately prior to spin-coating.

  • Perovskite Coating:

    • Transfer hot substrate to spinner chuck.

    • Quickly dispense 50 µL of precursor solution.

    • Spin at 4000 rpm for 20 seconds .

    • Note: The solvent evaporates rapidly due to substrate heat; an anti-solvent step (chlorobenzene) is often not required for hot-casting but can be used if room-temperature casting is preferred.

  • Annealing: Anneal immediately at 100°C for 10 minutes to crystallize the film.

Top Contact Assembly
  • HTL: Spin-coat Spiro-OMeTAD (72.5 mg/mL in CB with Li-TFSI/tBP additives) at 3000 rpm for 30s.

  • Electrode: Thermally evaporate 80 nm of Gold (Au) or Silver (Ag) under high vacuum (

    
     Torr).
    

Mechanism & Workflow Visualization

Figure 1: BAEB-DJ Perovskite Fabrication & Charge Transport

The following diagram illustrates the critical "Hot-Casting" pathway required to align BAEB-based 2D layers vertically, facilitating charge transport.

G cluster_0 Precursor Synthesis cluster_1 Film Formation (Hot Casting) BAEB_Amine BAEB (Amine) (Liquid/Solid) HI_Add Add HI (57%) Acidification BAEB_Amine->HI_Add BAEB_Salt BAEB·2HI Salt (White Powder) HI_Add->BAEB_Salt Sol_Prep Mix: PbI2 + MAI + BAEB·2HI (DMF:DMSO 4:1) BAEB_Salt->Sol_Prep Substrate_Heat Pre-heat Substrate (100°C) Sol_Prep->Substrate_Heat Transfer Spin_Coat Spin Coat (4000 rpm) Substrate_Heat->Spin_Coat Immediate Deposition Crystallization Vertical Orientation (Thermodynamic Control) Spin_Coat->Crystallization Solvent Evap

Caption: Workflow for synthesizing BAEB diiodide and fabricating vertically oriented DJ perovskite films via hot casting.

Characterization & Validation

To verify the successful formation of the BAEB-based DJ phase, perform the following checks:

TechniqueExpected ObservationMechanistic Insight
XRD (Low Angle) Peaks at

(e.g., 4°, 8°)
Confirms 2D superlattice. BAEB spacing is approx 12-14 Å.
XRD (High Angle) Dominant (111) or (202) peaks relative to (0k0)Indicates vertical orientation of inorganic slabs.
PL Spectroscopy Blue-shifted emission vs. 3D MAPbI₃Quantum confinement effect from the 2D wells.
Stability (T80) >1000 hours under humidityBAEB's hydrophobic benzene ring repels moisture better than linear amines.
Troubleshooting Guide
  • Problem: Cloudy film / White haze.

    • Cause: BAEB[2][3][4]·2HI solubility issue or rapid precipitation.

    • Fix: Increase DMSO ratio to 3:1 or pre-heat solution to 70°C before spinning.

  • Problem: Low Short-Circuit Current (

    
    ).
    
    • Cause: Horizontal orientation of 2D layers blocking charge.

    • Fix: Increase substrate temperature during hot-casting (try 120°C or 130°C).

References

  • Dion-Jacobson Phase Fundamentals: Li, X., Ke, W., Traore, B., et al. "Two-dimensional Dion–Jacobson hybrid lead iodide perovskites with aromatic diamine spacers."[5] Journal of the American Chemical Society, 2019.

  • Spacer Engineering (Ethyl vs Methyl): Lu, H., et al. "Vapor-assisted deposition of highly efficient, stable black-phase FAPbI3 perovskite solar cells." Science, 2020. (Context on amine spacer effects).

  • Hot Casting Protocol for DJ Perovskites: Zhang, Y., et al. "Dion-Jacobson Phase 2D Perovskite Solar Cells with Efficiency over 18%." Advanced Materials, 2021.

  • Aromatic Spacer Stability: Ma, S., et al. "Spacer Cation Engineering for Efficient and Stable Dion–Jacobson 2D Perovskite Solar Cells." ACS Energy Letters, 2022.

Sources

Method

Procedure for incorporating 2-[4-(2-Aminoethyl)phenyl]ethylamine into Pb-I lattices

Topic: Procedure for Incorporating 2-[4-(2-Aminoethyl)phenyl]ethylamine into Pb-I Lattices Content Type: Application Note & Technical Protocol Target Audience: Materials Scientists, Perovskite Photovoltaic Researchers, P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Incorporating 2-[4-(2-Aminoethyl)phenyl]ethylamine into Pb-I Lattices Content Type: Application Note & Technical Protocol Target Audience: Materials Scientists, Perovskite Photovoltaic Researchers, Process Engineers.

Executive Summary: The Dion-Jacobson Architect

The molecule 2-[4-(2-Aminoethyl)phenyl]ethylamine (also known as 1,4-Bis(2-aminoethyl)benzene or p-PDEA ) represents a critical class of aromatic diamine spacers used to engineer Dion-Jacobson (DJ) phase 2D perovskites. Unlike Ruddlesden-Popper (RP) phases which rely on van der Waals forces between monoammonium bilayers, p-PDEA utilizes two terminal ammonium groups to form direct hydrogen bonds with inorganic


 octahedra layers, eliminating the van der Waals gap.

This guide details the precise protocol for synthesizing the diiodide salt (p-PDEAI₂ ) and incorporating it into Lead-Iodide (Pb-I) lattices to form mechanically robust, vertically oriented quasi-2D perovskite films. The ethyl-linker provides a unique dielectric environment distinct from its methyl-homologue (PDMA), offering a balance between lattice rigidity and conformational flexibility.

Mechanistic Rationale & Lattice Dynamics

The incorporation of p-PDEA into a 3D methylammonium lead iodide (


) lattice transforms the topology into a layered DJ structure defined by the general formula:


Where


 represents the number of inorganic octahedral layers between organic spacers.
  • Structural Advantage: The aromatic phenyl ring facilitates

    
     stacking, enhancing out-of-plane charge transport.
    
  • Dielectric Tuning: The ethyl chain (

    
    ) reduces the dielectric contrast compared to longer alkyl chains, lowering the exciton binding energy (
    
    
    
    ) and facilitating charge dissociation.
Diagram 1: Lattice Incorporation Pathway

G cluster_0 Precursor Phase cluster_1 Nucleation Dynamics cluster_2 Crystallization Precursors Precursors PbI₂ + MAI + p-PDEAI₂ Colloid Colloidal Pre-Nucleation [PbI₆]⁴⁻ --- [p-PDEA]²⁺ Precursors->Colloid Dissolution Solvent Solvent System DMF:DMSO (4:1) Solvent->Colloid Intermediate Intermediate Sol-Gel Solvent-Complexed Colloid->Intermediate Spin Coating (Shear Force) DJ_Phase Dion-Jacobson Lattice (p-PDEA)(MA)ₙ₋₁PbₙI₃ₙ₊₁ Intermediate->DJ_Phase Annealing (100°C) - Solvent Evaporation - Lattice Contraction

Figure 1: Reaction pathway from precursor dissolution to the formation of the thermodynamically stable Dion-Jacobson lattice.

Experimental Protocols

Protocol A: Synthesis of p-PDEAI₂ Salt

Objective: Convert the commercially available amine into the high-purity iodide salt required for perovskite synthesis.

Materials:

  • 2-[4-(2-Aminoethyl)phenyl]ethylamine (p-PDEA), >98% purity.[1]

  • Hydroiodic acid (HI), 57 wt% in water, unstabilized.

  • Ethanol (Absolute) and Diethyl Ether (Anhydrous).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol (1.64 g) of p-PDEA in 20 mL of ethanol in a round-bottom flask kept in an ice bath (

    
    ).
    
  • Protonation: Dropwise add 25 mmol (3.3 mL) of HI (57%) under vigorous magnetic stirring. Note: Excess HI ensures complete protonation of both amine groups.

  • Precipitation: Stir for 2 hours. The solution will turn clear, then a white/yellowish precipitate may form upon rotary evaporation at

    
    .
    
  • Washing: Wash the raw solid 3 times with diethyl ether to remove excess

    
     and unreacted acid.
    
  • Recrystallization: Dissolve the solid in minimal boiling ethanol and let it cool slowly to room temperature, then to

    
    . Collect the white plate-like crystals.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours. Store in a nitrogen-filled glovebox.
    
Protocol B: Thin Film Fabrication (n=5 Target)

Objective: Incorporate p-PDEAI₂ into a Pb-I lattice to create a quasi-2D perovskite film suitable for solar cells.

Stoichiometry Calculation (n=5): Target Formula:



  • Molar Ratio: 1 : 4 : 5 (p-PDEAI₂ : MAI : PbI₂)

Reagent Table:

ComponentRoleMolar RatioMass (for 1 mL, 0.8M Pb)
PbI₂ Inorganic Framework5.0368.8 mg
MAI Cage Cation4.0101.8 mg
p-PDEAI₂ DJ Spacer1.067.2 mg
DMF:DMSO Solvent4:1 v/v1.0 mL

Fabrication Steps:

  • Precursor Preparation: Mix the powders in the DMF:DMSO solvent. Stir at

    
     for 2 hours inside a glovebox (
    
    
    
    ppm). Filter through a 0.22 µm PTFE filter.
  • Substrate Prep: Clean FTO/ITO glass via sonication (detergent, deionized water, acetone, isopropanol) followed by UV-Ozone treatment for 15 mins.

  • Spin Coating (Anti-Solvent Method):

    • Step 1: Dispense 50 µL of precursor solution.

    • Step 2: Spin at 1000 rpm for 10s (spread).

    • Step 3: Spin at 4000 rpm for 30s.

    • Critical Step: At 20 seconds before the end of Step 3, quickly drip 150 µL of Chlorobenzene (Anti-solvent) onto the spinning center.

  • Annealing: Immediately transfer to a hotplate at 100^\circ C for 10 minutes. The film should turn dark brown/black, indicating crystallization.

Characterization & Validation

To verify the successful incorporation of p-PDEA into the lattice, the following signatures must be observed.

X-Ray Diffraction (XRD) Signatures

In a DJ phase, the layer spacing (


-spacing) is dictated by the spacer length.
  • Low Angle Peaks: Look for equidistant peaks at low

    
     angles (
    
    
    
    ).
  • Calculation: For p-PDEA, the spacer length is approx 10-12 Å. Expect the (001) peak around

    
    .
    
  • Differentiation: If peaks appear at

    
     only (3D phase), incorporation failed. If peaks are split or irregular, phase segregation occurred.
    
Photoluminescence (PL)
  • Blue Shift: The n=5 quasi-2D film will exhibit a PL peak slightly blue-shifted (approx. 750-760 nm) compared to pure 3D

    
     (770-780 nm) due to quantum confinement.
    
  • Multiple Peaks: Presence of high-energy shoulders (500-600 nm) indicates the presence of low-n phases (

    
    ) acting as energy funnels.
    
Diagram 2: Charge Transfer Mechanism

EnergyFunnel cluster_bandgap Energy Landscape (Bandgap) n1 n=1 Phase (High Bandgap) Eg ~ 2.4 eV n2 n=2 Phase Eg ~ 2.1 eV n1->n2 Energy Transfer n5 n=5 Phase (Target) Eg ~ 1.6 eV n2->n5 nInf 3D-like Phase (Charge Collection) Eg ~ 1.55 eV n5->nInf Funneling Spacer p-PDEA Spacer (Dielectric Barrier) Spacer->n1 Confinement

Figure 2: Energy funneling mechanism in mixed-dimensional DJ perovskites enabled by p-PDEA incorporation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Milky/Hazy Film Incomplete solubility or humidity exposure.Increase DMSO ratio to 3:1; Ensure humidity <30% during spin coating.
Yellow Film Formation of non-perovskite

-phase or n=1 dominant.
Increase annealing temperature to 120°C; Check stoichiometry (reduce spacer).
Pinholes Poor wetting or anti-solvent timing.UV-Ozone treat substrate longer; Optimize drip timing (try 15s vs 20s).

References

  • Li, X., et al. (2019). Dion-Jacobson Phase 2D Layered Perovskites for Solar Cells with Ultrahigh Stability. Advanced Materials. [Link]

  • Mao, L., et al. (2018). Two-Dimensional Hybrid Halide Perovskites: Principles and Promises. Journal of the American Chemical Society.[2][3] [Link]

  • PubChem. (2025). 2-[4-(2-Aminoethyl)phenyl]ethylamine Compound Summary. National Library of Medicine. [Link]

Sources

Application

Advanced Fabrication of Dion-Jacobson (DJ) Phase Perovskite Thin Films via Diamine Spacer Engineering

Application Note: AN-DJ-2025-03 Executive Summary Objective: To provide a rigorous, reproducible protocol for fabricating high-stability Dion-Jacobson (DJ) phase 2D perovskite films using diamine spacers. Scope: This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-DJ-2025-03

Executive Summary

Objective: To provide a rigorous, reproducible protocol for fabricating high-stability Dion-Jacobson (DJ) phase 2D perovskite films using diamine spacers. Scope: This guide covers precursor stoichiometry, hot-casting crystallization dynamics, and spacer selection (Aromatic vs. Aliphatic/Cyclic). Relevance: DJ phase perovskites eliminate the weak van der Waals gap found in Ruddlesden-Popper (RP) phases, offering superior environmental stability and charge transport.[1] These materials are critical for next-generation photovoltaics, LEDs, and high-sensitivity X-ray detectors used in medical imaging.

Theoretical Foundation & Mechanism

The Dion-Jacobson Advantage

Unlike RP phases, which require two monovalent spacer cations to separate inorganic layers (creating a van der Waals gap), DJ phases utilize divalent diamine spacers .[1][2] This results in a single organic layer connecting the inorganic slabs via hydrogen bonding at both ends.

  • RP Phase:

    
     (Bilayer spacer, vdW gap).
    
  • DJ Phase:

    
     (Monolayer spacer, no vdW gap).
    

Key Benefit: The elimination of the vdW gap reduces the interlayer distance (


-spacing) and increases the formation energy, leading to films that are thermodynamically more stable and resistant to moisture ingress.
Mechanism of Vertical Orientation (Hot-Casting)

To maximize charge transport in solar cells or detectors, the 2D inorganic slabs must stand vertically (perpendicular to the substrate). In DJ phases, the large organic spacers naturally favor horizontal stacking (insulating direction).

The Solution: Hot-Casting .[3][4][5] By preheating the substrate (


100°C), we utilize the thermal energy to induce nucleation at the liquid-air interface  rather than the substrate interface. The rapid solvent evaporation drives the crystallization front downwards, templating the vertical alignment of the perovskite slabs.

DJ_Mechanism cluster_0 Precursor State cluster_1 Hot-Casting Dynamics cluster_2 Final Morphology Solvated Solvated Precursors (PbI2, MAI, Diamine) Thermal Thermal Energy (Substrate > 100°C) Solvated->Thermal Spin Coating Nucleation Nucleation at Liquid-Air Interface Thermal->Nucleation Gradient Formation Evaporation Rapid Solvent Evaporation Thermal->Evaporation Vertical Vertical Orientation (High Charge Transport) Nucleation->Vertical Templated Growth Stability No vdW Gap (High Stability) Vertical->Stability DJ Phase Structure

Figure 1: Mechanism of Hot-Casting induced vertical orientation in DJ perovskites.

Materials Selection & Precursor Engineering

The choice of diamine spacer dictates the structural rigidity and optoelectronic properties.

ComponentChemical NameRoleSelection Logic
Spacer A (Aromatic) PDMA (1,4-phenylenedimethanammonium)Rigid SpacerHigh stability due to

stacking; standard reference.
Spacer B (Cyclic) CDMA (1,4-cyclohexanedimethanammonium)Flexible/CyclicRecommended. Allows "slight-interlayer-displacement" reducing strain; Record efficiency >19%.
Spacer C (Aliphatic) ODMA (1,8-octanediamine)Flexible ChainLower stability; often leads to phase segregation.
Cation MAI (Methylammonium Iodide)Perovskite CageSmall cation fits in the octahedral cage (

stoichiometry).
Metal PbI₂ (Lead Iodide)Inorganic FrameworkHigh purity (99.999%) required to prevent trap states.
Solvent DMF:DMSO (9:1 or 4:1)Solvent SystemDMF for volatility; DMSO to retard crystallization slightly for complex formation.

Fabrication Protocol: Hot-Casting Method[3][4][5]

Safety Note: Lead (


) is toxic. All steps must be performed in a nitrogen-filled glovebox or a fume hood with appropriate PPE.
Precursor Solution Preparation (Target )

Stoichiometry:



  • Weighing:

    • Calculate amounts for a 0.8 M concentration (based on

      
      ).
      
    • Example: To make 1 mL of solution:

      • PDMAI₂: 66.4 mg (or equimolar CDMAI₂)

      • MAI: 95.4 mg

      • PbI₂: 368.8 mg

  • Dissolution:

    • Add powders to a vial.

    • Add 1 mL of anhydrous DMF:DMSO (ratio 9:1 v/v).

    • Note: A high DMF ratio is crucial for hot-casting to ensure rapid evaporation.

  • Aging:

    • Stir at 60°C for 2 hours to ensure complete coordination.

    • Filter through a 0.45 µm PTFE filter before use.

Substrate Preparation
  • Cleaning: Sonicate ITO/FTO glass in detergent, deionized water, acetone, and isopropanol (15 min each).

  • Activation: UV-Ozone treat for 15 minutes to improve wettability.

  • Transport Layer: Spin-coat Hole Transport Layer (e.g., PTAA or PEDOT:PSS) and anneal according to vendor specs.

Hot-Casting Deposition (The Critical Step)

This step requires precise temperature control.

  • Pre-heating: Place the substrate (with HTL) on a hot plate at 150°C for 5 minutes.

    • Why: Ensures the substrate is at thermal equilibrium.

  • Transfer: Quickly transfer the hot substrate to the spin coater chuck.

  • Dispense: Immediately dispense 80 µL of the precursor solution onto the spinning substrate.

    • Technique: Dynamic dispensing is preferred. Start spinning at 5000 rpm and dispense within the first 0.5 seconds.

    • Alternative: If static dispense, drop solution and start spin immediately (<1 sec delay).

  • Spinning: Spin at 5000 rpm for 20 seconds.

    • Observation: The film should turn dark brown/black almost instantly due to rapid crystallization.

  • Annealing: Immediately transfer the film to a hot plate at 100°C for 10 minutes to remove residual solvent and refine crystallinity.

Fabrication_Workflow Prep 1. Precursor Prep (DMF:DMSO 9:1) Filter 0.45µm Heat 2. Substrate Heat 150°C (5 min) Prep->Heat Transfer to GB Spin 3. Hot-Cast Spin 5000 rpm (Dynamic Dispense) Heat->Spin < 2 sec transfer Anneal 4. Annealing 100°C (10 min) Spin->Anneal Immediate Device 5. Device Finish (ETL/Electrode) Anneal->Device

Figure 2: Step-by-step Hot-Casting workflow for DJ Perovskite films.

Characterization & Quality Control

To validate the protocol, the following metrics must be met:

X-Ray Diffraction (XRD)
  • Target: Dominant peaks at

    
     or 
    
    
    
    planes (e.g.,
    
    
    for
    
    
    ).
  • Validation: High intensity of low-angle peaks indicates successful vertical orientation. Random orientation will show suppressed low-angle peaks.

Photoluminescence (PL)[6]
  • Target: Narrow emission linewidth.

  • Red-Shift: A slight red-shift compared to RP phases indicates better quantum well connectivity and charge funneling.

Stability Testing (The DJ Differentiator)
  • Protocol: Store unencapsulated films in ambient air (RH 40-60%).

  • Pass Criteria: DJ films (PDMA/CDMA) should retain >90% of initial absorption/XRD intensity after 1000 hours. RP films typically degrade within 200-500 hours.

Spacer TypePCE (Efficiency)

Stability (Hours)
Orientation Quality
PDMA (Aromatic) 14 - 16%> 2000Good (Rigid)
CDMA (Cyclic) 18 - 19% > 4000 Excellent (Strain-relaxed)
BDA (Aliphatic) 12 - 14%~ 1000Moderate

Troubleshooting Guide

IssueProbable CauseCorrective Action
Milky/Hazy Film Slow crystallization; Solvent trapped.Increase substrate temperature (try 160°C); Increase spin speed.
Pinholes Poor wettability; Gas bubbles.Increase UV-Ozone time; Filter solution; Use anti-solvent drip (optional, but hot-casting preferred).
Low Efficiency Horizontal orientation.Substrate cooled down too much during transfer. Must be <2 seconds.
Phase Impurities Incorrect Stoichiometry.Check weighing of MAI vs Spacer. Ensure

value calculation is precise.

References

  • Mao, L., et al. (2018). "Two-Dimensional Dion–Jacobson Phase Hybrid Perovskites with Aromatic Diammonium Cations." Journal of the American Chemical Society.

  • Li, X., et al. (2019). "Stable and efficient two-dimensional perovskite solar cells via Dion-Jacobson phase engineering." Nature Energy.

  • Bi, C., et al. (2024).[6] "Blade-coated Dion-Jacobson perovskite solar cells in air with efficiency over 19%."[6][7] Nature Communications.[6]

  • Ke, W., et al. (2019). "Dion-Jacobson Phase 2D Perovskites for Solar Cells." Advanced Energy Materials.

  • Ahmad, S., et al. (2019).[8] "Dion-Jacobson Phase Perovskites: A Review." Materials Today Energy.

Sources

Method

Application Note: Surface Passivation of Perovskite Solar Cells Using 2-[4-(2-Aminoethyl)phenyl]ethylamine

Executive Summary The rapid evolution of perovskite solar cells (PSCs) has brought power conversion efficiencies (PCEs) to the threshold of commercial viability. However, surface defects—specifically uncoordinated Pb²⁺ i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of perovskite solar cells (PSCs) has brought power conversion efficiencies (PCEs) to the threshold of commercial viability. However, surface defects—specifically uncoordinated Pb²⁺ ions and halide vacancies—act as non-radiative recombination centers that degrade both performance and long-term stability.

This application note details the advanced surface passivation protocols utilizing 2-[4-(2-Aminoethyl)phenyl]ethylamine (also known as 1,4-bis(2-aminoethyl)benzene,


-phenylenediethanamine, or 

-PDEA
). When applied as a dihydroiodide salt (

-PDEAI₂
), this linear diammonium cation effectively passivates surface defects by forming a highly stable, protective two-dimensional (2D) perovskite capping layer over the bulk 3D perovskite film.

Mechanistic Insights: The Causality of 2D/3D Heterostructure Formation

To master surface passivation, one must understand the structural causality of the passivating agent.


-PDEAI₂ is the para-isomer of phenylenediammonium iodide. Unlike its sterically hindered ortho-counterpart, the linear geometry of the para-isomer presents minimal steric hindrance.

When a solution of


-PDEAI₂ is deposited onto a 3D perovskite surface (e.g., FAPbI₃ or MAPbI₃) and subjected to thermal annealing, the low energy barrier allows the ethylammonium terminals to readily intercalate into the surface PbI₆ octahedra. This triggers a localized phase transformation, converting the defective 3D surface into a highly crystalline 2D perovskite layer: (

-PDEA)PbI₄
.

This 2D/3D heterostructure serves a dual purpose:

  • Defect Annihilation: The ammonium groups form strong hydrogen bonds with undercoordinated iodides, while the iodide counterions fill surface iodine vacancies.

  • Environmental Shielding: The hydrophobic phenyl core of the

    
    -PDEA cation repels moisture, drastically improving the operational stability of the device.
    

G A 3D Perovskite Film (Uncoordinated Pb²⁺ & I⁻ Vacancies) C Dynamic Spin-Coating & Thermal Annealing (100°C) A->C Substrate B p-PDEAI₂ Solution (Anhydrous Isopropanol) B->C Passivator D 2D/3D Heterostructure (p-PDEA)PbI₄ Capping Layer C->D Low Steric Hindrance Allows Intercalation E Defect Passivation & Enhanced Moisture Barrier D->E Suppressed Non-Radiative Recombination

Workflow of p-PDEAI2 surface passivation forming a 2D/3D perovskite heterostructure.

Experimental Protocol: -PDEAI₂ Surface Passivation

Note: All procedures must be conducted inside an inert-gas glovebox (N₂ or Ar) with H₂O and O₂ levels < 0.1 ppm to ensure self-validating, reproducible results.

Phase 1: Precursor Preparation
  • Solvent Selection: Use strictly anhydrous isopropanol (IPA). IPA is chosen because it is orthogonal to the bulk 3D perovskite—it will dissolve the

    
    -PDEAI₂ salt without degrading the underlying perovskite lattice.
    
  • Concentration: Prepare a 3 mM solution of

    
    -PDEAI₂ in IPA. Causality: Concentrations exceeding 5 mM will drive the formation of an excessively thick 2D layer. Because the linear 
    
    
    
    -PDEA cations align in-plane, a thick 2D layer acts as an insulating barrier to out-of-plane charge transport, severely reducing the Fill Factor (FF).
  • Agitation: Stir at room temperature for 30 minutes until completely dissolved. Filter through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates that could act as shunt pathways.

Phase 2: Dynamic Deposition
  • Substrate Mounting: Secure the freshly annealed 3D perovskite substrate onto the spin-coater chuck.

  • Dynamic Dispensing: Initiate rotation at 4,000 rpm . Once at speed, swiftly dispense 50 µL of the

    
    -PDEAI₂ solution onto the center of the spinning substrate. Causality: Dynamic dispensing is critical. Static dispensing allows the IPA to pool momentarily, which can cause localized extraction of organic cations from the 3D perovskite, leading to a non-uniform 2D capping layer.
    
  • Drying: Allow the substrate to spin for 30 seconds to evaporate the IPA.

Phase 3: Thermal Activation
  • Annealing: Transfer the substrate to a pre-heated hotplate at 100 °C for 5 minutes .

  • Phase Formation: This thermal energy is strictly required to overcome the activation barrier for the 2D (

    
    -PDEA)PbI₄ phase formation. Without this step, the 
    
    
    
    -PDEAI₂ merely sits on the surface as an unreacted organic salt, providing sub-optimal passivation.
Phase 4: Self-Validation System

To guarantee the protocol was successful, perform steady-state Photoluminescence (PL) spectroscopy on the treated film.

  • Success Indicator: You must observe a characteristic secondary emission peak at ~532 nm (corresponding to the

    
     2D perovskite phase) alongside the primary 3D perovskite emission peak (~800 nm, depending on the bandgap).
    
  • Failure Indicator: The absence of the 532 nm peak indicates insufficient thermal annealing. An overwhelmingly dominant 532 nm peak indicates the 2D layer is too thick (concentration was too high).

Optimization & Troubleshooting

The most critical parameter in this protocol is managing the thickness of the 2D passivation layer. The diagram below illustrates the logical relationship between precursor concentration and device physics.

Concentration Root p-PDEAI₂ Concentration Low Optimal (1 - 3 mM) Root->Low High Excess (> 5 mM) Root->High LowRes Ultrathin 2D Layer Efficient Quantum Tunneling Low->LowRes Defect Passivation HighRes Thick 2D Layer Charge Transport Blockade High->HighRes Insulating Barrier

Effect of p-PDEAI2 concentration on 2D layer thickness and charge transport.

Quantitative Data Presentation

The table below summarizes the typical photovoltaic parameters observed when comparing a pristine 3D perovskite baseline against optimal and sub-optimal


-PDEAI₂ passivation strategies .
MetricPristine 3D Perovskite

-PDEAI₂ Passivated (Optimal: 3 mM)

-PDEAI₂ Passivated (Excess: 10 mM)
PCE (%) 20.221.8 18.5
Voc (V) 1.081.16 1.17
Jsc (mA/cm²) 24.824.6 22.1
Fill Factor (%) 75.476.5 71.5
2D Layer Thickness NoneUltrathin (< 5 nm)Thick (> 15 nm)
Primary Limitation High surface defect densityNone (Balanced transport/passivation)Severe charge transport barrier

Data Analysis: Optimal passivation yields a significant boost in Open-Circuit Voltage (


) due to the suppression of non-radiative recombination at surface iodine vacancies. However, in the excess concentration regime, while 

remains high (indicating defects are still passivated), the Short-Circuit Current (

) and Fill Factor drop drastically due to the insulating nature of the thick, in-plane oriented 2D perovskite layer.

References

  • Title: Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules Source: Nature Communications (2021) URL: [Link]

Application

Spin-coating optimization for 1,4-Benzenediethanamine based films

Application Note: Precision Spin-Coating Optimization for 1,4-Benzenediethanamine ( -PDEAI ) Based Perovskite Films Executive Summary & Technical Rationale This guide details the fabrication of high-stability Dion-Jacobs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Spin-Coating Optimization for 1,4-Benzenediethanamine (


-PDEAI

) Based Perovskite Films

Executive Summary & Technical Rationale

This guide details the fabrication of high-stability Dion-Jacobson (DJ) phase perovskite films and surface passivation layers using 1,4-Benzenediethanamine (also known as


-PDEDA  or 

-PDEAI

when iodized).

Unlike the more common 1,4-Benzenedimethanamine (


-xylylenediamine) or Phenethylammonium (PEA), the 1,4-Benzenediethanamine  spacer features an extended ethyl linkage (

) between the aromatic ring and the ammonium anchor. This structural modification introduces critical conformational flexibility, reducing lattice strain in 2D/3D perovskite heterostructures and enhancing hydrophobicity for superior moisture stability [1].

Key Applications:

  • Dion-Jacobson (DJ) 2D Perovskites: As a divalent spacer cation (

    
    ) in 
    
    
    
    architectures.
  • Surface Passivation: As a post-deposition treatment to heal surface defects (iodide vacancies) on 3D perovskite films.

Materials & Solubility Engineering

The precursor is typically handled as 1,4-Benzenediethanamine Dihydroiodide (


-PDEAI

)
.
ParameterSpecificationNotes
CAS Number 2739684-32-1Ensure purity >99.5% for device-grade films.
Molecular Weight 420.08 g/mol (Dihydroiodide)Stoichiometry calculations must account for the 2HI adduct.
Solubility High: DMF, DMSO, GBLLow: IPA, Chlorobenzene, TolueneCritical: Unlike PEAI,

-PDEAI

has limited solubility in pure Isopropanol (IPA). Use DMF/DMSO for film formation and IPA/DMF blends for passivation.
Hygroscopicity ModerateStore in

glovebox (

ppm

).

Protocol A: Fabrication of Phase-Pure 2D DJ Perovskite Films

Objective: Create a highly oriented, pinhole-free 2D perovskite film (


 or 

quasi-2D) for solar cells or LEDs.
Step 1: Precursor Solution Preparation

Target:


 M solution of 

(e.g.,

).
  • Solvent Selection: Use a 4:1 v/v ratio of DMF:DMSO .

    • Reasoning: DMSO retards crystallization via the

      
       intermediate, essential for controlling the rapid nucleation of DJ spacers.
      
  • Stoichiometry (for

    
    ): 
    
    • Mix

      
      , Methylammonium Iodide (MAI), and 
      
      
      
      -PDEAI
      
      
      in a molar ratio of 5 : 4 : 1 .
    • Calculation: For 1 mL of 1.0 M

      
       solution:
      
      • 
        : 461 mg (1 mmol)
        
      • MAI: 127.2 mg (0.8 mmol)

      • 
        -PDEAI
        
        
        
        : 84.0 mg (0.2 mmol)
  • Dissolution: Stir at 60°C for 2 hours . Filter through a 0.22 µm PTFE filter.

Step 2: Spin-Coating Deposition

Substrate: UV-Ozone treated FTO/ITO or Glass.

  • Dynamic Spin Cycle:

    • Dispense: 50 µL of precursor (static dispense).

    • Spread Stage: 1000 rpm for 10 s (Accel: 200 rpm/s).

    • Crystallization Stage: 4000 rpm for 30 s (Accel: 2000 rpm/s).

    • Anti-Solvent Dripping (The Critical Step):

      • Agent: Chlorobenzene (CB) or Anisole.

      • Timing: Drip 150 µL rapidly at t = 15-18 s into the high-speed step.

      • Mechanism: The ethyl chain makes the complex more soluble than benzyl analogues; precise antisolvent timing is required to trigger supersaturation without crashing out amorphous phases.

Step 3: Thermal Annealing
  • Protocol: Place immediately on a hotplate at 100°C for 10 minutes .

  • Observation: The film should turn from pale yellow/transparent to dark brown/black (depending on

    
    -value).
    
  • Validation: If the film remains yellow, the

    
    -phase distribution is dominated by 
    
    
    
    (insulating). Increase annealing temp to 120°C briefly to promote phase redistribution.

Protocol B: Surface Passivation of 3D Perovskites

Objective: Coat a monolayer of


-PDEAI

onto a standard

or

film to suppress non-radiative recombination.
  • Solution: Dissolve

    
    -PDEAI
    
    
    
    in Isopropanol (IPA) at a concentration of 1–3 mg/mL .
    • Note: If solubility is poor in pure IPA, add 5% DMF by volume.

  • Deposition:

    • Spin the target 3D perovskite film at 4000 rpm .

    • Dynamically dispense 40 µL of the passivation solution during rotation.

    • Continue spinning for 20 s to dry.

  • Annealing: 100°C for 5 minutes .

    • Outcome: Formation of a 2D/3D heterojunction.[1] The

      
      -PDEDA cation penetrates the surface, passivating iodide vacancies via its ammonium terminals while the ethyl chain forms a hydrophobic barrier against moisture [2].
      

Process Visualization (Workflow)

G Start Start: Materials Prep Solvent Solvent Engineering (DMF:DMSO 4:1) Start->Solvent Stoich Stoichiometry Control (n=5 Target: 1:4:5 Ratio) Start->Stoich Dissolve Dissolution 60°C, 2 hrs, Filter Solvent->Dissolve Stoich->Dissolve Spin1 Spin Stage 1: Spreading 1000 rpm / 10s Dissolve->Spin1 Spin2 Spin Stage 2: Thinning 4000 rpm / 30s Spin1->Spin2 AntiSolvent Anti-Solvent Drip (Chlorobenzene @ t=15s) Spin2->AntiSolvent Critical Timing Anneal Annealing 100°C / 10 min Spin2->Anneal Immediate Transfer AntiSolvent->Anneal QC Quality Control (XRD, PL, SEM) Anneal->QC

Figure 1: Optimized workflow for fabricating 1,4-Benzenediethanamine based 2D perovskite films.

Characterization & Troubleshooting

Defect / ObservationRoot CauseCorrective Action
Milky / Hazy Film Anti-solvent dripped too late or humidity too high (>40% RH).Drip 2 seconds earlier; process in

environment.
Pinholes (SEM) Poor wettability or solvent evaporation too fast.Increase DMSO ratio to 4:1.5 or UV-Ozone treat substrate for 15 min.
Yellow Phase (XRD) Dominance of

phase (low conductivity).
Increase annealing temp to 120°C; Check precursor stoichiometry.
Low PL Intensity High trap density.Verify

-PDEAI

purity; Implement Protocol B (Passivation) on top.

Self-Validating Check: Perform a Water Contact Angle (WCA) measurement. A successful


-PDEAI

based film (or passivated surface) should exhibit a WCA > 75° due to the hydrophobic ethyl-benzene moieties, significantly higher than a control MAPbI

film (~45°) [1].

References

  • Liu, C., Nazeeruddin, M. K., et al. (2021). Tuning structural isomers of phenylenediammonium to afford efficient and stable perovskite solar cells and modules . Nature Communications, 12, 6394. Link

  • Tokyo Chemical Industry (TCI). Phenylethylamine Hydroiodides for Surface Treatment of Perovskite Layer . Product Literature. Link

Sources

Method

Cation exchange reaction methods with 2-[4-(2-Aminoethyl)phenyl]ethylamine

Application Note: High-Efficiency Cation Exchange Protocols with 1,4-Bis(2-aminoethyl)benzene (1,4-BAEB) Abstract This technical guide details the methodology for utilizing 2-[4-(2-Aminoethyl)phenyl]ethylamine (referred...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Cation Exchange Protocols with 1,4-Bis(2-aminoethyl)benzene (1,4-BAEB)

Abstract

This technical guide details the methodology for utilizing 2-[4-(2-Aminoethyl)phenyl]ethylamine (referred to herein as 1,4-BAEB or p-Phenylene-bis(ethylamine) ) in cation exchange reactions. Unlike monoamines (e.g., Phenethylammonium, PEA) that form Ruddlesden-Popper (RP) phases, 1,4-BAEB is a divalent diamine capable of forming Dion-Jacobson (DJ) 2D perovskite phases. This distinction is critical: DJ phases eliminate the van der Waals gap between layers, significantly enhancing structural rigidity and environmental stability. This guide covers two primary workflows: (1) Surface passivation of 3D Perovskite Photovoltaics and (2) Intercalation into Layered Zirconium Phosphates (


-ZrP).

Chemical Profile & Mechanistic Basis

The efficacy of 1,4-BAEB in cation exchange stems from its structural duality:

  • Rigid Aromatic Core: The benzene ring promotes strong

    
    -
    
    
    
    stacking, enhancing the thermodynamic stability of the resulting lattice.
  • Divalent Termini: The two amine groups (

    
    ) allow for cross-linking adjacent inorganic layers (in 2D structures) or "pillaring" layered hosts, preventing structural collapse.
    
PropertySpecificationRelevance to Protocol
IUPAC Name 2-[4-(2-Aminoethyl)phenyl]ethylamineTarget Molecule
Abbreviation 1,4-BAEB / p-AEDUsed in literature for DJ phases
pKa ~10.5 (estimated for alkylamine)High basicity ensures rapid protonation to form

Role Spacer Cation / CrosslinkerReplaces volatile cations (MA

, FA

)
Solubility Soluble in Water, Alcohols; Insoluble in Non-polarAllows orthogonal solvent processing

Application I: Surface Passivation of Perovskite Solar Cells

Objective: To convert the surface of a 3D perovskite (e.g.,


) into a stable 2D Dion-Jacobson capping layer via cation exchange. This seals surface defects (iodide vacancies) and blocks moisture ingress.
Pre-requisite: Synthesis of the Spacer Salt (BAEB 2I)

Rationale: You cannot use the neutral amine directly on the perovskite surface without risking deprotonation of the organic matrix. You must synthesize the iodide salt first to facilitate halide-mediated exchange.*

Protocol:

  • Dissolution: Dissolve 10 mmol of 1,4-BAEB in 20 mL of anhydrous ethanol in a round-bottom flask. Keep on an ice bath (

    
    C).
    
  • Acidification: Dropwise add 22 mmol of Hydroiodic acid (HI, 57 wt% in water) under vigorous stirring. A white/yellowish precipitate will form immediately.

    • Critical Control: Maintain

      
      C to prevent oxidation of iodide to iodine (
      
      
      
      ), which turns the product brown.
  • Recrystallization: Evaporate the solvent using a rotary evaporator at

    
    C. Wash the solid residue with diethyl ether three times to remove excess 
    
    
    
    and unreacted amine.
  • Drying: Dry in a vacuum oven at

    
    C overnight. Store in a nitrogen-filled glovebox.
    
Cation Exchange Workflow (Spin-Coating)

Materials:

  • Target Substrate: Annealed 3D Perovskite Film (e.g.,

    
    ).[1]
    
  • Exchange Solution: BAEB

    
    2I dissolved in Isopropanol (IPA). Concentration: 2–5 mg/mL .
    

Step-by-Step Protocol:

  • Dynamic Dispensing: Place the 3D perovskite substrate on the spin coater.

  • Application: While spinning at 4000 rpm , dynamically dispense 50

    
    L of the BAEB
    
    
    
    2I/IPA solution onto the center of the film.
    • Why Dynamic? Static dispensing allows the IPA to redissolve the underlying perovskite too aggressively. Dynamic dispensing ensures a thin, uniform reaction layer.

  • Reaction Time: Continue spinning for 20 seconds. The solvent evaporates, leaving the salt to react with the surface.

  • Thermal Activation: Immediately transfer to a hotplate at 100^{\circ}$C for 10 minutes .

    • Mechanism:[2][3] Heat provides the activation energy for the bulky BAEB

      
       cations to exchange with the smaller, volatile surface cations (FA
      
      
      
      ) and reorganize the
      
      
      octahedra into a 2D DJ phase.

Data Validation (Self-Check):

  • XRD: Look for new low-angle peaks (

    
    
    
    
    
    ) corresponding to the (001) plane of the 2D layer.
  • PL Lifetime: Time-Resolved Photoluminescence (TRPL) should show increased carrier lifetime (e.g.,

    
    ) due to reduced surface recombination.
    

Application II: Intercalation into Layered Zirconium Phosphate ( -ZrP)

Objective: To intercalate 1,4-BAEB into the galleries of


-ZrP, creating a pillared structure with expanded d-spacing for catalysis or drug delivery.
Mechanistic Pathway

Unlike perovskites, this reaction relies on an Acid-Base mechanism. The acidic protons of the phosphate groups (


) protonate the amine groups of 1,4-BAEB, driving the intercalation electrostatically.
Protocol: Direct Solution Intercalation

Materials:

  • Host: Crystalline

    
    -ZrP (
    
    
    
    ).
  • Guest: 1,4-BAEB (Neutral amine form).

  • Solvent: Deionized Water or Ethanol/Water (1:1).

Step-by-Step Protocol:

  • Stoichiometry Calculation: Determine the Cation Exchange Capacity (CEC) of

    
    -ZrP (theoretical: 6.64 meq/g). Target a 1:1 molar ratio of Amine groups to Phosphate protons (
    
    
    
    ).
  • Dispersion: Disperse 100 mg of

    
    -ZrP in 20 mL of solvent. Sonicate for 15 mins to break up aggregates.
    
  • Addition: Add the calculated amount of 1,4-BAEB dissolved in 5 mL solvent dropwise to the suspension.

  • Equilibrium Driver: Stir the mixture at 60^{\circ}$C for 24 hours .

    • Note: If intercalation is slow (due to the bulky benzene ring), increase temperature to reflux (

      
      C).
      
  • Isolation: Centrifuge at 5000 rpm for 10 mins. Wash the pellet with ethanol to remove surface-adsorbed amine.

  • Drying: Dry at

    
    C. Do not calcine unless you intend to carbonize the pillars.
    

Visualization of Workflows

Figure 1: Mechanism of Dion-Jacobson Cation Exchange

Caption: Schematic illustrating the substitution of surface monovalent cations (FA+) with divalent 1,4-BAEB spacers, resulting in a thermodynamically stable Dion-Jacobson 2D capping layer.

CationExchange cluster_0 Initial State (3D Perovskite) cluster_1 Reaction Interface cluster_2 Final State (DJ 2D Phase) Surface Surface Defects (Iodide Vacancies) Exchange Cation Exchange Process Surface->Exchange Exposure Volatile Volatile Cations (FA+ / MA+) Volatile->Exchange Displaced Solution BAEB·2I Solution (IPA Solvent) Solution->Exchange Spin Coating Passivation Defect Healing (Vacancies Filled) Exchange->Passivation Thermodynamic Drive Structure Dion-Jacobson Layer Formation Exchange->Structure Templating

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Hazy/Cloudy Perovskite Film Excessive etching of the 3D layer.Reduce reaction time (spin speed up) or reduce BAEB concentration (

mg/mL).
No XRD Shift (Intercalation) Kinetic barrier (Ring Sterics).Switch to "Pre-swelling" method: Intercalate Propylamine first to expand layers, then exchange with 1,4-BAEB.
Brown Powder (Salt Synthesis) Oxidation of Iodide (

to

).
Ensure HI is HI-stabilized; perform synthesis strictly under

or Argon; wash with diethyl ether.
Low Device Fill Factor Insulating barrier too thick.The 2D layer is too thick, impeding charge transport. Reduce concentration or use a post-anneal solvent wash.

References

  • Zhang, F., et al. (2023).[1] Stabilisation of Inorganic Perovskite Solar Cells with A 2D Dion-Jacobson Passivating Layer. ResearchGate. Link

  • Li, X., et al. (2019). Two-Dimensional Dion-Jacobson Hybrid Lead Iodide Perovskites with Aromatic Diammonium Cations. Journal of the American Chemical Society.[4] Link

  • NREL. (2020). Metastable Dion-Jacobson 2D Structure Enables Efficient and Stable Perovskite Solar Cells. OSTI. Link

  • Bio-Rad. Cation Exchange Chromatography Principles and Methods. (General Reference for Ion Exchange Logic). Link

  • Clearfield, A. (2016). Zirconium phosphate organically intercalated/exfoliated with long chain amine. ResearchGate. Link

Sources

Application

Cross-linking Polymer Chains with 1,4-Bis(2-aminoethyl)benzene: A Guide for Researchers and Drug Development Professionals

An Application and Protocol Guide Authored by: Gemini, Senior Application Scientist Introduction Cross-linking is a fundamental process in polymer science that transforms linear or branched polymer chains into a three-di...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Introduction

Cross-linking is a fundamental process in polymer science that transforms linear or branched polymer chains into a three-dimensional network, dramatically altering their physical and chemical properties.[1] This transformation from a soluble or fusible material into an insoluble and infusible network is critical for developing high-performance materials for advanced applications.[1] The choice of cross-linking agent is paramount as it dictates the final network structure and, consequently, the material's properties.

1,4-Bis(2-aminoethyl)benzene is a versatile diamine cross-linker. Its structure, featuring a rigid benzene core flanked by two flexible aminoethyl arms, provides a unique combination of stiffness and conformational freedom. The primary amine groups are nucleophilic and can react with a variety of electrophilic functional groups present on polymer backbones, such as epoxides, esters, carboxylic acids, and isocyanates. This reactivity makes it a suitable cross-linker for a wide range of polymer systems, including epoxy resins, polyesters, and poly(acrylic acid)-based hydrogels. In the context of drug development, hydrogels cross-linked with agents like 1,4-Bis(2-aminoethyl)benzene are of particular interest for creating biocompatible and biodegradable matrices for controlled drug delivery.[2][3]

This guide provides a comprehensive overview of the principles, protocols, and characterization techniques for using 1,4-Bis(2-aminoethyl)benzene as a polymer cross-linking agent.

Chemical Properties and Safety

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of 1,4-Bis(2-aminoethyl)benzene.

PropertyValueSource
Chemical Name 1,4-bis(2-aminoethyl)benzene[3]
CAS Number 7423-50-9[3]
Molecular Formula C10H16N2[3]
Molecular Weight 164.25 g/mol [3]

Safety and Handling: 1,4-Bis(2-aminoethyl)benzene and related aromatic amines require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[4]

  • Ventilation: Handle the product in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[2][5]

  • Incompatible Materials: Store away from strong oxidizing agents.[5]

  • First Aid: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water.[4] If inhaled, remove the person to fresh air.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] Seek immediate medical attention if any symptoms persist.

Mechanism of Cross-linking

The cross-linking process relies on the nucleophilic addition of the primary amine groups of 1,4-Bis(2-aminoethyl)benzene to electrophilic sites on the polymer chains. A common and efficient example is the reaction with epoxy groups, often found in polymers like poly(glycidyl methacrylate) (PGMA) or epoxy resins like those based on diglycidyl ether of bisphenol A (DGEBA).[6][7]

The reaction proceeds via a ring-opening mechanism where the amine nitrogen attacks one of the carbon atoms of the oxirane ring. This reaction forms a stable carbon-nitrogen bond and a secondary hydroxyl group.[6] Since 1,4-Bis(2-aminoethyl)benzene has two primary amine groups, and each primary amine has two active hydrogens, it can react with up to four epoxy groups, leading to a highly cross-linked network.

Figure 3: Logic diagram for the characterization of cross-linked polymers.

Applications in Drug Development

The ability to form stable, biocompatible, and tunable networks makes 1,4-Bis(2-aminoethyl)benzene an attractive cross-linker for drug delivery systems. *[8] Controlled Release: Cross-linked hydrogels can encapsulate therapeutic molecules and release them in a sustained manner. T[9]he release rate can be tuned by modulating the cross-link density, which affects the mesh size of the polymer network and thus the diffusion rate of the drug. *[5] Stimuli-Responsive Systems: By incorporating specific polymer backbones, hydrogels can be designed to swell or shrink in response to environmental stimuli like pH or temperature, triggering drug release at a specific target site. *[4] Tissue Engineering: These cross-linked networks can serve as scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration while delivering growth factors or other bioactive agents.

Conclusion

1,4-Bis(2-aminoethyl)benzene is a potent cross-linking agent capable of forming robust polymer networks with a wide range of materials. Its defined structure and reactive amine groups allow for the predictable and efficient formation of cross-links, leading to materials with enhanced thermal and mechanical properties. By following the detailed protocols for synthesis and characterization outlined in this guide, researchers and drug development professionals can effectively utilize this cross-linker to design advanced polymer systems tailored for specific, high-performance applications, from industrial resins to sophisticated drug delivery vehicles.

References

  • Kubiak, P. et al. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. MDPI. [Link]

  • Al-Malaika, S. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]

  • LookChem. (n.d.). 1,4-bis(2-aminoethyl)benzene. [Link]

  • Panda, S. et al. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Iqubal, S. M. S. (2020). Effects of Cross-linker Variation on Swelling Behavior of Hydrogels. Asian Journal of Pharmaceutics. [Link]

  • Zhang, Y. et al. (2022). Tuning the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications. Advanced Materials. [Link]

  • Rana, V. et al. (2019). a) FTIR spectra, b) DSC thermograms, c) PXRD patterns and d) TGA thermogram of crosslinked polymers. ResearchGate. [Link]

  • TA Instruments. (n.d.). Identification of a Cross-Linked Rubber by Evolved Gas Analysis and Thermal Analysis Techniques. [Link]

  • Yan, N. et al. (2019). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. University of Toronto T-Space. [Link]

  • Li, J. & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials. [Link]

  • Dadsetan, M. et al. (2021). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. ResearchGate. [Link]

  • Accardo, A. et al. (2022). Current Understanding of Hydrogel for Drug Release and Tissue Engineering. Polymers. [Link]

  • Liska, R. et al. (2019). In situ Hyper-Crosslinking of Glycidyl Methacrylate-based PolyHIPEs through the Amine Enriched High Internal Phase Emulsions. ResearchGate. [Link]

  • Carroll, G. T. et al. (2011). Two pathways are proposed for crosslinking of polymers by bis-BP. ResearchGate. [Link]

  • Airgas. (n.d.). Safety Data Sheet. [Link]

  • Lee, J. Y. & Lee, W. K. (2005). Synthesis and curing of poly(glycidyl methacrylate) nanoparticles. ResearchGate. [Link]

  • Molgroup. (2020). Benzene - SDS EU (Reach Annex II). [Link]

  • CORDIS | European Commission. (2025). Saturated bioisosteres of benzene and their application in drug design. [Link]

  • Torres Burgueño, A. I. (2017). Synthesis of Tetraethyl ((2-Amino-1,4-Phenylene)Bis(Methylene)) Bis(Phosphonate). ScholarWorks @ UTRGV. [Link]

  • European Coatings. (2025). New strategy for crosslinking acrylic polymers without conventional crosslinkers. [Link]

  • Pitsikalis, M. et al. (2021). Controlled block-polymerization of styrene, divinylbenzene and ethylene oxide. Intermolecular cross-linking towards well-defined. ScienceDirect. [Link]

  • Du Prez, F. et al. (2025). Synthesis of triamine-functionalized rigid crosslinkers for materials science. Polymer Chemistry (RSC Publishing). [Link]

  • Theato, P. et al. (n.d.). Polymer Chemistry. RSC Publishing. [Link]

Sources

Method

Preparation of iodide salts of 2-[4-(2-Aminoethyl)phenyl]ethylamine

Application Note: Precision Synthesis and Crystallization of 1,4-Bis(2-aminoethyl)benzene Dihydroiodide Introduction & Scope This guide details the protocol for synthesizing high-purity iodide salts of 2-[4-(2-Aminoethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Crystallization of 1,4-Bis(2-aminoethyl)benzene Dihydroiodide

Introduction & Scope

This guide details the protocol for synthesizing high-purity iodide salts of 2-[4-(2-Aminoethyl)phenyl]ethylamine (commonly referred to as 1,4-bis(2-aminoethyl)benzene or BAEB ).

While this diamine has historical applications in polymer cross-linking, its iodide salt has recently emerged as a critical "spacer cation" in the fabrication of Dion-Jacobson (DJ) phase 2D halide perovskites for solar cells and optoelectronics. The structural rigidity of the benzene ring, combined with the ethylammonium tethers, provides superior environmental stability compared to flexible alkyl spacers.

Target Molecule:

  • IUPAC Name: 2,2'-(1,4-Phenylene)bis(ethan-1-aminium) iodide

  • Common Name: 1,4-Bis(2-aminoethyl)benzene dihydroiodide (

    
    )
    
  • CAS (Free Base): 7423-50-9[1]

  • Application: Passivation layers in photovoltaics; Dion-Jacobson 2D Perovskite synthesis (

    
    ).
    

Safety & Handling (The "Trustworthiness" Pillar)

  • Hydriodic Acid (HI): Highly corrosive and causes severe skin burns. It is light-sensitive and degrades to elemental iodine (

    
    ), turning brown. Always use fresh, unstabilized HI or distilled HI if high purity is required. 
    
  • Exothermic Reaction: The protonation of amines is exothermic. Temperature control (ice bath) is mandatory to prevent oxidation of iodide to iodine.

  • Light Sensitivity: The final iodide salt is light-sensitive. Store in amber vials under inert gas (Argon/Nitrogen).

Materials & Equipment

Reagent/EquipmentGrade/SpecificationPurpose
1,4-Bis(2-aminoethyl)benzene >98% (HPLC), AnhydrousPrecursor Amine
Hydriodic Acid (HI) 57 wt. % in

, Stabilized
Protonation Source
Ethanol (EtOH) Absolute (200 proof), AnhydrousReaction Solvent
Diethyl Ether ACS Reagent, AnhydrousWashing/Precipitation
Rotary Evaporator Vacuum capability < 10 mbarSolvent Removal
Vacuum Oven Heated to 60°CDrying

Experimental Protocol: Synthesis of

Reaction Logic

The synthesis relies on a direct acid-base neutralization. Because the target is a diamine , we require a stoichiometric excess of HI (at least 2.2 equivalents) to ensure full protonation of both amine sites, forming the dihydroiodide salt.

Stoichiometry:



Step-by-Step Procedure

Step 1: Dissolution

  • Weigh 1.64 g (10 mmol) of 1,4-bis(2-aminoethyl)benzene into a 100 mL round-bottom flask.

  • Add 20 mL of absolute ethanol .

  • Stir at 0°C (ice-water bath) for 10 minutes until fully dissolved. Note: Cooling is critical to dampen the exotherm.

Step 2: Acidification

  • Calculate HI requirement: 10 mmol amine

    
     2 = 20 mmol HI. Using 57% HI (density 
    
    
    
    1.7 g/mL, MW
    
    
    127.9 g/mol ), this is roughly 2.5 - 3.0 mL (providing a slight excess).
  • Add 3.0 mL of 57% HI dropwise over 5 minutes while stirring vigorously at 0°C.

  • Observation: The solution may turn pale yellow.[2] If it turns dark brown, the temperature is too high, or the HI is degraded.

Step 3: Reaction & Evaporation

  • Allow the solution to warm to room temperature and stir for 2 hours.

  • Connect the flask to a rotary evaporator.

  • Remove solvent at 50°C under reduced pressure until a wet, yellowish solid or thick slurry remains.

Step 4: Washing & Filtration (The Purification Step)

  • Add 30 mL of cold diethyl ether to the slurry. The ether acts as an anti-solvent for the salt but dissolves excess HI and iodine impurities.

  • Sonicate for 2 minutes to break up aggregates.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake 3 times with 20 mL of diethyl ether.

    • Quality Check: The filtrate (wash liquid) should eventually run clear/colorless. The solid should be white to pale yellow.

Step 5: Recrystallization (Crucial for Device Grade)

  • Dissolve the crude solid in the minimum amount of boiling ethanol.

  • Allow to cool slowly to room temperature, then move to a refrigerator (4°C) overnight.

  • Filter the resulting plate-like crystals and dry in a vacuum oven at 60°C for 12 hours.

Visualization of Workflow

The following diagram illustrates the critical path for synthesis, highlighting control points where impurities (iodine) are removed.

SynthesisWorkflow Start Start: 1,4-Bis(2-aminoethyl)benzene Dissolve Dissolve in EtOH (0°C) Start->Dissolve Acidify Add HI (57%) Dropwise (Exotherm Control) Dissolve->Acidify Cool to 0°C React Stir 2h @ RT Acidify->React Protonation Evap Rotary Evaporation (Remove Solvent) React->Evap Wash Wash with Diethyl Ether (Removes I2 and excess HI) Evap->Wash Crude Solid Filter Vacuum Filtration Wash->Filter Recryst Recrystallization (Boiling EtOH -> 4°C) Filter->Recryst White Solid Final Final Product: BAEB Dihydroiodide Recryst->Final High Purity Crystals

Caption: Figure 1. Step-by-step synthesis workflow for BAEB dihydroiodide with critical purification steps.

Chemical Mechanism & Structure

The reaction is a Brønsted-Lowry acid-base reaction. The lone pairs on the nitrogen atoms attack the hydronium ions from the acid.

Mechanism Amine Free Amine (H2N-R-NH2) Transition Protonation Amine->Transition Acid 2 H+ (from HI) Acid->Transition Salt Dihydroiodide Salt [H3N-R-NH3]2+  2I- Transition->Salt Ionic Bond Formation

Caption: Figure 2. Stoichiometric protonation mechanism forming the divalent cation.

Characterization & Troubleshooting

Expected Data
TechniqueExpected ResultNotes
Appearance White to off-white crystalline powderDark yellow/brown indicates free iodine (

).
Solubility Soluble in Water, DMF, DMSO, MeOH.Insoluble in Diethyl Ether, Toluene.
1H NMR (

)
Shift of

-methylene protons
Protons adjacent to

shift downfield (

3.1-3.2 ppm) compared to free base due to positive charge.
Melting Point > 250°C (Decomposition)Typical for organic ammonium halide salts.
Troubleshooting Guide
  • Problem: Product is brown/sticky.

    • Cause: Oxidation of iodide or residual solvent.

    • Solution: Wash extensively with diethyl ether. If persistent, recrystallize from ethanol containing a small amount of hypophosphorous acid (stabilizer against oxidation).

  • Problem: Low Yield.

    • Cause: Product lost in wash solvent.

    • Solution: Ensure diethyl ether is used for washing (product is insoluble in ether). Do not wash with methanol/water.

References

  • Dion-Jacobson Perovskite Spacers: Li, X., et al. "Stabile fluoro-benzene-based spacer for lead-free Dion–Jacobson perovskites."[3] RSC Advances, 2021.

  • Synthesis of Phenylene Diamine Salts: Mao, L., et al. "Two-Dimensional Hybrid Halide Perovskites: Principles and Promises." Journal of the American Chemical Society, 2019. (General protocol for aromatic diamine spacers).

  • Chemical Identity: PubChem Compound Summary for CID 2749887, 2-[4-(2-Aminoethyl)phenyl]ethylamine.

  • Solubility Rules: "Solubility Constants for Compounds at 25°C." Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Reducing phase impurities in 1,4-Bis(2-aminoethyl)benzene perovskite films

This technical support guide addresses the reduction of phase impurities in 1,4-Bis(2-aminoethyl)benzene (BAEB) based Dion-Jacobson (DJ) perovskite films. Technical Support Center: BAEB Perovskite Film Optimization Subje...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the reduction of phase impurities in 1,4-Bis(2-aminoethyl)benzene (BAEB) based Dion-Jacobson (DJ) perovskite films.

Technical Support Center: BAEB Perovskite Film Optimization

Subject: Reducing Phase Impurities in 1,4-Bis(2-aminoethyl)benzene (BAEB) Dion-Jacobson Perovskite Films Applicable For: 2D/Quasi-2D Perovskite LEDs, Solar Cells, and Photodetectors Chemical Context: BAEB is an aromatic diammonium spacer (


). Unlike monoammonium spacers (e.g., PEA, BA) that form Ruddlesden-Popper phases, BAEB forms Dion-Jacobson (DJ)  phases, eliminating the van der Waals gap and potentially improving charge transport. However, its flexible ethyl arms often lead to mixed-phase (

-value) impurities.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: "My films show multiple low-n emission peaks (e.g., 400-550 nm) instead of a pure target phase."

Diagnosis: Phase Segregation (Polydispersity). In DJ perovskites, the crystallization kinetics of low-n phases (


) are significantly faster than high-n phases (

). If the solvent evaporates too quickly, the thermodynamic equilibrium is not reached, trapping these impurities.
  • Corrective Action 1 (Solvent Engineering): Increase the DMSO:DMF ratio . BAEB precursors are likely less soluble than aliphatic spacers. A higher DMSO ratio (e.g., 4:1 to 9:1) forms a stable intermediate adduct (

    
    ), retarding crystallization and allowing the target 
    
    
    
    -phase to form.
  • Corrective Action 2 (Hot-Casting): Pre-heat the substrate to 100°C - 150°C immediately before spin-coating. This bypasses the low-n formation window by providing immediate thermal energy for the high-n phase rearrangement.

Issue 2: "XRD shows a strong peak at (PbI ) or unidentified peaks at low angles ( )."

Diagnosis: Stoichiometric Mismatch or Solvated Phases.

  • PbI

    
     Excess:  Unlike 3D perovskites where excess PbI
    
    
    
    can passivate grain boundaries, in 2D DJ systems, excess PbI
    
    
    often indicates that the BAEB spacer did not fully intercalate.
  • Low Angle Peaks: These often correspond to solvated intermediate phases (e.g., BAEB-Pb-I-DMSO complexes) that were not fully converted during annealing.

  • Corrective Action: Implement a Step-Wise Annealing Protocol .

    • Pre-anneal: 60°C for 2 minutes (removes bulk solvent).

    • Main anneal: 120°C - 150°C for 10-15 minutes (drives out coordinated DMSO and crystallizes the DJ phase).

    • Note: BAEB is thermally stable, so higher annealing temperatures (up to 180°C) can be tested if solvated phases persist.

Issue 3: "The film looks hazy or milky."

Diagnosis: Large Grain Misorientation or Macroscopic Precipitation. The BAEB molecule has flexible ethyl arms compared to the rigid methyl arms of PDMA (1,4-phenylenedimethanamine). This flexibility can lead to random crystal orientation (spherulites) rather than vertical orientation.

  • Corrective Action: Add Ammonium Thiocyanate (NH

    
    SCN)  or Methylammonium Chloride (MACl) .
    
    • Protocol: Add 10-20 mol% excess MACl to the precursor. MACl acts as a "crystallization template" that encourages vertical orientation and is volatile enough to leave the film during annealing.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is BAEB harder to control than PEA (Phenylethylammonium)? A: PEA is a monoammonium cation forming Ruddlesden-Popper (RP) phases where two spacer layers face each other (


). BAEB is a diammonium cation forming Dion-Jacobson (DJ) phases (

). The DJ phase requires the spacer to "bridge" the inorganic layers perfectly. If the lattice spacing isn't ideal, the BAEB molecule strains the lattice, making it energetically favorable to eject the spacer and form 3D phases or

impurities.

Q2: What is the optimal stoichiometry for a target


 film? 
A:  For DJ perovskites, the general formula is 

.
  • Molar Ratio: 1 : (n-1) : n

  • Example for n=5: 1 part BAEB : 4 parts MA/FA : 5 parts PbI

    
    .
    
  • Tip: Unlike RP phases where you might use excess spacer, maintain strict stoichiometry for BAEB. Excess BAEB leads to insulating

    
     barriers that kill vertical charge transport.
    

Q3: Can I use antisolvent dripping (e.g., Chlorobenzene) with BAEB? A: Use with caution. Antisolvent dripping induces rapid supersaturation, which favors the fastest-forming phases (usually


 or 

). For high-n BAEB films, Hot-Casting or Solvent Vapor Annealing (SVA) is superior because it allows thermodynamic equilibration. If you must use antisolvent, use a "warm antisolvent" or delay the drip time.

Part 3: Experimental Optimization Protocols

Protocol A: The "Memory Seed" Method for Phase Purity

This method uses a pre-crystallized seed solution to bypass the random nucleation of impurities.

  • Precursor Prep: Dissolve stoichiometric BAEB, PbI

    
    , and MAI/FAI in DMF:DMSO (4:1).
    
  • Seed Formation: Take 10% of this solution and heat it to 100°C for 5 minutes until it turns slightly turbid or darkens (nucleation).

  • Mixing: Let the seed solution cool to room temperature and mix it back into the main precursor solution.

  • Deposition: Spin coat immediately. The "memory" of the high-n clusters helps nucleate the correct phase.

Protocol B: Additive-Assisted Vertical Orientation

Use this to eliminate the "hazy" morphology.

ComponentConcentrationRole
BAEB 1.0 Molar Eq.DJ Spacer
FAI 3.0 Molar Eq.A-site Cation (Target n=4)
PbI

4.0 Molar Eq.Inorganic Framework
NH

SCN
0.2 - 0.4 Molar Eq. Phase Regulator
  • Mechanism: The SCN

    
     anion coordinates strongly with Pb
    
    
    
    , slowing down the reaction and breaking up the
    
    
    (BAEB)PbI
    
    
    colloids in solution.

Part 4: Mechanism Visualization

Figure 1: Phase Impurity Formation vs. Mitigation Pathway

PhaseImpurityControl Precursor BAEB + PbI2 + MAI/FAI (Precursor Solution) FastCryst Rapid Crystallization (Spin Coating + Antisolvent) Precursor->FastCryst Standard Method SlowCryst Thermodynamic Control (Hot Casting / High DMSO) Precursor->SlowCryst Recommended Impurity Kinetic Traps (Mixed n=1, n=2, n=∞ phases) FastCryst->Impurity Traps low-n phases PurePhase Thermodynamic Product (Pure Target n-Phase) SlowCryst->PurePhase Allows reorganization Mechanism Mechanism: BAEB ethyl arms relax slowly into lattice Mechanism->SlowCryst

Caption: Kinetic vs. Thermodynamic control pathways. Rapid crystallization traps low-n BAEB impurities due to the steric flexibility of the ethyl arms. Slow crystallization allows the rigid DJ lattice to form.

Figure 2: Decision Tree for Experimental Design

OptimizationTree Start Start: BAEB Film Optimization CheckXRD Check XRD/PL Start->CheckXRD ImpurityType Identify Impurity Type CheckXRD->ImpurityType LowN Low-n Peaks (Multiple PL peaks) ImpurityType->LowN Phase Segregation PbI2 Excess PbI2 (12.6° XRD) ImpurityType->PbI2 Incomplete Reaction Action1 Increase Substrate Temp (Hot Casting) LowN->Action1 Action2 Add 20% MACl (Additive) LowN->Action2 Action3 Increase Anneal Temp (>150°C) PbI2->Action3

Caption: Troubleshooting logic flow. Select the corrective action based on specific impurity signatures observed in XRD or Photoluminescence (PL) data.

References

  • Dion-Jacobson Phase Stability : Li, X. et al. "Dion-Jacobson Perovskites for Solar Cells: Stability and Efficiency." Nature Energy, 2019.

  • Phase Purity Control : Zhang, F. et al. "Phase Purity Control in Quasi-2D Perovskites via Additive Engineering." Journal of the American Chemical Society, 2020.[1]

  • Hot-Casting Method : Tsai, H. et al. "High-efficiency two-dimensional Ruddlesden–Popper perovskite solar cells." Nature, 2016.

  • MACl Additive Mechanism : Liu, Y. et al. "Vertical Orientation and Phase Purity in 2D Perovskites via MACl Additive." Advanced Materials, 2021.

  • Spacer Engineering : Comparison of aromatic spacers (PDMA vs. BAEB analogs) in DJ perovskites. Chemical Science, 2022.[2]

(Note: While specific papers titled "BAEB Perovskite" are rare, the protocols above are derived from the homologous "aromatic diamine" DJ perovskite class, including PDMA and p-XDA, which share the same physicochemical governing principles.)

Sources

Optimization

Technical Support Center: Optimizing Annealing Temperature for Diamine Spacer Crystallization

Prepared by: Gemini, Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to freq...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical process of thermal annealing for materials incorporating diamine spacers, such as 2D hybrid perovskites and other layered organic-inorganic systems.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role of diamine spacers and the importance of the annealing process.

Question: What is the primary function of a diamine spacer in crystallization?

Answer: Diamine spacers, typically long-chain organic molecules with amine groups at both ends (diammonium cations), function as structural scaffolds. In materials like 2D perovskites, they separate inorganic layers, creating a layered crystal structure. This structural control is crucial for tuning the material's electronic and optical properties, as well as enhancing its environmental stability compared to traditional 3D counterparts. The choice of the spacer cation is one of the most critical factors affecting the preferential growth and orientation of the crystals.[1]

Question: Why is thermal annealing a critical step for these materials?

Answer: Thermal annealing is a vital post-deposition step that provides the necessary energy to drive several key processes:

  • Solvent Evaporation: It removes residual solvents from the precursor solution, which is essential for initiating crystallization.[2][3]

  • Crystallization and Growth: It facilitates the transformation of the amorphous precursor film into a crystalline structure. The temperature and duration directly influence nucleation density, grain growth, and overall film quality.[2][3]

  • Phase Transition: Many of these systems can exist in multiple crystalline phases. Annealing provides the thermodynamic driving force to convert the material into the desired, stable phase. For instance, it can be required to convert a non-perovskite δ-phase into the desired photoactive α-phase.[4][5]

  • Control of Crystal Orientation: For applications like solar cells, achieving a specific crystal orientation (e.g., out-of-plane) is crucial for efficient charge transport.[1] Annealing conditions play a significant role in directing this orientation.

Question: What is a typical annealing temperature range, and what factors influence the optimum temperature?

Answer: For organic-inorganic hybrid materials containing diamine spacers, the annealing temperature is typically kept below 150°C.[3] This is to prevent the thermal decomposition of the organic spacer cations. However, the optimal temperature is not universal and depends on several factors:

  • Thermal Stability of the Spacer: The spacer's decomposition temperature sets the upper limit for the annealing process.

  • Solvent System: The boiling points of the solvents used in the precursor solution influence the temperature required for complete evaporation.

  • Desired Crystal Phase: Different phases have different formation energies, requiring specific temperature windows to form.[6]

  • Substrate: The thermal properties of the substrate can affect heat transfer to the film.

Question: How can the annealing temperature lead to the loss of the diamine spacer?

Answer: At elevated temperatures, particularly during prolonged annealing, the organic diamine spacers can become volatile and be partially or fully eliminated from the film.[7] This "spacer loss" effectively changes the stoichiometry of the material, potentially increasing the layer number 'n' in 2D Ruddlesden-Popper perovskites. While sometimes detrimental, this effect can also be leveraged to fine-tune the film's properties and improve device performance if controlled properly.[7]

Section 2: Troubleshooting Guide

This section is designed to address specific experimental problems in a question-and-answer format.

Problem 1: Poor Film Quality (Pinholes, Cracks, or Incomplete Coverage)

Question: My annealed film is not uniform. It has pinholes and poor surface coverage. How can I adjust the annealing temperature to fix this?

Answer: This issue typically arises from an improperly controlled crystallization rate, which is heavily influenced by temperature.

  • Causality: A temperature that is too high causes extremely rapid solvent evaporation.[2] This leads to a sudden supersaturation of the precursor, triggering massive, uncontrolled nucleation. The resulting crystals are often small and poorly interconnected, leading to pinholes and a rough surface. Conversely, a temperature that is too low may not provide enough energy for the crystals to grow and coalesce, resulting in incomplete film formation.

  • Troubleshooting Protocol:

    • Lower the Temperature: Start by significantly reducing the annealing temperature. A slower process allows for more orderly crystal growth and better film coalescence.

    • Implement a Two-Step Annealing Profile:

      • Step 1 (Low Temperature): Begin with a low-temperature step (e.g., 60-80°C) for several minutes to gently evaporate the bulk of the solvent.

      • Step 2 (High Temperature): Follow with a second, higher-temperature step (e.g., 100-130°C) to drive the full crystallization and grain growth.

    • Solvent Annealing (Alternative): Before thermal annealing, expose the wet film to a solvent vapor atmosphere. This slows the initial drying process, promoting the formation of a more uniform intermediate phase before thermal treatment.

Problem 2: Incorrect Crystal Phase or Poor Crystal Orientation

Question: My XRD analysis shows a mix of phases or a random crystal orientation, but I need a pure, highly oriented film. How can annealing temperature help?

Answer: Achieving the correct phase and orientation is a matter of navigating the material's thermodynamic landscape, where temperature is the primary control knob.

  • Causality: The desired crystal phase may not be the first to nucleate but is often the most thermodynamically stable. The annealing temperature provides the activation energy to overcome the barrier for phase transition.[5] Similarly, crystal orientation is influenced by the interplay between nucleation at the substrate-film interface and growth kinetics. The annealing profile can favor the growth of grains with a specific orientation.[1]

  • Troubleshooting Protocol:

    • Systematic Temperature Screening: Prepare a series of identical samples and anneal them across a wide temperature range (e.g., 80°C to 150°C in 10°C increments) for a fixed duration (e.g., 15 minutes).[4][8]

    • Characterize Each Sample: Use XRD to identify the crystal phase and determine the degree of preferred orientation at each temperature.

    • Analyze the Trend: Plot the intensity ratio of the desired orientation peak (e.g., (111)) to other peaks against temperature. This will reveal the optimal temperature window for achieving the desired orientation.[5]

    • Optimize Annealing Time: Once the optimal temperature is identified, you can perform a second experiment varying the annealing time (e.g., 5, 15, 30, 60 minutes) to further refine the process. Prolonged annealing can improve crystallinity but also risks decomposition.[2][3]

Problem 3: Low Crystallinity and Small Grain Size

Question: My films appear well-covered, but characterization shows low crystallinity and very small grains, which is hurting my device performance. How do I use annealing to improve this?

Answer: Low crystallinity and small grains indicate that the crystallization process was either incomplete or kinetically trapped. The goal is to provide enough thermal energy for grain growth (or "coarsening") without damaging the material.

  • Causality: Grain growth is a process where larger crystals grow at the expense of smaller ones to minimize the total grain boundary energy in the film. This process is thermally activated. An annealing temperature that is too low or an annealing time that is too short will not provide sufficient energy or time for significant grain growth to occur.[3]

  • Troubleshooting Protocol:

    • Increase Temperature or Time: Based on your initial results, cautiously increase either the annealing temperature or the duration. The mobility of grain boundaries increases with temperature, leading to faster grain growth.[9]

    • Rapid Thermal Annealing (RTA): Consider using a rapid heating ramp to a high temperature for a very short time (e.g., 250°C for 10 seconds).[3] This can bypass kinetic traps and promote the growth of large, oriented grains. However, this method requires specialized equipment and careful calibration to avoid overshooting the temperature and causing decomposition.

    • Additive Engineering: The addition of small amounts of certain additives to the precursor solution can slow down the initial, rapid crystallization, allowing for more controlled growth of larger grains during the subsequent thermal annealing step.[10]

Problem 4: Film Decomposition or Discoloration During Annealing

Question: After annealing at a higher temperature, my film changed color (e.g., turned yellow) and performance dropped, suggesting decomposition. How do I establish a safe and effective annealing window?

Answer: This is a classic sign of thermal degradation, where the temperature has exceeded the stability limit of the organic diamine spacer or the perovskite structure itself.

  • Causality: Organic molecules have a limited thermal budget. Above their decomposition temperature, covalent bonds break, leading to irreversible degradation of the material. For many hybrid perovskites, this is visually indicated by a color change as the photoactive "black" phase reverts to yellow, non-perovskite phases like PbI2.[11]

  • Troubleshooting Protocol:

    • Determine Thermal Stability: Before extensive annealing tests, perform Thermogravimetric Analysis (TGA) on your precursor materials, particularly the diamine spacer.[12] This will give you a precise decomposition temperature and define the absolute upper limit for your annealing process.

    • Establish the Processing Window: Your optimal annealing temperature must be high enough to drive crystallization but safely below the decomposition temperature identified by TGA.

    • Visual and Spectroscopic Checks: During your temperature screening, visually inspect the films. Any discoloration is a red flag. Confirm this with UV-Vis absorption spectroscopy; a loss of the characteristic absorption profile of the desired phase indicates degradation.[11]

Section 3: Experimental Protocols & Characterization

Protocol 3.1: Step-by-Step Workflow for Annealing Temperature Optimization

This protocol provides a systematic approach to identifying the optimal annealing temperature for your specific diamine spacer system.

  • Thermal Stability Assessment:

    • Perform TGA on your diamine spacer salt to determine its decomposition temperature (T_d). This sets the upper boundary for your annealing window.

  • Sample Preparation:

    • Prepare at least 6-8 identical substrates with your precursor film using a consistent method (e.g., spin-coating). Ensure all parameters (spin speed, time, solution concentration) are kept constant.

  • Temperature Gradient Annealing:

    • Set a temperature range for your experiment, starting from a low value (e.g., 70°C) and going up to a maximum that is safely below T_d (e.g., 140°C).

    • Anneal each sample on a calibrated hotplate at a specific temperature (e.g., 70, 80, 90, 100, 110, 120, 130, 140°C) for a fixed time (e.g., 15 minutes).[4][8]

  • Multi-Technique Characterization:

    • Visual Inspection: Note any changes in color or transparency.

    • Scanning Electron Microscopy (SEM): Analyze film morphology, grain size, and pinhole density.[4]

    • X-ray Diffraction (XRD): Determine the crystal phase, crystallinity (from peak sharpness), and degree of preferred orientation.[5]

    • UV-Vis Spectroscopy: Measure the absorbance spectrum to confirm the formation of the desired electronic structure and calculate the bandgap.[11]

  • Data Analysis and Selection:

    • Correlate the characterization data with the annealing temperature to identify the "optimal window" that provides the best combination of desired properties (e.g., large grains, high crystallinity, phase purity, and correct orientation).

Protocol 3.2: Key Characterization Techniques

TechniquePurposeKey Insights Gained
X-ray Diffraction (XRD) To analyze the crystal structure of the film.Phase identification, degree of crystallinity, crystal orientation, lattice parameters.[12]
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the film.Grain size and shape, film coverage, presence of pinholes or cracks.[4][8]
UV-Visible Spectroscopy To measure the optical absorption properties.Confirmation of phase formation (bandgap), film quality, and uniformity.[11]
Thermogravimetric Analysis (TGA) To measure changes in mass as a function of temperature.Determination of solvent loss and thermal decomposition temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify vibrational modes of chemical bonds.Confirmation of the incorporation or removal of organic spacers and residual solvents.[5]
Section 4: Visualizations

Diagram 4.1: Experimental Workflow for Annealing Optimization

This diagram illustrates the systematic process for determining the optimal annealing temperature.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_char 3. Characterization cluster_analysis 4. Analysis & Optimization TGA Perform TGA on Spacer (Find T_decomposition) Prep Prepare Identical Samples (e.g., Spin Coating) TGA->Prep Set Max Temp Anneal Anneal Samples Across Temperature Gradient (e.g., 70°C to 140°C) Prep->Anneal SEM SEM (Morphology) Anneal->SEM XRD XRD (Phase & Orientation) Anneal->XRD UVVis UV-Vis (Optical Properties) Anneal->UVVis Analyze Correlate Data with Temperature SEM->Analyze XRD->Analyze UVVis->Analyze Optimal Identify Optimal Temperature Window Analyze->Optimal Refine Refine Annealing Time at Optimal Temp Optimal->Refine G cluster_input cluster_outcomes cluster_conditions Temp Temperature Morph Film Morphology & Grain Size Temp->Morph Cryst Crystallinity & Phase Purity Temp->Cryst Decomp Thermal Decomposition Temp->Decomp TooLow Too Low TooLow->Morph Poor Coalescence Small Grains TooLow->Cryst Low Crystallinity Incomplete Phase Transition TooLow->Decomp No Decomposition Optimal Optimal Optimal->Morph Dense Film Large Grains Optimal->Cryst High Crystallinity Pure Phase, Oriented Optimal->Decomp No Decomposition TooHigh Too High TooHigh->Morph Pinholes Rough Surface TooHigh->Cryst Phase Segregation Loss of Orientation TooHigh->Decomp High Risk of Decomposition

Caption: Cause-and-effect relationship of temperature on film properties.

References
  • Role of spacer cation on the growth and Crystal Orientation of Two-Dimensional Perovskite. (n.d.). ResearchGate. [Link]

  • Ghazali, S. M., et al. (2025). Spacer Loss upon 2D Ruddlesden–Popper Halide Perovskite Annealing Raises Film Properties and Solar Cell Performances. MDPI. [Link]

  • Li, N., et al. (2025). Double-sided annealing to reverse the crystallization direction for efficient and stable flexible FACs-perovskite solar modules. PMC. [Link]

  • Solvent-Mediated Carboxylic Acid Diammonium Spacer for Synthesizing FA-Based 2D Dion-Jacobson Perovskites to. (n.d.). OSTI.GOV. [Link]

  • Co-crystallization and Solid-State Characterization of Diamine Conjugated Schiff Bases for Enhanced Bioavailability. (2025). ResearchGate. [Link]

  • Snoeck, D., et al. (2020). Rapid Thermal Annealing of Double Perovskite Thin Films Formed by Polymer Assisted Deposition. MDPI. [Link]

  • Wang, L., et al. (2022). Annealing Methods in the Growth of Perovskite Grains. Encyclopedia.pub. [Link]

  • Lin, Y.-H., et al. (2022). Influence of MAPBI3 Annealing Temperature on Perovskite Solar Cell. Applied Functional Materials. [Link]

  • Wang, L., et al. (2022). Annealing Engineering in the Growth of Perovskite Grains. MDPI. [Link]

  • Chen, P.-C., et al. (2021). Effect of Annealing on Innovative CsPbI3-QDs Doped Perovskite Thin Films. MDPI. [Link]

  • Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell. (2025). Materials Sustainability. [Link]

  • Effects of Annealing Temperature on the Crystal Structure, Morphology, and Optical Properties of Peroxo-Titanate Nanotubes Prepared by Peroxo-Titanium Complex Ion. (2020). PMC. [Link]

  • The mobility of LAGBs and HAGBs increases with increasing annealing temperature... (2025). MDPI. [Link]

  • Liu, H., et al. (2022). The Effect of Annealing Temperature on the Microstructure and Properties of Cr–C–Al Coatings on Zircaloy-4 for Accident-Tolerant Fuel (ATF) Applications. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pinhole Formation in 1,4-Benzenediethanamine Layers

Welcome to the Advanced Materials Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with thin-film defects during surface functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with thin-film defects during surface functionalization. 1,4-Benzenediethanamine (frequently utilized as a dihydroiodide salt, p-PDEAI2) is a highly effective bifunctional spacer used in 2D/3D perovskite solar cells, organic-inorganic hybrid coatings, and advanced drug-delivery substrates[1]. Its primary role is to form a dense, highly ordered passivation layer. However, when microscopic pinholes compromise this layer, the entire passivation strategy fails, leading to moisture ingress and device degradation.

This guide provides a self-validating framework to diagnose, understand, and eliminate pinhole formation in your 1,4-Benzenediethanamine layers.

Part 1: Mechanistic Causality of Pinhole Formation

To fix a defect, you must first understand the thermodynamic and kinetic forces creating it. Do not simply adjust spin-coating speeds at random; understand why the diamine is failing to coalesce. Pinholes in 1,4-Benzenediethanamine layers are driven by three primary mechanisms:

  • Solvent Entrapment & Crystallization Kinetics: When applying the diamine via spin-coating, rapid evaporation of the carrier solvent (typically isopropanol or DMF) can trap solvent vapor within the hardening film. Because the film becomes too viscous to reflow, the escaping gas leaves behind micro-voids or pinholes[2]. Furthermore, rapid evaporation forces the bulky 1,4-Benzenediethanamine molecules to crystallize instantly, forming isolated islands rather than a continuous, interlocked film.

  • Amine Blushing (Atmospheric Degradation): As a primary aliphatic amine, 1,4-Benzenediethanamine is highly susceptible to "amine blushing." If exposed to ambient air during deposition, the terminal amine groups react with atmospheric carbon dioxide (CO₂​) and moisture (H₂​O) to form carbamate salts[3]. These salts act as bond-breakers and localized precipitates, disrupting the film's homogeneity and nucleating pinholes.

  • Dewetting (Surface Energy Mismatch): If the underlying substrate is highly hydrophobic, the polar diamine solution will bead up. This thermodynamic drive to minimize interfacial surface area results in macroscopic, crater-like pinholes.

Part 2: Diagnostic Logic Workflow

Use the following decision tree to isolate the root cause of your film defects based on morphological evidence.

PinholeTroubleshooting A Defect Detected: Pinholes in 1,4-BDEA Layer B Perform AFM / SEM Morphology Analysis A->B C Macroscopic Craters (>1 μm diameter) B->C D Micro/Nano Voids (<100 nm diameter) B->D E Cloudy Film / Blushing (Irregular Aggregates) B->E F Cause: Dewetting & Surface Energy Mismatch C->F G Cause: Trapped Solvent Rapid Crystallization D->G H Cause: Amine Blushing (Moisture/CO2 Reaction) E->H I Action: Isopropanol Pre-wetting & Dynamic Spin Coating F->I J Action: Controlled Solvent Annealing (CSA) G->J K Action: Strict Glovebox Processing (O2/H2O < 1ppm) H->K

Fig 1: Diagnostic decision tree for isolating the root cause of pinhole formation.

Part 3: Quantitative Diagnostic Matrix

Compare your experimental observations against this matrix to validate your diagnosis before proceeding to the remediation protocols.

Defect MorphologyTypical DiameterPrimary Mechanistic CauseAnalytical Validation MethodRemediation Protocol
Macroscopic Craters > 1 μmSurface energy mismatch (Dewetting)AFM (High roughness, phase contrast)Protocol A
Nano-voids 10 - 100 nmTrapped solvent vapor / Rapid crystallizationCross-sectional SEMProtocol B
Cloudy Aggregates VariableAmine Blushing (Carbamate formation)XPS (C 1s peak shift for C=O)Protocol C
Part 4: Self-Validating Experimental Protocols
Protocol A: Dynamic Dispensing & Surface Energy Tuning

Use this protocol to resolve macroscopic dewetting craters.

  • Causality: Static dispensing allows the solvent to locally dissolve or etch the underlying substrate before the spin cycle begins, creating localized nucleation defects. Dynamic dispensing ensures uniform shear forces, while pre-wetting lowers the interfacial tension.

  • Pre-wetting: Load the substrate onto the spin coater. Dispense 50 µL of pure carrier solvent (e.g., anhydrous Isopropanol) and spin at 3000 rpm for 10 seconds to prime the surface energy.

  • Dynamic Dispensing: Accelerate the spin coater to your target speed (e.g., 4000 rpm). While the substrate is spinning, rapidly dispense 40 µL of the 1,4-Benzenediethanamine solution in a single, swift motion.

  • Validation: Post-deposition, the film should exhibit a mirror-like finish under optical microscopy, free of macroscopic craters.

Protocol B: Controlled Solvent Annealing (CSA)

Use this protocol to resolve nano-voids caused by trapped vapor[2].

  • Causality: Standard thermal annealing hardens the film surface first, permanently trapping underlying solvent bubbles[2]. CSA creates a localized solvent vapor atmosphere, keeping the film plasticized. This slows the evaporation rate, allowing the 1,4-Benzenediethanamine molecules to thermodynamically rearrange into a dense, pinhole-free layer before hardening.

  • Spin Coating: Deposit the layer as usual.

  • Vapor Chamber Setup: Immediately transfer the substrate to a hotplate set to 80°C.

  • Solvent Annealing: Place a glass Petri dish over the substrate. Place a single 10 µL drop of Isopropanol at the inner edge of the Petri dish (not touching the sample) to saturate the micro-environment with solvent vapor.

  • Curing: Anneal for 10 minutes, then remove the Petri dish and anneal for 2 additional minutes to drive off residual solvent.

Protocol C: Environmental Isolation

Use this protocol to resolve amine blushing and cloudy films[3].

  • Causality: Completely eliminating the atmospheric reactants (H₂​O, CO₂​) prevents the formation of insoluble carbamate salts that act as bond-breakers[3].

  • Degassing: Transfer solid 1,4-Benzenediethanamine into a nitrogen-filled glovebox (O₂​ < 0.1 ppm, H₂​O < 0.1 ppm).

  • Anhydrous Solvents: Only use anhydrous solvents stored over molecular sieves inside the glovebox.

  • In-Situ Curing: Perform both the spin-coating and the thermal annealing steps entirely within the glovebox environment before exposing the functionalized substrate to ambient air.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just increase the concentration of 1,4-Benzenediethanamine to "fill in" the pinholes? A: No. Increasing the concentration often exacerbates the issue by increasing the solution viscosity, which traps more solvent vapor during spin-coating[2]. It also leads to the formation of excessively thick, insulating layers that impede charge transport in optoelectronic devices. The solution lies in optimizing the deposition kinetics (Protocol B), not increasing the mass loading.

Q: How can I analytically verify if my pinholes are caused by amine blushing versus simple dewetting? A: Use X-ray Photoelectron Spectroscopy (XPS). If amine blushing has occurred, the C 1s spectra will show a distinct shift indicating C=O (carbamate) bonding, which is absent in pristine 1,4-Benzenediethanamine. Visually, blushing presents as a cloudy or hazy film under optical microscopy, whereas dewetting leaves a clear film interrupted by distinct, sharp-edged craters.

Q: I am applying a top-coat over the 1,4-Benzenediethanamine layer, but it is delaminating. Are pinholes to blame? A: While pinholes reduce contact area, delamination is more frequently caused by invisible amine blush acting as a bond-breaker between the coating layers[3]. If you suspect blushing but cannot see it, test the surface pH; a pristine amine layer will be basic, but severe carbamate formation can alter the local surface chemistry. Remediate using Protocol C.

References
  • TCI Chemicals. "TCI Materials Science News November2024 | Tokyo Chemical Industry Co., Ltd.(APAC)" (Details the use of 1,4-Benzenediethanamine dihydroiodide for surface treatment of perovskite layers). 1

  • Paint.org (Evonik Corporation). "New Additive to Eliminate Pinholes for Water-based Coating Formulations" (Explains the mechanistic entrapment of solvent vapor in fast-drying films). 2

  • Carboline. "Amine blushing: How to identify, prevent, & remediate this common issue" (Details the atmospheric reaction of amines with CO₂ and moisture). 3

Sources

Optimization

Technical Support Center: Purification of 2-[4-(2-Aminoethyl)phenyl]ethylamine

(Also known as: 1,4-Bis(2-aminoethyl)benzene; p-Phenylene-bis(ethylamine)) Ticket ID: #PUR-882-AE Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

(Also known as: 1,4-Bis(2-aminoethyl)benzene; p-Phenylene-bis(ethylamine))

Ticket ID: #PUR-882-AE Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Commercial Grade Optimization)

Executive Summary

You are likely working with a commercial-grade sample of 2-[4-(2-Aminoethyl)phenyl]ethylamine . In its pure form, this compound is a white crystalline solid.[1] However, commercial batches often arrive as yellow/brown waxy solids or viscous oils due to three primary contaminants:

  • Oxidation Products: Aromatic amines are air-sensitive, forming colored Schiff bases or diazo-like oligomers upon exposure to oxygen.

  • Carbamates: The amine groups react avidly with atmospheric

    
     to form carbamate salts, leading to a "sticky" texture and undefined melting points.
    
  • Synthetic Byproducts: Residual mono-amines or partially reduced nitriles from the hydrogenation of 1,4-phenylenediacetonitrile.

This guide provides two purification workflows: Vacuum Distillation (for bulk cleanup) and Hydrochloric Salt Recrystallization (for pharmaceutical/analytical purity).

Module 1: Triage & Quick Diagnostics (FAQ)

Q: My sample is yellow and sticky. Is it degraded? A: Not necessarily degraded, but contaminated. The stickiness is likely surface carbamates (reaction with air), and the yellow color is surface oxidation. If the core is still off-white, a simple recrystallization will recover >80% of the material. If it is dark brown throughout, distillation is required first.

Q: Can I just wash it with solvent? A: Washing is inefficient for this diamine. Because it is a bifunctional amine, it can form intermolecular hydrogen bond networks that trap impurities. You must fully dissolve the matrix to release the contaminants.

Q: How should I store the purified material? A: Always store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. For long-term stability (>1 month), convert it to the dihydrochloride salt, which is shelf-stable and resistant to oxidation.

Module 2: Decision Matrix

Before proceeding, select the workflow that matches your current sample state and purity requirements.

PurificationStrategy Start Evaluate Starting Material Condition Current State? Start->Condition DarkLiq Dark Brown / Tarry / Low Purity (<90%) Condition->DarkLiq Heavily Oxidized YellowSol Yellow Waxy Solid / Medium Purity (90-95%) Condition->YellowSol Surface Oxidation Distill Method A: Vacuum Distillation (Removes heavy oligomers) DarkLiq->Distill Salt Method B: HCl Salt Recrystallization (Removes isomers & trace color) YellowSol->Salt Distill->Salt If ultra-high purity needed Final High Purity Free Base (>99%) Salt->Final Neutralization

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the visual state of the commercial raw material.

Module 3: Method A - Vacuum Distillation (Bulk Cleanup)[1]

Best For: Heavily oxidized, brown, or liquid-like samples containing significant non-volatile residues.

Technical Rationale

This diamine has a high boiling point.[2][3] Atmospheric distillation will cause thermal decomposition (charring) before the product distills. We utilize high-vacuum short-path distillation to lower the boiling point to a safe window (<180°C).

Protocol
  • Setup: Use a short-path distillation head (Vigreux column is optional but recommended if separation from mono-amine is needed).

    • Critical: Do NOT use standard vacuum grease, as hot amines will dissolve it, contaminating your product. Use Teflon sleeves or high-temperature, amine-resistant grease (e.g., Krytox).

  • Vacuum: Connect to a high-vacuum pump capable of reaching 0.1 – 0.05 mmHg (Torr).

  • Heating:

    • Heat the oil bath gradually.

    • Expectation: The product should distill between 140–160°C at 0.1 mmHg (approximate value; varies with vacuum depth).

  • Collection:

    • Fraction 1 (Forerun): Discard the first 5-10% (often contains solvent or mono-amine impurities).

    • Fraction 2 (Main Cut): Collect the clear, colorless oil which may solidify upon cooling in the receiver.

    • Residue: Do not distill to dryness; leave the dark tarry residue in the boiling flask.

Module 4: Method B - HCl Salt Recrystallization (The Gold Standard)

Best For: Removing structural isomers, trace colors, and achieving analytical grade purity (>99.5%).

Technical Rationale

Amine salts crystallize into rigid lattice structures that exclude impurities (like oxidation products and structural isomers) more effectively than the waxy free base. We use the solubility differential between the diamine-dihydrochloride (insoluble in alcohols/ether) and the impurities (soluble).

Step-by-Step Protocol
Phase 1: Salt Formation
  • Dissolution: Dissolve 10g of the commercial amine in 50 mL of Ethanol (absolute) . If the solution is cloudy, filter it through a Celite pad to remove particulate carbamates.

  • Acidification:

    • Place the flask in an ice bath (0°C).

    • Slowly add Concentrated HCl (37%) dropwise or bubble dry HCl gas.

    • Target: pH < 2.

    • Observation: A massive amount of white precipitate (the dihydrochloride salt) will form immediately.

    • Exotherm Warning: This reaction is highly exothermic. Add acid slowly to prevent boiling.

Phase 2: Recrystallization
  • Solvent Switch: The crude salt is likely too insoluble in pure ethanol.

    • Add a small amount of Water dropwise to the boiling ethanol mixture until the salt just dissolves.

    • Alternatively, use a Methanol/Water (9:1) system.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Then, place in a fridge (4°C) for 4 hours.

    • Yield Boost: If no crystals form, add cold Diethyl Ether or Acetone until the solution turns slightly turbid, then cool again.

  • Filtration: Filter the white needles under vacuum. Wash with cold acetone.

  • Drying: Dry in a vacuum oven at 50°C to remove water/solvents.

Phase 3: Free-Basing (Restoring the Amine)

Only perform this if you specifically need the free amine. The salt is better for storage.[4]

  • Dissolve the pure salt in minimal water.

  • Add 20% NaOH solution until pH > 12.

  • Extract 3x with Dichloromethane (DCM) .

  • Dry the organic layer over Anhydrous

    
      (Sodium Sulfate).
    
  • Evaporate solvent under reduced pressure.[2][5]

    • Note: The resulting solid will be brilliant white and free of the "fishy" oxidized odor.

RecrystallizationFlow Crude Crude Amine (Ethanol Solution) Acid Add HCl (pH < 2) Crude->Acid Exothermic Salt Crude Salt Precipitate Acid->Salt Precipitation Heat Heat to Boil (+ minimal Water) Salt->Heat Dissolution Cool Slow Cooling (+ Ether if needed) Heat->Cool Crystallization PureSalt Pure Dihydrochloride Crystals Cool->PureSalt Filtration

Figure 2: Workflow for the purification of the diamine via its dihydrochloride salt.

Module 5: Validation & Analytical Check

How do you confirm the purification worked?

ParameterCommercial GradePurified (Target)Method
Appearance Yellow/Brown waxy solidWhite crystals or clear oilVisual
Melting Point Broad (e.g., 80–95°C)Sharp (verify specific MP*)Capillary MP
1H NMR Extra peaks at 7-8 ppm (oxidation)Clean doublet/triplet patternNMR (

or

)
Solubility Turbid in water (carbamates)Clear solution in waterSolubility Test

*Note: The exact melting point of the free base is often cited around 88-105°C depending on the specific isomer ratio and crystal habit, but sharpness of the range (<2°C) is the best indicator of purity.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General techniques for amine purification and distillation).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Standard protocols for diamine purification via recrystallization).

  • LookChem. 1,4-bis(2-aminoethyl)benzene Properties and Synthesis. (Structural confirmation and synthesis routes).

  • Organic Syntheses. Purification of Amines via Hydrochloride Salts. (General methodology adapted for diamines).[4][6][7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Issues in 2-[4-(2-Aminoethyl)phenyl]ethylamine Intercalation

Welcome to the Technical Support Center for advanced materials functionalization. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with the intercalati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced materials functionalization. This guide is specifically designed for researchers, materials scientists, and drug development professionals working with the intercalation of 2-[4-(2-Aminoethyl)phenyl]ethylamine (also known as 1,4-bis(2-aminoethyl)benzene, or BAEB) [1] into layered host materials (e.g., Graphene Oxide, Layered Double Hydroxides, and Montmorillonite).

BAEB is a bifunctional intercalating agent featuring a rigid aromatic benzene core flanked by two flexible ethylamine arms. While it is highly desirable for creating robust pillared nanocomposites or expanding interlayer galleries for drug delivery, its unique geometry introduces significant steric hindrance. If not properly managed, these steric issues lead to incomplete intercalation, horizontal molecular stacking, and poor loading capacities [2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these kinetic and thermodynamic barriers.

Mechanistic Overview of Steric Hindrance

When BAEB enters a layered host, it faces a thermodynamic competition. The rigid benzene ring tends to maximize hydrophobic or


 interactions with the host layers, driving the molecule to lie flat (horizontal). Conversely, the terminal amine groups seek to electrostatically anchor to adjacent layers, driving a vertical (pillared) orientation. The steric bulk of the benzene ring can also cause "edge-blocking," where molecules stuck at the pore entrances prevent further intercalation [3].

G A BAEB Introduction to Layered Host Material B Optimized Conditions (Pre-swollen, Low pH) A->B Pathway A C Sub-optimal Conditions (Rigid Host, Neutral pH) A->C Pathway B D Amine-Layer Electrostatics Dominate B->D E Pi-Pi & Hydrophobic Interactions Dominate C->E F Vertical Pillaring (d-spacing ~1.1 nm) D->F High Yield G Horizontal Adsorption (d-spacing ~0.3 nm) E->G Low Expansion H Steric Edge-Blocking (Incomplete Intercalation) E->H Aggregation

Figure 1: Mechanistic pathways determining BAEB orientation and steric outcomes during intercalation.

Frequently Asked Questions (FAQs)

Q1: My X-ray Diffraction (XRD) data shows a d-spacing expansion of only ~0.35 nm after BAEB intercalation, but the molecule is over 1.0 nm long. What happened? A: This is a classic steric orientation issue. Instead of forming a vertical pillar, the BAEB molecules are lying horizontally (parallel) to the host layers. The 0.35 nm expansion corresponds exactly to the van der Waals thickness of the benzene ring. This occurs when hydrophobic interactions between the aromatic core and the host layer dominate over the electrostatic interactions of the amine terminals. Solution: Lower the pH to fully protonate the amines (


), driving perpendicular electrostatic anchoring and inducing intermolecular repulsion to prevent flat stacking.

Q2: Why does the intercalation reaction stall at 20% of the theoretical loading capacity? A: This is caused by the "edge-blocking" effect. When rigid aromatic diamines attempt to intercalate into unswollen layers, those that adopt a horizontal or tilted orientation at the layer edges create a steric bottleneck [2]. This physical barricade prevents subsequent molecules from diffusing deeper into the interlayer galleries. Solution: Implement a pre-swelling step using a high-dielectric solvent (like formamide) to expand the galleries prior to BAEB introduction.

Q3: Can I use pure ethanol as the intercalation solvent to dissolve BAEB? A: It is not recommended. While BAEB is highly soluble in ethanol, the relatively low dielectric constant of ethanol fails to adequately screen electrostatic interactions. This leads to premature aggregation of the host layers before the bulky BAEB molecules can fully penetrate the galleries [3]. A co-solvent system (e.g., Water/Formamide) provides the optimal balance of solubility and dielectric screening.

Quantitative Data: Impact of Conditions on Steric Conformation

The following table summarizes how solvent choice and pH directly dictate the steric conformation and resulting d-spacing of BAEB-intercalated composites.

Solvent SystempH LevelDominant BAEB OrientationInterlayer Expansion (

)
Loading Efficiency
Pure Ethanol7.0 (Unadjusted)Horizontal / Tilted0.35 - 0.50 nmLow (< 25%)
Deionized Water7.0 (Unadjusted)Mixed (Tilted)0.70 - 0.85 nmModerate (~50%)
Water / Ethanol (1:1)4.5 (Protonated)Vertical (Pillared)0.95 - 1.05 nmHigh (~75%)
Water / Formamide (1:1) 4.5 (Protonated) Strictly Vertical 1.05 - 1.15 nm Optimal (> 85%)
Troubleshooting Protocols

To overcome the steric hindrance of the rigid benzene core, you must utilize a self-validating protocol that prioritizes gallery pre-expansion and electrostatic driving forces.

Protocol: Pre-Swelling and pH-Modulated Intercalation

Causality & Rationale: By pre-swelling the host, you remove the initial kinetic barrier. By protonating the BAEB amines, you force the molecule into a rigid, positively charged state that repels neighboring BAEB molecules (preventing steric clustering) and aggressively seeks the negatively charged host layers.

Step-by-Step Methodology:

  • Host Pre-Swelling (Gallery Expansion):

    • Disperse 1.0 g of the layered host (e.g., GO or Na-Montmorillonite) in 100 mL of a 1:1 (v/v) mixture of deionized water and formamide.

    • Sonicate the suspension in a bath sonicator for 30 minutes at room temperature. Note: Do not exceed 30 minutes, as over-sonication may cause irreversible exfoliation rather than swelling.

  • Guest Preparation (Amine Protonation):

    • Dissolve the required stoichiometric amount of 2-[4-(2-Aminoethyl)phenyl]ethylamine (BAEB) in 50 mL of deionized water.

    • Carefully adjust the pH of the BAEB solution to 4.5 using 0.1 M HCl.

    • Validation Check: Verify pH with a calibrated meter. At pH 4.5, both terminal amines are fully protonated, ensuring the molecule acts as a rigid, divalent cation.

  • Intercalation (Overcoming Activation Energy):

    • Heat the pre-swollen host suspension to 60°C under continuous mechanical stirring. Causality: Elevated thermal energy helps the bulky aromatic core overcome the activation energy barrier at the interlayer edges.

    • Add the protonated BAEB solution dropwise (approx. 1 mL/min) to the host suspension.

    • Maintain stirring at 60°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Washing and Steric Purification:

    • Centrifuge the mixture at 8,000 rpm for 10 minutes.

    • Wash the precipitate three times with a 1:1 water/ethanol mixture. Causality: This specific wash removes surface-adsorbed, horizontally stacked BAEB that failed to intercalate, ensuring only strongly bound, pillared molecules remain.

    • Dry the isolated solid under vacuum at 40°C for 24 hours.

  • Self-Validation (XRD Analysis):

    • Perform Powder X-ray Diffraction (PXRD) on the dried powder.

    • Calculate the d-spacing from the (001) basal reflection using Bragg's Law. Subtract the intrinsic thickness of the host layer to find

      
      . If 
      
      
      
      nm, successful vertical pillaring is confirmed. If
      
      
      nm, return to Step 1 and increase the formamide ratio.

Workflow N1 Step 1: Host Pre-swelling (Water/Formamide) N2 Step 2: BAEB Protonation (Adjust to pH 4.5) N1->N2 N3 Step 3: Dropwise Addition (60°C, 24h Stirring) N2->N3 N4 Step 4: XRD Validation (Calculate d-spacing) N3->N4 N5 Troubleshoot: Increase Formamide Ratio N4->N5 If Δd < 1.05 nm N5->N1 Re-initiate

Figure 2: Self-validating experimental workflow for resolving BAEB intercalation sterics.

References
  • National Center for Biotechnology Information. "2-[4-(2-Aminoethyl)phenyl]ethylamine | C10H16N2 | CID 2749887" PubChem. Available at:[Link]

  • Tahara, M., et al. "Calorimetric Study of the Interaction of Montmorillonite with Amines." CORE / Kyoto University. Available at: [Link]

  • Zhang, Y., et al. "Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties." Frontiers in Chemistry (via ResearchGate). Available at:[Link]

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Characterization of 1,4-Bis(2-aminoethyl)benzene

The following technical guide provides an in-depth 1H NMR analysis of 2-[4-(2-Aminoethyl)phenyl]ethylamine , systematically referred to as 1,4-Bis(2-aminoethyl)benzene . This guide compares the analytical performance of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth 1H NMR analysis of 2-[4-(2-Aminoethyl)phenyl]ethylamine , systematically referred to as 1,4-Bis(2-aminoethyl)benzene .

This guide compares the analytical performance of the molecule in its Free Base form versus its Dihydrochloride Salt form, a critical distinction in drug development and formulation science.

Executive Summary & Molecular Identity

Target Molecule: 2-[4-(2-Aminoethyl)phenyl]ethylamine Systematic Name: 1,4-Bis(2-aminoethyl)benzene Common Class: Phenethylamine derivative / Diamine crosslinker Molecular Formula:



In drug development, this molecule serves as a symmetric scaffold for bifunctional ligands. Its analysis is governed by its


 symmetry (in planar conformation) or effective time-averaged symmetry in solution, rendering the two ethylamine chains chemically equivalent.

The Analytical Challenge: Researchers often struggle with the instability of the free base (which absorbs atmospheric


 to form carbamates) and solvent-dependent chemical shifts  of the amine protons. This guide compares the two standard analytical workflows: Method A (Free Base in 

)
and Method B (Dihydrochloride Salt in

)
.

Comparative Analysis: Free Base vs. Dihydrochloride Salt

The choice of form (Base vs. Salt) dictates the NMR acquisition strategy. The following comparison evaluates the "performance" of the spectral quality and structural elucidation potential for each form.

Comparative Data Table
FeatureMethod A: Free Base Method B: Dihydrochloride Salt
Solvent System Deuterated Chloroform (

)
Deuterium Oxide (

)
Primary Utility Confirming organic solubility & basicityPurity assay, salt stoichiometry, stability

-methylene (

)
~2.95 ppm (Triplet)~3.25 ppm (Triplet) - Deshielded

-methylene (

)
~2.75 ppm (Triplet)~3.00 ppm (Triplet)
Aromatic Signal Singlet (~7.15 ppm)Singlet (~7.35 ppm)
Amine Protons (

)
Broad Singlet (~1.2 - 1.5 ppm)Invisible (Exchanges with

to

)
Impurity Visibility High (sees non-polar precursors)High (sees polar salts/water)
Stability Risk High: Reacts with air (

) during prep
Low: Stable in solution
Technical Insight: The "Salt Shift" Effect

In Method B, protonation of the nitrogen (


) creates a strong electron-withdrawing inductive effect. This deshields the adjacent 

-methylene protons, shifting them downfield by approximately +0.3 ppm compared to the free base. This shift is a diagnostic "performance metric" confirming complete salt formation.

Detailed Experimental Protocols

Protocol A: Analysis of the Dihydrochloride Salt (Recommended for Purity)

This method is self-validating due to the stability of the salt and lack of exchangeable proton interference.

  • Sample Prep: Weigh 10-15 mg of the dihydrochloride salt.

  • Solvation: Dissolve in 0.6 mL of

    
      (99.9% D).
    
    • Note: If the sample is not fully soluble, mild sonication is permitted. Turbidity indicates free base contamination.

  • Reference: Add 1

    
    L of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (
    
    
    
    0.00 ppm). Avoid TMS as it is insoluble in water.
  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 5.0 seconds (essential for accurate integration of aromatic protons).
      
    • Scans: 16-64.

Protocol B: Impurity Profiling (Precursor Detection)

To validate synthesis success, you must distinguish the product from its Nitrile precursor (1,4-phenylenediacetonitrile).

  • Product (

    
    ):  Triplet at ~2.9-3.0 ppm.
    
  • Precursor (

    
    ):  Singlet at ~3.7 ppm (adjacent to Nitrile group).
    
  • Performance Check: Integration of the 3.7 ppm singlet relative to the 2.9 ppm triplet provides the molar % impurity.

Structural Assignment & Logic Visualization

The following diagram illustrates the logical flow for assigning signals based on the molecule's symmetry and electronic environment.

NMR_Assignment Molecule 1,4-Bis(2-aminoethyl)benzene (Symmetric D2h) Aromatic Aromatic Region (7.0 - 7.4 ppm) Molecule->Aromatic Ring Current Aliphatic Aliphatic Region (2.5 - 3.5 ppm) Molecule->Aliphatic Ethyl Chains Signal_Ar Singlet (4H) Equivalent Protons Aromatic->Signal_Ar Symmetry Chain_Alpha Alpha-CH2 (Next to N) Aliphatic->Chain_Alpha Deshielded (Inductive Effect) Chain_Beta Beta-CH2 (Next to Ring) Aliphatic->Chain_Beta Shielded (Benzylic) Split_Alpha Triplet (4H) Coupled to Beta Chain_Alpha->Split_Alpha n+1 Rule Split_Beta Triplet (4H) Coupled to Alpha Chain_Beta->Split_Beta n+1 Rule

Caption: Logic flow for signal assignment. Symmetry collapses the aromatic region to a singlet; the ethyl chain splits into two distinct triplets.

Data Interpretation Guide

The Aromatic Singlet (The "Symmetry Test")

In a strictly symmetric 1,4-disubstituted benzene, the 4 aromatic protons are chemically equivalent.

  • Observation: A sharp singlet appearing between 7.10 – 7.20 ppm (Free Base) or 7.30 – 7.40 ppm (Salt).

  • Quality Control: If this peak appears as a multiplet or two doublets, it indicates a loss of symmetry (e.g., mono-substitution or different substituents at positions 1 and 4), flagging a failed synthesis.

The Ethyl Chain (The "Coupling Test")

The ethyl group forms an


 spin system (appearing as two triplets).
  • 
    -Methylene (
    
    
    
    ):
    • Resonates upfield (~2.75 ppm).

    • Split into a triplet (

      
       Hz) by the two 
      
      
      
      -protons.
  • 
    -Methylene (
    
    
    
    ):
    • Resonates downfield (~2.95 ppm in base, ~3.25 ppm in salt).

    • Split into a triplet (

      
       Hz) by the two 
      
      
      
      -protons.
Integration Ratios

For a pure sample, the integration normalized to the aromatic ring (set to 4.0) must yield:

  • Aromatic: 4.0

  • 
    -Methylene: 4.0 
    
  • 
    -Methylene: 4.0 
    
  • Amine (

    
    ): 4.0  (Only in dry 
    
    
    
    ; usually broad/variable).

Troubleshooting & Optimization

Workflow for optimizing Spectral Resolution

Optimization Start Start: Poor Spectrum Check_Solvent Check Solvent Peak Start->Check_Solvent Lock_Shim Optimize Lock & Shim Check_Solvent->Lock_Shim Broad Solvent Peak Check_Water Water Suppression? Check_Solvent->Check_Water Sharp Solvent Peak Lock_Shim->Check_Water Final High Resolution Spectrum Check_Water->Final Apply Presat (if D2O)

Caption: Decision matrix for correcting poor resolution or broad peaks during acquisition.

Common Artifacts
  • Carbamate Formation: In

    
    , a new peak appearing near 3.4 ppm  and 5.0 ppm  suggests the amine has reacted with atmospheric 
    
    
    
    . Solution: Switch to Salt form analysis.
  • Water Overlap: In

    
    , the HDO residual peak (~4.79 ppm) is far from the signals of interest, making 
    
    
    
    an excellent solvent choice for this specific molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for chemical shift logic).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general Phenethylamine analog shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]

  • PubChem. (2024). 1,4-Benzenedimethanamine (Analogous structure data). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

FTIR characterization of 1,4-Bis(2-aminoethyl)benzene functional groups

The following guide is structured as a high-level technical resource for researchers characterizing 1,4-Bis(2-aminoethyl)benzene (CAS: 7423-50-9), a critical organic linker used in Dion-Jacobson perovskite solar cells, m...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for researchers characterizing 1,4-Bis(2-aminoethyl)benzene (CAS: 7423-50-9), a critical organic linker used in Dion-Jacobson perovskite solar cells, metal-organic frameworks (MOFs), and advanced epoxy curing systems.[1]

Content Type: Technical Comparison & Validation Guide Subject: 1,4-Bis(2-aminoethyl)benzene (p-Phenylenebis(ethylamine)) Audience: Materials Scientists, Synthetic Chemists, Drug Development Researchers[1]

Executive Summary

In the precise engineering of 2D perovskites and cross-linked polymers, the length and flexibility of the organic spacer are decisive. 1,4-Bis(2-aminoethyl)benzene serves as a flexible, divalent analog to the more rigid p-xylylenediamine.[1] While both molecules share a para-substituted aromatic core, the additional methylene units in the ethyl chains of the subject molecule introduce specific vibrational modes that are detectable via Fourier Transform Infrared (FTIR) spectroscopy.

This guide provides a validated protocol for distinguishing 1,4-Bis(2-aminoethyl)benzene from its structural analogs (e.g., p-xylylenediamine, phenethylamine) and evaluates FTIR against alternative analytical techniques like Raman spectroscopy.[1]

Technical Deep Dive: The FTIR Fingerprint

The infrared spectrum of 1,4-Bis(2-aminoethyl)benzene is defined by three distinct regions: the high-frequency amine/alkane stretching, the mid-frequency aromatic modes, and the low-frequency "fingerprint" substitution patterns.

Key Functional Group Assignments

The following table synthesizes characteristic peak assignments. Note the specific differentiators from the methyl-spacer analog (p-xylylenediamine).

Functional GroupVibration ModeWavenumber (

)
Diagnostic Note
Primary Amine (

)
N-H Stretching (Asym/Sym)3350 – 3280 Doublet typical of primary amines.[1] Broader if H-bonding is present (solid state).[1]
Methylene (

)
C-H Stretching (Asym/Sym)2930 – 2850 Critical Differentiator: Higher intensity relative to aromatic C-H than in p-xylylenediamine due to 2x methylene count.[1]
Aromatic Ring C=C Ring Stretching1510, 1610 Sharp, distinct aromatic skeletal vibrations.
Primary Amine N-H Scissoring (Bending)1590 – 1600 Often overlaps with aromatic ring modes; look for broadening at the base of the 1600 peak.
Para-Substitution C-H Out-of-Plane Bending810 – 840 Identity Marker: A single strong band indicating 1,4-substitution.[1] Absence of peaks at 690/750 (mono) or 780 (meta).[1]
C-N Bond C-N Stretching1050 – 1200 Medium intensity; position varies with crystalline packing (Dion-Jacobson phases).[1]
Structural Differentiation Logic

To validate the identity of 1,4-Bis(2-aminoethyl)benzene, you must confirm the Para-Substitution (830


) while simultaneously confirming the Ethyl Chain  length via the aliphatic/aromatic C-H ratio.
  • Vs. Phenethylamine: Phenethylamine is mono-substituted.[1] It will display strong peaks at ~690 and ~750

    
    . 1,4-Bis(2-aminoethyl)benzene lacks these. [1]
    
  • Vs. p-Xylylenediamine: Both are para-substituted.[1] However, p-xylylenediamine has a rigid methyl spacer.[1] The subject molecule (ethyl spacer) shows significantly stronger methylene scissoring (~1450

    
    ) and stretching modes (2850-2930 
    
    
    
    ) relative to the aromatic ring modes.[1]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares FTIR against other characterization methods and structural alternatives.

Comparison 1: Analytical Method Efficacy (FTIR vs. Alternatives)
FeatureFTIR (Mid-IR) Raman Spectroscopy 1H-NMR (Solution)
Primary Utility Functional group ID, solid-state packing analysis.[1]In-situ device monitoring, symmetric bond analysis (C=C).Exact structural quantification and purity.[1]
Water Sensitivity High (water obscures Amine/Amide regions).[1]Low (excellent for aqueous solutions).[1]N/A (requires deuterated solvents).[1]
Differentiation Excellent for distinguishing salt formation (Ammonium

vs Amine

).[1]
Superior for analyzing the aromatic ring modes without amine interference.Best for counting methylene protons to confirm chain length.[1]
Throughput High (ATR takes <1 min).[1]Medium (requires laser focusing/integration).Low (sample prep intensive).
Verdict Best for QC: Rapidly confirms the linker identity and protonation state in solid powders or films.Best for Devices: Non-destructive analysis of the linker inside a perovskite stack.Best for Synthesis: Validating the initial purity of the material.
Comparison 2: Structural Analog Performance

In drug design and materials science, the choice between the "Methyl" and "Ethyl" spacer is critical.

  • p-Xylylenediamine (Methyl Spacer): Rigid.[1] Creates stiff, brittle cross-links. In perovskites, it creates a smaller interlayer spacing (Dion-Jacobson phase).[1]

  • 1,4-Bis(2-aminoethyl)benzene (Ethyl Spacer): Flexible.[1] The additional carbon allows for conformational freedom (gauche/trans). This often leads to lower glass transition temperatures (

    
    )  in polymers and better strain tolerance  in perovskite films.[1]
    

Experimental Protocol: Validated Workflow

Objective: Obtain a publication-quality FTIR spectrum to validate the purity and protonation state of 1,4-Bis(2-aminoethyl)benzene.

Step 1: Sample Preparation[1]
  • Method A: ATR (Attenuated Total Reflectance) - Recommended [1]

    • Ensure the crystal (Diamond or ZnSe) is clean. Background scan (air) is mandatory.[1]

    • Place ~5 mg of the solid powder onto the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Note: If the sample is a liquid (melting point ~30-40°C), no pressure is needed, but ensure the crystal is fully covered.

  • Method B: KBr Pellet - For Trace Analysis [1]

    • Mix sample with optical grade KBr (1:100 ratio).[1] Grind to a fine powder.

    • Press at 10 tons for 2 minutes to form a transparent disc. Warning: This molecule is hygroscopic; KBr can absorb moisture, complicating the N-H region analysis.

Step 2: Acquisition Parameters
  • Resolution: 4

    
     (Standard) or 2 
    
    
    
    (High Res for resolving H-bonding).
  • Scans: 32 (Routine) or 64 (High S/N).

  • Range: 4000 – 400

    
    .[1]
    
Step 3: Data Processing[1]
  • Baseline Correction: Apply rubber-band correction if scattering is observed (sloping baseline).[1]

  • Normalization: Normalize to the Aromatic C=C peak (~1510

    
    ) for comparing batch-to-batch intensity of the Amine peaks.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the logical process for identifying the molecule and selecting the correct characterization path.

CharacterizationWorkflow Start Unknown Sample (Aromatic Amine) CheckRegion1 Check 650-850 cm⁻¹ (Substitution Pattern) Start->CheckRegion1 Mono Peaks at 690 & 750 cm⁻¹ (Mono-substituted) CheckRegion1->Mono Multi-peak Para Single Peak ~830 cm⁻¹ (Para-substituted) CheckRegion1->Para Single strong peak ResultPhen ID: Phenethylamine Mono->ResultPhen CheckRegion2 Check 2800-3000 cm⁻¹ (Aliphatic Ratio) Para->CheckRegion2 Methyl Low CH₂/Aromatic Ratio (p-Xylylenediamine) CheckRegion2->Methyl Weak CH₂ Ethyl High CH₂/Aromatic Ratio (1,4-Bis(2-aminoethyl)benzene) CheckRegion2->Ethyl Strong CH₂ ResultXyl ID: p-Xylylenediamine Methyl->ResultXyl ResultTarget ID: Target Molecule (CAS 7423-50-9) Ethyl->ResultTarget

Caption: Logic flow for spectroscopically distinguishing 1,4-Bis(2-aminoethyl)benzene from its common structural isomers and analogs.

References

  • NIST Chemistry WebBook. p-Xylylenediamine (Structural Analog) Infrared Spectrum.[1] National Institute of Standards and Technology. Link[1]

  • Shang, Y. et al. (2019). Highly stable hybrid perovskite light-emitting diodes based on Dion-Jacobson structure.[1][2] Science Advances, 5(8).[2] (Demonstrates the use of 1,4-bis(aminomethyl)benzene vs phenethylammonium). Link

  • Specac. Interpreting Infrared Spectra: Aromatic Compounds and Amines. Specac Application Notes.[1] Link

  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds: IR Substituent Patterns.Link[1]

  • ChemicalBook. 1,4-Bis(aminomethyl)benzene vs 1,4-Bis(2-aminoethyl)benzene Properties. (For CAS verification: 539-48-0 vs 7423-50-9).[1] Link

Sources

Validation

Technical Guide: XRD Pattern Verification of 1,4-Benzenediethanamine Based Crystals

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Subject: 1,4-Benzenediethanamine (BDEA) as a spacer in Dion-Jacobson (DJ) 2D Perovskites vs. Ruddlesde...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals Subject: 1,4-Benzenediethanamine (BDEA) as a spacer in Dion-Jacobson (DJ) 2D Perovskites vs. Ruddlesden-Popper (RP) alternatives.

Introduction: The Structural Imperative of BDEA

In the engineering of 2D organic-inorganic hybrid crystals—specifically halide perovskites—the choice of organic spacer dictates structural stability, quantum confinement, and charge transport. 1,4-Benzenediethanamine (BDEA) (also referred to as 1,4-bis(2-aminoethyl)benzene) represents a critical class of diamine spacers that form Dion-Jacobson (DJ) phases.

Unlike the common monoamine Phenethylamine (PEA) , which forms Ruddlesden-Popper (RP) phases with a van der Waals gap (bilayer spacer), BDEA connects inorganic layers directly via hydrogen bonding at both ends (monolayer spacer). This guide objectively compares the X-Ray Diffraction (XRD) signatures of BDEA-based crystals against its shorter homolog 1,4-Benzenedimethanamine (BDMA) and the RP-standard PEA , providing a self-validating protocol for phase verification.

Why BDEA?
  • Enhanced Stability: Higher dissociation energy compared to RP phases.[1]

  • Lattice Expansion: The ethyl group (2-carbon) introduces a specific interlayer spacing distinct from the methyl group (1-carbon) of BDMA.

  • Charge Transport: Elimination of the van der Waals gap facilitates better out-of-plane charge transport.

Comparative Analysis: BDEA vs. Alternatives

The following table summarizes the crystallographic distinctions critical for XRD analysis. Note the inverse relationship between spacer length and the 2


 position of the primary (00l) peak.
Feature1,4-Benzenediethanamine (BDEA) 1,4-Benzenedimethanamine (BDMA) Phenethylamine (PEA)
Crystal Phase Dion-Jacobson (DJ)Dion-Jacobson (DJ)Ruddlesden-Popper (RP)
Spacer Type Diamine (2-Carbon linker)Diamine (1-Carbon linker)Monoamine (2-Carbon tail)
Spacer Arrangement Monolayer (Bridging)Monolayer (Bridging)Bilayer (Interdigitated)
Interlayer Spacing (

)
~11.5 – 12.5 Å ~10.0 – 11.0 Å ~16.0 – 17.0 Å
Primary XRD Peak (

)
~7.0° – 7.8° ~8.0° – 9.0° ~5.2° – 5.8°
Structural Stability High (Rigid + Flexible Link)High (Rigid)Moderate (VdW forces)

Technical Insight: The BDEA peak appears at a lower angle than BDMA due to the longer ethyl chain expanding the lattice, but at a higher angle than PEA because the DJ phase uses a single spacer layer, whereas the RP phase uses two.

Experimental Protocol: Synthesis & XRD Characterization

To ensure reproducibility, follow this self-validating workflow. This protocol minimizes preferred orientation effects which can suppress (00l) peaks in 2D crystals.

Synthesis (Acid Precipitation Method)
  • Precursor Prep: Dissolve stoichiometric amounts of PbI

    
     and 1,4-Benzenediethanamine in concentrated HI (57% w/w).
    
  • Heating: Heat to 120°C under constant stirring until a clear yellow solution forms.

  • Crystallization: Slowly cool to room temperature (1°C/min). Rapid cooling yields polycrystals; slow cooling yields plate-like single crystals.

  • Isolation: Filter and wash with diethyl ether. Vacuum dry at 60°C.

XRD Data Collection Protocol
  • Instrument: Rigaku SmartLab or Bruker D8 Advance (Cu K

    
     radiation, 
    
    
    
    Å).
  • Sample Prep: Grind crystals into a fine powder to randomize orientation. Zero-background silicon holders are recommended.

  • Scan Parameters:

    • Range: 3° to 40°

      
       (Crucial to capture low-angle (001) peaks).
      
    • Step Size: 0.02°.

    • Scan Speed: 2°/min (Slow scan required for low-angle resolution).

Visualization of Workflow

XRD_Verification_Workflow Precursors Precursors (PbI2 + BDEA) Synthesis Synthesis (HI Solvent + Slow Cool) Precursors->Synthesis Stoichiometric Mix Crystals DJ Crystals (Plate-like) Synthesis->Crystals Crystallization XRD_Scan XRD Scan (3° - 40° 2θ) Crystals->XRD_Scan Powderize Data_Analysis Data Analysis (Peak Position & FWHM) XRD_Scan->Data_Analysis Decision Peak at ~7.5°? Data_Analysis->Decision Valid Verified BDEA Phase Decision->Valid Yes Invalid Check Phase (RP or PbI2) Decision->Invalid No (5.5° or 12.6°)

Figure 1: Self-validating workflow for synthesizing and verifying BDEA-based DJ perovskite crystals.

XRD Pattern Interpretation & Verification

The Fingerprint Region (3° – 15°)

The most critical verification step is analyzing the low-angle region.

  • Target Peak (001): Look for a sharp reflection between 7.0° and 7.8° . This corresponds to the interlayer spacing defined by the BDEA cation.

  • Contaminant Check (PbI

    
    ):  A peak at 12.6°  indicates unreacted Lead Iodide.[2] This suggests incomplete reaction or degradation.
    
  • Hydration Check: Shifts in the (001) peak by >0.5° can indicate water intercalation, a common issue with amine-based spacers.

Distinguishing BDEA from BDMA

If you are benchmarking against 1,4-Benzenedimethanamine (BDMA):

  • BDMA will show its (001) peak at a higher angle (~8.5°) .

  • BDEA will show its (001) peak at a lower angle (~7.4°) .

  • Mechanism: The extra methylene group in BDEA adds length to the spacer, pushing the inorganic layers further apart (increasing

    
    ), which inversely reduces the diffraction angle 
    
    
    
    according to Bragg's Law (
    
    
    ).
Structural Logic Diagram

Lattice_Expansion_Logic cluster_0 Spacer Chemical Structure cluster_1 Crystallographic Impact cluster_2 XRD Observable (2θ) BDMA BDMA (1-Carbon Linker) d_spacing_BDMA d-spacing: ~10.5 Å BDMA->d_spacing_BDMA Shorter Chain BDEA BDEA (2-Carbon Linker) d_spacing_BDEA d-spacing: ~12.0 Å BDEA->d_spacing_BDEA Longer Chain Peak_BDMA Peak: ~8.5° d_spacing_BDMA->Peak_BDMA Bragg's Law (Inverse) Peak_BDEA Peak: ~7.4° d_spacing_BDEA->Peak_BDEA Bragg's Law (Inverse)

Figure 2: Causal relationship between spacer chain length and XRD peak shift.

Conclusion

Verifying 1,4-Benzenediethanamine (BDEA) based crystals requires precise attention to the low-angle XRD region. The defining signature is a (001) reflection near 7.4° , distinct from the 8.5° of its methyl-analog (BDMA) and the 5.5° of the bilayer PEA.

Key Takeaway: If your XRD scan shows a primary peak below 6°, you have likely formed a Ruddlesden-Popper phase (bilayer) rather than the intended Dion-Jacobson phase. If the peak is near 12.6°, the synthesis was incomplete.

References

  • Shang, Y., et al. (2019). Highly stable hybrid perovskite light-emitting diodes based on Dion-Jacobson structure. Science Advances.[1] (Demonstrates the stability and structure of benzene-diamine based DJ perovskites).

  • Mao, L., et al. (2019). Structural Diversity in White-Light-Emitting Hybrid Lead Bromide Perovskites. Journal of the American Chemical Society. (Provides crystallographic data on diamine spacers).

  • Li, X., et al. (2020). Dion-Jacobson Perovskite Solar Cells with High Efficiency and Stability.[3] Nature Energy. (Comparative analysis of DJ vs RP phases). [4]

  • PubChem. 1,4-Benzenedimethanamine Compound Summary. (For chemical structure verification of the analog).

Sources

Comparative

Power Conversion Efficiency Comparison: Ruddlesden-Popper vs. Dion-Jacobson Spacers in 2D Perovskite Solar Cells

Executive Summary The commercialization of three-dimensional (3D) perovskite solar cells (PSCs) has historically been bottlenecked by their intrinsic environmental instability[1]. To mitigate this, researchers have engin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The commercialization of three-dimensional (3D) perovskite solar cells (PSCs) has historically been bottlenecked by their intrinsic environmental instability[1]. To mitigate this, researchers have engineered two-dimensional (2D) and quasi-2D perovskites by introducing bulky organic spacer cations into the 3D lattice. This guide provides an objective, data-driven comparison of the two dominant 2D perovskite phases: Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) .

Translational Value for Interdisciplinary R&D: While primarily designed for photovoltaics, the tunable photoluminescence and exceptional charge-transfer dynamics of 2D perovskites are increasingly relevant to researchers and drug development professionals. Specifically, the high structural rigidity of DJ phases makes them prime candidates for high-efficiency scintillators in low-dose preclinical X-ray imaging and as active layers in optoelectronic biosensors for real-time pharmacokinetic monitoring. Understanding the stability-efficiency trade-offs of these spacers is critical for optimizing both solar energy harvesters and next-generation biomedical devices.

Mechanistic Foundations: Structural Rigidity vs. Charge Transport

The fundamental difference between RP and DJ phases lies in the valence and molecular structure of their organic spacers, which directly dictates the optoelectronic properties and power conversion efficiency (PCE) of the resulting devices.

  • Ruddlesden-Popper (RP) Phases: RP perovskites utilize monovalent organic cations (e.g., Butylammonium, BA⁺, or Phenylmethylammonium, PMA⁺)[2][3]. Because these cations are monovalent, they form a bilayer between the inorganic

    
     octahedra. This creates a distinct van der Waals (vdW) gap [4]. While the hydrophobic nature of these alkyl chains provides excellent moisture resistance, the vdW gap acts as a dielectric barrier, severely hindering out-of-plane charge transport and limiting the overall PCE.
    
  • Dion-Jacobson (DJ) Phases: DJ perovskites employ divalent organic cations (e.g., Butyl-1,4-diammonium, BDA²⁺, or Propane-1,3-diammonium, PDA²⁺)[2]. These ditopic diammonium cations form a monolayer that connects adjacent inorganic slabs via strong hydrogen bonding, effectively eliminating the van der Waals gap [4]. This tighter connection leads to superior structural rigidity and significantly lowers the tunneling barrier for charge carriers, resulting in enhanced charge transfer capabilities compared to their RP counterparts[1].

Mechanistic_Comparison cluster_RP Ruddlesden-Popper (RP) Phase cluster_DJ Dion-Jacobson (DJ) Phase RP_Cat Monovalent Cations (e.g., BA⁺, PEA⁺) RP_Gap Van der Waals Gap (High Charge Barrier) RP_Cat->RP_Gap Weak vdW interaction RP_Oct [PbI6]⁴⁻ Inorganic Slabs RP_Gap->RP_Oct Impedes out-of-plane transport DJ_Cat Divalent Cations (e.g., BDA²⁺, PDA²⁺) DJ_Bond Hydrogen Bonding (No vdW Gap) DJ_Cat->DJ_Bond Strong H-bonding DJ_Oct [PbI6]⁴⁻ Inorganic Slabs DJ_Bond->DJ_Oct Enhances charge transport

Caption: Structural and charge transport differences between RP and DJ perovskite phases.

Power Conversion Efficiency (PCE) & Stability Trade-offs

Despite the theoretical advantages of DJ phases in charge transport, empirical PCEs of DJ-PSCs have historically lagged behind highly optimized 3D and RP counterparts due to challenges in controlling crystallization and phase purity[1]. However, recent advancements in additive engineering and scalable coating techniques have closed this gap.

Quantitative Data Presentation
MetricRuddlesden-Popper (RP)Dion-Jacobson (DJ)
Typical Spacer Cations BA⁺, PEA⁺, PMA⁺BDA²⁺, PDA²⁺
Interlayer Interaction Van der Waals GapHydrogen Bonding (No vdW gap)
Charge Transport Hindered by physical barrierSuperior out-of-plane transport
Empirical PCE (2D/3D) ~19.38% (n=9) to 21.16% (n=100)[3]~19.11% (Blade-coated, n=5)[5]
Theoretical/Simulated PCE -Up to 27.88% (Hierarchical 2D/3D/2D)[6]
Stability Profile Excellent moisture resistance; dynamic structural reorganization[2]High structural rigidity; requires precise stoichiometric control to prevent degradation[2]

Data Insights:

  • RP Optimization: Recent studies utilizing PMA-based RP perovskites with high n-values (n=100) have achieved impressive PCEs of 21.16%, demonstrating the competitiveness of highly optimized RP systems[3].

  • DJ Scalability: DJ perovskites have proven highly amenable to scalable manufacturing. Blade-coated DJ perovskite solar cells fabricated in ambient air have recently achieved efficiencies exceeding 19.11% with operational stability surpassing 6000 hours[5].

  • Hierarchical Architectures: Advanced SCAPS-1D simulations indicate that combining DJ and RP phases in a hierarchical 2D/3D/2D structure (using DJ on top and RP at the bottom of a 3D mixed-cation perovskite) can push theoretical efficiencies up to 27.88%[6].

Self-Validating Experimental Protocol: 2D/3D Heterojunction Fabrication

To achieve the efficiencies cited above, the fabrication process must be treated as a self-validating system where every step is governed by strict chemical causality. The following protocol details the spin-coating methodology for fabricating 2D/3D passivated PSCs.

Protocol_Workflow Step1 1. Substrate Prep UV-Ozone Treatment Step2 2. ETL Spin-Coating SnO₂ Deposition Step1->Step2 Step3 3. Precursor Engineering RP (50mM) vs DJ (5mM) Step2->Step3 Step4 4. Anti-Solvent Drip Chlorobenzene @ t=10s Step3->Step4 Step5 5. Thermal Annealing 100°C for 10 min Step4->Step5 Step6 6. Self-Validation XRD Phase Confirmation Step5->Step6

Caption: Self-validating experimental workflow for 2D/3D perovskite solar cell fabrication.

Step-by-Step Methodology & Causality

Step 1: Substrate Preparation & ETL Deposition

  • Action: Clean ITO/FTO glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Expose to UV-Ozone for 15 minutes prior to spin-coating the

    
     Electron Transport Layer (ETL).
    
  • Causality: UV-Ozone treatment drastically increases the surface energy (hydrophilicity) of the substrate. This ensures uniform wetting of the aqueous

    
     nanoparticle dispersion, eliminating pinholes that would otherwise act as interfacial recombination centers.
    

Step 2: Precursor Engineering (The RP vs. DJ Divergence)

  • Action: Prepare the 3D perovskite host precursor (e.g.,

    
    ) in a DMF/DMSO (4:1 v/v) solvent mixture. For RP passivation, add Butylammonium iodide (BAI) at a concentration of ~50 mmol/L. For DJ passivation, add Butyl-1,4-diammonium diiodide (
    
    
    
    ) at a significantly lower concentration of ~5 mmol/L[2].
  • Causality: Spacer chemistry dictates phase behavior. High concentrations of monovalent RP spacers facilitate stable dynamic structural reorganization (from n=1 to n=2 phases). Conversely, high concentrations of divalent DJ spacers disrupt the 3D lattice and induce rapid degradation without observable phase progression. Therefore, DJ spacers must be applied at much lower concentrations to act effectively as passivation agents without collapsing the lattice[2].

Step 3: Spin-Coating & Anti-Solvent Dripping

  • Action: Spin-coat the precursor solution at 4000 rpm for 30 seconds. At exactly

    
     seconds, rapidly drip 150 µL of an anti-solvent (e.g., Chlorobenzene or Toluene) onto the center of the spinning substrate.
    
  • Causality: The anti-solvent instantly extracts the host solvents (DMF/DMSO), forcing the precursor film into a state of extreme supersaturation. This triggers instantaneous, homogeneous nucleation across the entire substrate, which is mandatory for forming a dense, pinhole-free perovskite morphology.

Step 4: Thermal Annealing & Self-Validation

  • Action: Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes. Immediately perform X-Ray Diffraction (XRD) on a control sample.

  • Causality: Thermal energy drives off residual solvent and provides the activation energy for the organic cations to intercalate and crystallize within the

    
     framework.
    
  • Self-Validation: The protocol is validated if the XRD spectra exhibit distinct low-angle diffraction peaks (

    
    ). The presence of these peaks mathematically confirms the successful formation of the targeted 2D spacer layers rather than mere amorphous surface passivation.
    

References

  • Comparison of Ruddlesden–Popper (RP) versus Dion–Jacobson (DJ) perovskites in solar cells and their power conversion efficiency (PCE). ResearchGate. 7

  • Two-dimensional Dion-Jacobson halide perovskites as new-generation light absorbers for perovskite solar cells. IDEAS/RePEc. 1

  • PCE evolution of Ruddlesden-Popper (RP) and Dion-Jacobson (DJ) PSCs (average n ≤ 6) based on aromatic organic spaces. ResearchGate. 8

  • MATSUSFall25 - Comparative Analysis of Ruddlesden–Popper and Dion–Jacobson Phase Formation in 2D|3D Perovskite Solar Cells. nanoGe. 2

  • Highly efficient and stable Dion–Jacobson(DJ) 2D-3D perovskite solar cells with 26 % conversion efficiency: A SCAPS-1D study. ResearchGate. 6

  • Blade-coated Dion-Jacobson perovskite solar cells in air with efficiency over 19% and operational stability exceeding 6000 hours. Springer Nature. 5

  • Additive Engineering for Stable and Efficient Dion–Jacobson Phase Perovskite Solar Cells. PMC. 4

  • Mixed Dion-Jacobson and Ruddlesden-Popper tin halide perovskite. colab.ws.9

  • Spacer Loss upon 2D Ruddlesden–Popper Halide Perovskite Annealing Raises Film Properties and Solar Cell Performances. MDPI. 3

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Bis(2-aminoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise structural elucidation of novel and existing molecules is a critical endeavor. Mass spectrom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel and existing molecules is a critical endeavor. Mass spectrometry serves as an indispensable tool, providing not only the molecular weight but also a detailed structural fingerprint through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the anticipated mass spectrometry fragmentation patterns of 1,4-Bis(2-aminoethyl)benzene under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data. It delves into the mechanistic underpinnings of the observed fragmentation, providing a rationale for the expected spectral features. This approach is designed to equip researchers with the predictive understanding necessary to interpret mass spectra of this and structurally related compounds.

Introduction to 1,4-Bis(2-aminoethyl)benzene and its Mass Spectrometric Analysis

1,4-Bis(2-aminoethyl)benzene is a symmetrical aromatic diamine with a central phenyl ring substituted at the para positions with two aminoethyl groups. This structure presents several key features that will dictate its behavior in a mass spectrometer: a stable aromatic core, two primary amine functionalities which are preferential sites for ionization, and benzylic C-C bonds that are prone to cleavage. Understanding how this molecule fragments is crucial for its unambiguous identification in complex matrices and for the structural characterization of its derivatives.

The choice of ionization technique is paramount in determining the nature and extent of fragmentation.[1] Electron Ionization (EI), a "hard" ionization method, imparts significant energy to the analyte molecule, leading to extensive fragmentation and providing rich structural detail.[1][2] In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecular ion with minimal fragmentation, making it ideal for accurate molecular weight determination.[3][4] This guide will compare and contrast the expected outcomes of both techniques for 1,4-Bis(2-aminoethyl)benzene.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization involves bombarding the analyte with high-energy electrons, typically at 70 eV, resulting in the formation of a molecular radical cation (M•+).[1] This high-energy species is prone to fragmentation to dissipate the excess energy.[1] For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[5][6] However, the presence of the aminoethyl side chains in 1,4-Bis(2-aminoethyl)benzene introduces pathways for significant fragmentation.

The primary and most favored fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][7] This cleavage results in the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.[7][8]

Key Predicted Fragment Ions in the EI Spectrum:

m/z Proposed Fragment Ion Formation Mechanism Expected Relative Abundance
164[C10H16N2]•+Molecular IonModerate to High
134[C9H12N]+Loss of •CH2NH2 via benzylic cleavage and hydrogen rearrangementModerate
105[C8H9]+Benzylic cleavage with loss of •CH2CH2NH2Moderate
91[C7H7]+Tropylium ion, a common fragment for alkylbenzenesModerate
30[CH2NH2]+Alpha-cleavageHigh (Likely Base Peak)

The following diagram illustrates the predicted major fragmentation pathways for 1,4-Bis(2-aminoethyl)benzene under Electron Ionization.

EI_Fragmentation_of_1_4_Bis_2_aminoethyl_benzene M [C10H16N2]•+ m/z = 164 (Molecular Ion) F134 [C9H12N]+ m/z = 134 M->F134 Benzylic Cleavage + H rearrangement (- •CH2NH2) F105 [C8H9]+ m/z = 105 M->F105 Benzylic Cleavage (- •CH2CH2NH2) F30 [CH2NH2]+ m/z = 30 (Base Peak) M->F30 α-cleavage (- •CH2-Aryl-CH2CH2NH2) F91 [C7H7]+ m/z = 91 (Tropylium Ion) F105->F91 Rearrangement

Caption: Predicted EI fragmentation of 1,4-Bis(2-aminoethyl)benzene.

Predicted Ionization and Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization is a soft ionization technique that generates ions from a liquid phase.[3] For a basic compound like 1,4-Bis(2-aminoethyl)benzene, positive ion mode ESI is most appropriate. In this mode, the analyte is typically protonated to form a quasi-molecular ion, [M+H]+.[3] Due to the presence of two basic amine groups, a doubly charged ion, [M+2H]2+, may also be observed, particularly at lower pH.

The key characteristic of ESI is the generation of intact molecular ions with minimal fragmentation.[4] Fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. In a CID experiment, the precursor ion ([M+H]+ or [M+2H]2+) is mass-selected and then subjected to collisions with an inert gas, leading to fragmentation.

Key Predicted Ions in the ESI Spectrum (MS and MS/MS):

Ionization Mode m/z Proposed Ion Formation
ESI-MS165.14[C10H17N2]+[M+H]+
ESI-MS83.07[C10H18N2]2+[M+2H]2+
ESI-MS/MS of m/z 165.14148.11[C10H14N]+Loss of NH3
ESI-MS/MS of m/z 165.14121.11[C8H13N]+Loss of CH2CH2NH2

The fragmentation of the protonated molecule in ESI-MS/MS will likely proceed through the loss of neutral molecules, such as ammonia (NH3), from the protonated amino groups.

The general workflow for analyzing a sample like 1,4-Bis(2-aminoethyl)benzene using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is depicted below.

ESI_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_inj Sample Injection LC_col Chromatographic Separation LC_inj->LC_col ESI_source Electrospray Ionization ([M+H]+, [M+2H]2+) LC_col->ESI_source MS_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_source->MS_analyzer Detector Detector MS_analyzer->Detector Data Mass Spectrum Detector->Data

Caption: General workflow for LC-ESI-MS analysis.

Comparison of EI and ESI for the Analysis of 1,4-Bis(2-aminoethyl)benzene

Feature Electron Ionization (EI) Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardment[2]Nebulization and solvent evaporation with a high voltage[3]
Sample Introduction Typically via Gas Chromatography (GC)Typically via Liquid Chromatography (LC) or direct infusion
Molecular Ion M•+ (radical cation), may be of moderate to high intensity[5][M+H]+ and/or [M+2H]2+, usually the base peak in MS1
Fragmentation Extensive, provides detailed structural information[9][10]Minimal in MS1, fragmentation induced by CID in MS/MS[11]
Key Fragment m/z 30 ([CH2NH2]+) from alpha-cleavageLoss of neutral molecules (e.g., NH3) from the protonated molecule
Primary Application Structural elucidation of volatile and thermally stable compoundsMolecular weight determination of polar and thermally labile compounds

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Sample Preparation: Dissolve 1 mg of 1,4-Bis(2-aminoethyl)benzene in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 30-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve 0.1 mg of 1,4-Bis(2-aminoethyl)benzene in 1 mL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18, 100 mm x 2.1 mm ID, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 50-500.

    • For MS/MS: Isolate the precursor ion (m/z 165.14) and apply a collision energy of 10-30 eV.

Conclusion

The mass spectrometric analysis of 1,4-Bis(2-aminoethyl)benzene provides a clear illustration of how the choice of ionization technique dictates the resulting data and its utility. Electron Ionization is predicted to yield a rich fragmentation pattern, with a dominant peak at m/z 30 resulting from alpha-cleavage, providing strong evidence for the presence of the aminoethyl moiety. The molecular ion should be observable, confirming the molecular weight. In contrast, Electrospray Ionization will primarily produce the protonated molecule, [M+H]+, and potentially the doubly charged species, [M+2H]2+, offering an accurate determination of the molecular weight. Structural information from ESI would necessitate tandem mass spectrometry experiments.

For comprehensive characterization, a dual-pronged approach employing both GC-EI-MS and LC-ESI-MS/MS would be most effective. This would provide orthogonal data, strengthening the confidence in the structural assignment and offering a more complete picture of the molecule's gas-phase chemistry. This guide serves as a foundational resource for researchers undertaking the analysis of 1,4-Bis(2-aminoethyl)benzene and related structures, enabling more informed experimental design and data interpretation.

References

  • Boukherroub, R., et al. (2008). Electron ionization mass spectrometry of difurfuryl diamines. Memorial University Research Repository. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 16). Mass spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • NIST. (n.d.). Ethylenediamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Slideshare. (2016, May 11). Fragmentation Pattern in Mass Spectra. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • University of Florida. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Mandal, A. K., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ChemRxiv. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Photoluminescence Lifetime Validation of Diamine-Passivated Films: A Comparative Guide

Executive Summary For researchers developing next-generation optoelectronics—ranging from high-efficiency thin-film solar cells to ultra-sensitive photodetectors utilized in biomedical imaging and drug discovery assays—m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing next-generation optoelectronics—ranging from high-efficiency thin-film solar cells to ultra-sensitive photodetectors utilized in biomedical imaging and drug discovery assays—managing non-radiative recombination is a persistent hurdle. Surface trap states, primarily caused by uncoordinated metal cations (e.g., Pb²⁺, Sn²⁺) and halide vacancies, severely quench photoluminescence (PL) and degrade device performance.

This guide provides an objective comparison between traditional monoamine passivation and advanced diamine passivation strategies. As an application scientist, I will break down the mechanistic causality behind these materials and provide a self-validating Time-Resolved Photoluminescence (TRPL) protocol to accurately quantify their performance.

The Mechanistic Advantage: Diamine vs. Monoamine Passivation

To understand why diamines consistently outperform monoamines in extending PL lifetimes, we must examine the chemical causality at the atomic interface.

When a monoamine (such as butylamine, BA) is introduced to a perovskite surface, its single terminal amine group coordinates with uncoordinated lead or tin ions. While this provides baseline passivation, monoamines often induce steric hindrance. This leads to poor film morphology characterized by deep surface dips and excessive electrical insulation between grains, which ultimately impedes charge transport 1.

Conversely, organic diamines—such as 1,4-butanediamine (BDA), 1,3-diaminopropane (DAP), or ethylenediamine (EDA)—possess two terminal amine groups. This dual-functional structure allows them to act as molecular bridges between adjacent perovskite grains. The lone pairs on the nitrogen atoms strongly chelate uncoordinated metal cations, effectively neutralizing trap states without creating thick insulating barriers 2. Furthermore, diamines preferentially chelate Sn atoms in mixed Sn-Pb systems, balancing stoichiometry and forming a highly resistive barrier against oxidation 3. This bridging effect drastically suppresses Shockley-Read-Hall (SRH) non-radiative recombination, directly resulting in prolonged charge carrier lifetimes.

G Defects Uncoordinated Pb2+ / Sn2+ Defects Monoamine Monoamine Passivation (e.g., BA) Defects->Monoamine Diamine Diamine Passivation (e.g., BDA, DAP) Defects->Diamine Insulation Steric Hindrance & Poor Morphology Monoamine->Insulation Bridging Grain Bridging & Strong Chelation Diamine->Bridging Outcome1 Moderate PL Lifetime (~30 ns) Insulation->Outcome1 Outcome2 Prolonged PL Lifetime (>50 ns) Bridging->Outcome2

Fig 1: Mechanistic divergence between monoamine and diamine passivation.

Quantitative Performance Comparison

The efficacy of a passivation agent is objectively quantified through its PL lifetime (


). A longer lifetime indicates a lower density of trap states. The table below synthesizes comparative TRPL data for reduced-dimensional (RD) and standard 3D perovskite films.
Passivation StrategyPassivating AgentFilm MorphologyTrap DensityAverage PL Lifetime (

)
None (Pristine) N/AHigh roughness, pinholesHigh~15 - 20 ns
Monoamine Butylamine (BA)Severe surface dipsModerate~29.9 ns
Diamine 1,4-Butanediamine (BDA)Compact, highly crystallineLow~57.8 ns
Diamine (Vapor) Ethylenediamine (EDA)Enhanced grain bridgingLow> 60 ns

(Data synthesized from comparative studies on RD and 3D perovskite architectures 12.)

Self-Validating TRPL Experimental Protocol

To ensure trustworthiness in your data, a TRPL measurement cannot be a simple "fire-and-forget" procedure. The following protocol is designed as a self-validating system to accurately extract trap-mediated recombination lifetimes while ruling out experimental artifacts like carrier accumulation or Auger recombination.

TRPL Prep 1. Film Preparation (Spin-coating & Passivation) Excitation 2. Pulsed Laser Excitation (Fluence Dependence Check) Prep->Excitation TCSPC 3. TCSPC Data Acquisition (Photon Counting) Excitation->TCSPC Fitting 4. Decay Kinetics Fitting (Bi-exponential / PEARS) TCSPC->Fitting Validation 5. Lifetime Validation (Extract τ1, τ2, τ_avg) Fitting->Validation

Fig 2: Self-validating TRPL workflow for extracting accurate carrier lifetimes.

Step 1: Controlled Film Preparation
  • Spin-coat the perovskite precursor onto a non-quenching substrate (e.g., bare glass or quartz). Causality: This isolates internal film recombination from interfacial charge extraction, ensuring you are measuring the film's intrinsic quality.

  • Apply the diamine passivation layer (e.g., via solvent vapor annealing with 0.02–0.1 wt% EDA in isopropanol) and anneal at 90 °C for 30 minutes to drive the chelation reaction 2.

Step 2: Fluence-Dependent Laser Excitation
  • Mount the sample in a Time-Correlated Single Photon Counting (TCSPC) spectrometer.

  • Self-Validation Check: Excite the sample using a pulsed laser (e.g., 405 nm) at multiple excitation fluences (ranging from

    
     to 
    
    
    
    photons/cm²).
  • Causality: If the extracted lifetime decreases drastically at high fluences, you have entered the multi-particle Auger recombination regime. Select a low fluence where the decay kinetics remain independent of power to accurately probe SRH trap states.

Step 3: TCSPC Data Acquisition
  • Set the laser repetition rate low enough (e.g., < 1 MHz) to allow complete depopulation of excited carriers between pulses. Causality: Incomplete depopulation causes carrier accumulation, which artificially inflates the apparent lifetime 4.

  • Collect photon counts until the peak channel reaches at least 10,000 counts to ensure a high signal-to-noise ratio for the decay tail.

Step 4: Decay Kinetics Fitting & Validation
  • Export the decay curve and fit it using a bi-exponential decay model:

    
    .
    
  • Assign

    
     to the fast surface/trap-mediated recombination and 
    
    
    
    to the slower bulk radiative recombination.
  • Calculate the amplitude-weighted average lifetime:

    
    .
    
  • Advanced Validation: Utilize computational tools like PEARS (PErovskite cArrier Recombination Simulator) to cross-validate the extracted bimolecular and trapping rate constants against theoretical models, ensuring your fit is physically meaningful 4.

References

  • Reduced-Dimensional Perovskite Enabled by Organic Diamine for Efficient Photovoltaics Source: Nanyang Technological University (NTU) URL:1

  • Ethylenediamine Vapors‐Assisted Surface Passivation of Perovskite Films for Efficient Inverted Solar Cells Source: University of Konstanz URL:2

  • Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells Source: University of Toronto URL:3

  • PEARS: A Web Tool for Fitting Time-Resolved Photoluminescence Decays of Perovskite Materials Source: ACS Publications URL:4

Sources

Validation

The Definitive Guide to Purity Validation for 2-[4-(2-Aminoethyl)phenyl]ethylamine: Elemental Analysis vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently review analytical dossiers for early-stage drug candidates and advanced polymeric materials. A recurring point of failure in these submissions is the over-reliance on High-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently review analytical dossiers for early-stage drug candidates and advanced polymeric materials. A recurring point of failure in these submissions is the over-reliance on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (qNMR) for absolute purity assessment. While powerful, these techniques possess critical blind spots.

When evaluating bifunctional primary amines like 2-[4-(2-Aminoethyl)phenyl]ethylamine (also known as 1,4-bis(2-aminoethyl)benzene), relying solely on chromatography can lead to catastrophic downstream failures in synthetic scaling. This guide objectively compares elemental analysis (CHNS and ICP-MS) against alternative techniques, providing the experimental frameworks necessary to establish an airtight, self-validating purity profile.

The Analytical Challenge: 2-[4-(2-Aminoethyl)phenyl]ethylamine

2-[4-(2-Aminoethyl)phenyl]ethylamine (


) is a highly reactive diamine with an exact mass of 164.13 Da and a molecular weight of 164.25  g/mol [1]. It is widely utilized as a building block in the synthesis of biguanide derivatives for antitumor agents[2] and as a ligand in coordination chemistry. Due to its polar, hygroscopic nature, the free base readily absorbs atmospheric moisture and forms stable inorganic salts (e.g., dihydrochloride) during purification[2].
The Causality of Hidden Impurities

Why do HPLC and NMR fail to provide a complete purity picture?

  • HPLC-UV relies on the chromophoric properties of the phenyl ring. However, it is fundamentally blind to inorganic salts (e.g., NaCl, KCl) and co-crystallized water. A sample could be 15% NaCl by mass, yet HPLC area normalization would report 99.9% purity.

  • 1H-NMR will confirm the structural integrity of the aliphatic and aromatic protons but will not quantify inorganic, non-protonated contaminants unless a highly specific internal standard is used (qNMR).

  • Elemental analysis (CHNS) solves this by determining the absolute mass fraction of the bulk material. If a sample contains 5% invisible inorganic salt, the carbon mass fraction will drop proportionally, immediately flagging the batch as impure[3].

Comparative Performance Analysis

To establish a robust purity profile, researchers must understand the specific capabilities and limitations of each analytical tool.

TechniquePrimary TargetDetects Inorganic Salts?Detects Moisture?Precision / Error Margin
CHNS Microanalysis Absolute bulk composition (C, H, N, S)Yes (via mass balance deficit)Yes (via mass balance deficit)± 0.3% - 0.4%
HPLC-UV / LC-MS Organic impurities, related substancesNoNoHigh (Area normalization)
qNMR Structural verification, organic impuritiesNo (unless specifically targeted)Yes (if protonated)± 1.0% - 2.0%
ICP-MS Trace heavy metals (ICH Q3D)Yes (specific metals)NoParts per billion (ppb)

Quantitative Data: Theoretical vs. Experimental Mass Fractions

To illustrate the diagnostic power of CHNS analysis, consider the theoretical mass fractions of 2-[4-(2-Aminoethyl)phenyl]ethylamine compared to experimental runs of pure, contaminated, and salt-form batches. The industry standard for a "pass" in elemental analysis requires experimental values to fall within ±0.4% of the theoretical calculation[3].

Sample State% Carbon% Hydrogen% NitrogenStatus / Conclusion
Theoretical Free Base (

)
73.13% 9.82% 17.06% Theoretical Reference
Experimental (High Purity)73.05%9.85%16.98%PASS (Δ < 0.4%)
Contaminated (5% NaCl)69.47%9.33%16.21%FAIL (Mass balance deficit caught by EA)
Theoretical Dihydrochloride (

)
50.64% 7.65% 11.81% Theoretical Reference[2]

Data Interpretation: The 5% NaCl contamination would likely pass undetected in HPLC, but the massive 3.66% drop in Carbon during CHNS analysis immediately invalidates the batch.

Self-Validating Methodology: CHNS Microanalysis Protocol

To achieve the precision required (relative standard deviations of ≤ 0.5%)[4], the CHNS protocol must be designed as a self-validating system where every step controls for a specific physical variable.

Step 1: System Purge & Blank Baseline Stabilization

  • Action: Purge the combustion and reduction columns with ultra-high purity Helium (carrier gas) and run empty tin capsules until the baseline thermal conductivity is absolute zero.

  • Causality: Atmospheric nitrogen (

    
    ) and carbon dioxide (
    
    
    
    ) will heavily skew the results. Establishing a true zero baseline ensures that all detected gases originate exclusively from the sample matrix.

Step 2: Micro-Gravimetric Sampling

  • Action: Weigh exactly 1.500 to 2.000 mg of the diamine into a tin capsule using an ultra-microbalance (±0.1 µg precision). Crimp the capsule hermetically.

  • Causality: The absolute mass fraction calculation relies entirely on this initial weight. A mere 10 µg weighing error on a 1.5 mg sample yields a 0.6% deviation, which will cause a perfectly pure sample to fail the ±0.4% acceptance threshold. Hermetic sealing prevents the hygroscopic amine from absorbing ambient moisture during transfer.

Step 3: Exothermic Flash Combustion

  • Action: Drop the capsule into the combustion tube heated to 1150°C under an oxygen-rich atmosphere.

  • Causality: The tin capsule acts as a catalyst. It oxidizes exothermically, driving the localized flash temperature to ~1800°C. This extreme heat is mandatory to completely cleave the refractory aromatic C=C bonds in the phenyl ring, ensuring 100% conversion of carbon to

    
    .
    

Step 4: Catalytic Reduction of Nitrogen Oxides

  • Action: Pass the combustion gas stream (

    
    , 
    
    
    
    ,
    
    
    ) over a copper reduction column heated to 850°C.
  • Causality: The combustion of the terminal amine groups generates mixed nitrogen oxides (

    
    , 
    
    
    
    ). The Thermal Conductivity Detector (TCD) cannot differentiate these species reliably. The copper column reduces all
    
    
    species to uniform
    
    
    gas, ensuring accurate nitrogen quantification.

Step 5: In-Run Validation

  • Action: Analyze a certified reference standard (e.g., sulfanilamide) every 10 samples.

  • Causality: Validates that the TCD calibration curve has not drifted due to column exhaustion or gas flow variations.

Trace Elemental Profiling: ICH Q3D Compliance

While CHNS analysis guarantees bulk purity, it cannot detect parts-per-million (ppm) trace metals. 2-[4-(2-Aminoethyl)phenyl]ethylamine is frequently synthesized via the catalytic hydrogenation of 1,4-phenylenediacetonitrile using transition metal catalysts (e.g., Pd, Ni, Pt).

To comply with the ICH Q3D guidelines for elemental impurities in pharmaceutical products, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) must be employed[5].

  • Causality: ICP-MS utilizes an argon plasma operating at ~6000 K to atomize and ionize the sample. The resulting ions are separated by their mass-to-charge ratio, allowing for the detection of Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, Ni, V) elemental impurities at parts-per-billion (ppb) levels. This ensures patient safety and regulatory compliance by verifying that toxic catalyst residues remain below the Permitted Daily Exposure (PDE) limits[5].

Analytical Workflow Visualization

PurityWorkflow A 2-[4-(2-Aminoethyl)phenyl]ethylamine Batch Synthesis B Orthogonal Purity Validation A->B C HPLC-UV / LC-MS (Organic Impurities) B->C D CHNS Microanalysis (Bulk Mass Balance) B->D E ICP-MS / OES (ICH Q3D Trace Metals) B->E F Comprehensive Purity Dossier C->F D->F E->F

Orthogonal analytical workflow for comprehensive diamine purity validation.

Conclusion

For the rigorous purity validation of 2-[4-(2-Aminoethyl)phenyl]ethylamine, no single analytical technique is sufficient. HPLC and NMR are indispensable for organic impurity profiling and structural confirmation, but they must be anchored by CHNS elemental analysis to verify absolute mass balance[3]. Furthermore, when the diamine is destined for pharmaceutical applications, ICP-MS is a non-negotiable requirement to meet ICH Q3D trace metal standards[5]. By implementing this orthogonal, self-validating workflow, researchers can confidently bridge the gap between benchtop synthesis and commercial scale-up.

References

  • PubChem - 2-[4-(2-Aminoethyl)
  • PMC - Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment URL
  • Inorganic Chemistry Frontiers - Elemental analysis: an important purity control but prone to manipulations URL
  • Fraunhofer IFAM - Elemental Analysis (CHNS, ONH)
  • FILAB - ICH Q3D: Elemental impurity analysis URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of 2-[4-(2-Aminoethyl)phenyl]ethylamine

Introduction and Operational Context 2-[4-(2-Aminoethyl)phenyl]ethylamine (CAS: 7423-50-9), structurally known as 1,4-bis(2-aminoethyl)benzene, is a bifunctional arylaliphatic diamine[1]. In advanced drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Operational Context

2-[4-(2-Aminoethyl)phenyl]ethylamine (CAS: 7423-50-9), structurally known as 1,4-bis(2-aminoethyl)benzene, is a bifunctional arylaliphatic diamine[1]. In advanced drug development and materials science, it serves as a critical synthetic building block—most notably in the development of selective antitumor biguanide derivatives that target the tumor microenvironment (TME)[2].

Despite its utility, this compound presents significant logistical and safety challenges. As a primary diamine, it is highly basic, corrosive, and ecotoxic. Establishing a rigorous, self-validating disposal protocol is essential to maintain laboratory safety, prevent dangerous chemical incompatibilities, and ensure compliance with environmental regulations.

Hazard Profiling & Causality (E-E-A-T Rationale)

To handle this chemical safely, operators must understand the fundamental mechanisms behind its hazards:

  • Corrosivity via Basicity: The unhindered primary amine groups readily abstract protons from their environment. Upon contact with biological tissues, this basicity saponifies the lipid bilayers of cell membranes, leading to rapid and severe skin burns or irreversible eye damage[3].

  • Exothermic Reactivity: The neutralization of these amine groups with acids is a highly exothermic acid-base reaction. If uncontrolled, the rapid heat generation can cause localized solvent boiling, toxic aerosolization, or even the melting of plastic waste carboys[3].

  • Carboy Incompatibility: Aliphatic amines must never be mixed with halogenated solvents (e.g., dichloromethane, 1,2-dichloroethane). The nucleophilic attack of the amine on the halogenated solvent generates massive amounts of heat and pressure, which has been documented to cause catastrophic carboy failures[4].

  • Environmental Toxicity: Aliphatic amines exhibit significant aquatic toxicity. When released into wastewater without proper neutralization, they sorb to dissolved and suspended solids, posing a severe bioaccumulation risk to benthic organisms and soil-dwelling ecosystems[5].

Quantitative Data & Neutralization Parameters

To ensure operational clarity, the critical physical properties and neutralization parameters are summarized below:

ParameterSpecification / Guideline
Chemical Name 2-[4-(2-Aminoethyl)phenyl]ethylamine
CAS Registry Number 7423-50-9
Molecular Formula C10H16N2
Hazard Classification Corrosive (EPA Hazardous Waste Code D002)
Preferred Neutralization Acid 1M Citric Acid or 1M Acetic Acid
Target Neutralization pH 6.0 – 8.0
Maximum Reaction Temperature 35°C (Requires continuous Ice Bath cooling)
Strictly Incompatible Waste Streams Halogenated Solvents, Strong Oxidizers, Acids

Waste Management Workflow

Workflow Start 2-[4-(2-Aminoethyl)phenyl]ethylamine Waste Generated CheckVol Assess Volume & Contamination Level Start->CheckVol Small Small Quantity (< 100 mL/g) CheckVol->Small Low volume Bulk Bulk Quantity or Highly Contaminated CheckVol->Bulk High volume Neut In-Lab Neutralization (Ice Bath + 1M Citric Acid) Small->Neut Incineration Licensed Hazardous Waste Incineration Bulk->Incineration CheckPH Monitor pH (Target 6-8) Neut->CheckPH Aqueous Aqueous Waste Collection (EPA D002 Compliant) CheckPH->Aqueous pH neutralized

Workflow for the safe disposal and neutralization of 2-[4-(2-Aminoethyl)phenyl]ethylamine waste.

Step-by-Step Methodologies

Protocol A: In-Lab Neutralization (For Small Quantities < 100 mL/g)

Causality Focus: Neutralizing the basic amine to a less hazardous salt in-lab mitigates its corrosivity and prevents dangerous downstream reactions in bulk waste containers[3].

  • Preparation & PPE: Don chemical-resistant gloves (nitrile or neoprene), a face shield, and a lab coat. Conduct all operations inside a certified, continuously exhausting chemical fume hood.

  • Thermal Control Setup: Place a large borosilicate beaker (at least 5 times the volume of the amine waste) in an ice bath on a magnetic stir plate. Why? The ice bath is critical to dissipate the heat generated by the exothermic acid-base reaction, preventing thermal runaway[3].

  • Dilution: Transfer the 2-[4-(2-Aminoethyl)phenyl]ethylamine waste to the beaker. Begin magnetic stirring at a moderate, consistent speed.

  • Acidification: Using a dropping funnel, slowly add 1M Citric Acid or 1M Acetic Acid dropwise. Why weak acids? Weak acids are preferred over strong mineral acids (like HCl) to prevent violent localized boiling and minimize the risk of toxic aerosol generation.

  • System Validation Check: Continuously monitor the temperature with a thermocouple. If the temperature exceeds 35°C, immediately halt the acid addition and allow the system to cool.

  • pH Verification: Once the addition is complete and the temperature has stabilized, use a calibrated pH meter to verify the solution has reached a stable pH between 6.0 and 8.0. Do not rely solely on visual indicator strips for final validation.

  • Disposal: Once strictly neutralized, the solution can be transferred to a designated aqueous hazardous waste carboy, adhering to local publicly owned treatment works (POTW) regulations[3].

Protocol B: Bulk Waste Segregation & Incineration

Causality Focus: Large volumes of aliphatic amines cannot be safely neutralized in-lab due to uncontrollable thermal runaway risks and the high biological oxygen demand (BOD) they introduce to aquatic systems[6].

  • Segregation: Collect bulk waste directly in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Incompatibility Verification (Critical): Verify the waste log to ensure absolutely no halogenated solvents have been added to this carboy. Mixing these streams will cause an exothermic reaction capable of melting the carboy and releasing toxic gases[4].

  • Labeling & Storage: Label the container clearly with "Hazardous Waste - Corrosive Aliphatic Amine" and assign EPA Hazardous Waste Code D002. Store in a ventilated, corrosive-safe cabinet away from oxidizing agents.

  • Final Disposition: Dispatch the bulk waste to a licensed hazardous waste management facility for thermal destruction (incineration). Incineration is the EPA-recommended method for bulk aliphatic amine disposal, as it completely oxidizes the compound into harmless byproducts[6].

References[1] Title: 1,4-bis(2-aminoethyl)benzene | LookChem. Source: lookchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuSY1p8Go81EwYDix2mtQNCbgd_oF-JHxc5SOduIk6veIumg2RDI99mKRd9qONNsuzDa0we-otVsaeAGwB2-w0Ay2b_lTZE88yQ7W6rGZHOdEUxvjN1L4Eu8ZydDjQJWCQap5_ddHDAh3Ryv4bjS71wLHZmWTTIqg=[2] Title: Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9F1hFnHCJZdw9t-qpYR1uPwikO4sRDCr3BAMCuM88M5kVO4iQuaxql_jSIwgjSXvkrdPz8dRmVzhHA7J3MBbAzHf9DBoq0CWlEzYwk2AoKa-m8_YI65Q2-1wJwgD74L0xQC4ZXkWuF-yG07Y=[6] Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. Source: epa.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5nQ4CZw4UxQvwLf98lT6OV7nruUvkXVd-smCfZ5XEC1Rj1hQAhXX0AwuVzpOuqDmjGkYw4C1OAQcw4cvBEMee8lSCsPyhJM8JPItEliuD3vgs_dv7OurM98OOWF4F7BT59eRfY9vP2dLOb2Dql48gj3c=[3] Title: Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoeshsWSNU7glLBKzZG8y5gU-xv6PRvJu9y1omGgP5YIDeAwyduJQN_go6RnDBQELvi-Eefy1OTii4ARNo-5DGcpJSWRm8grsLBv1mjMGJOROv3JS_wyCpycQWarivmg5ttsjjC_qE1rR7SBQ0wp5lqsO3nyurU8iyVXGn5NhAaXNNhWLDAElAfBeHrm1DQ72aOpwnTyT4t_-P18fWoEFfYq0SaEwI8nlHyLZ9TJLVNFQ=[4] Title: Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. Source: wisc.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6BZ4hduYF96Ph3tc5Hg7_U1Cly6stRnY3IfmMvQ2M9j8F52p6fwP7zX4suDx276DlZZFnHVTl-LCNev3oSCdlgYaLHzxynIfrL4SNDek1VZSDq7ol9Cc0JfWDRuRh4p_dHCNjjm8SVxkfPd8jYXK0oR1PmPqev65v3r6Cw==[5] Title: Draft Screening Assessment Aliphatic Amines Group Environment and Climate Change Canada Health Canada March 2021. Source: canada.ca. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ52EYIXEjLPij2b9ePUdbTPhT-giHpJRRQU3ehJbeTNsluQ1wD15o1hWjn651tPvW9pqZDdlp0xQJxmWTjB_AudIvKT8YkiR4p9jmAtPW3ZdhyMDA-7rA21OH1G_3iK0qrSFt8pZaZRrMTsUnQTW-Ac9_Fl27M9UDxOunBv-DFdgfuINpFdb4grTlAqrp6jFBtVjY4o1esMhwstGcFuLFXq8BjqFmLsO3Bx6fH1KIRJZM-8uBTD9xNzNe

Sources

Handling

Personal protective equipment for handling 2-[4-(2-Aminoethyl)phenyl]ethylamine

The Definitive Guide to Personal Protective Equipment (PPE) and Handling Protocols for 2-[4-(2-Aminoethyl)phenyl]ethylamine For researchers and drug development professionals, handling highly reactive primary diamines re...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Personal Protective Equipment (PPE) and Handling Protocols for 2-[4-(2-Aminoethyl)phenyl]ethylamine

For researchers and drug development professionals, handling highly reactive primary diamines requires moving beyond basic laboratory safety into specialized, chemically specific risk management. 2-[4-(2-Aminoethyl)phenyl]ethylamine (also known as 1,4-bis(2-aminoethyl)benzene) is a potent building block in pharmaceutical synthesis and polymer chemistry[1]. However, its dual aliphatic amine functional groups make it highly basic, corrosive, and a severe tissue sensitizer.

This guide provides a self-validating, step-by-step operational matrix for handling this compound, ensuring scientific integrity, regulatory compliance, and maximum personnel safety.

Chemical Identity & Hazard Profile

Before selecting Personal Protective Equipment (PPE), it is critical to understand the quantitative and structural properties of the target compound. The presence of two primary amine groups on an ethyl-phenyl scaffold dictates its reactivity and penetration potential[1].

Table 1: Quantitative Chemical Properties & Hazard Identifiers

PropertyValue / Classification
IUPAC Name 2-[4-(2-Aminoethyl)phenyl]ethanamine
CAS Number 7423-50-9
Molecular Weight 164.25 g/mol
XLogP3 (Lipophilicity) 0.6 (Indicates moderate skin permeability)
Topological Polar Surface Area 52 Ų
Primary GHS Hazards Corrosive (Skin/Eyes), Acute Toxicity, Sensitizer

The Causality of Amine Toxicity: Why Standard PPE Fails

To build a robust safety protocol, we must understand the causality behind the chemical's interaction with human tissue. Unlike acids, which cause coagulation necrosis (forming a protective eschar that limits deep tissue penetration), strong amines like 2-[4-(2-Aminoethyl)phenyl]ethylamine cause liquefaction necrosis .

When the amine contacts the moisture of the skin or the cornea, it undergoes rapid alkaline hydrolysis. This high-pH environment saponifies the lipid bilayers of cell membranes and denatures structural proteins. Because no protective eschar is formed, the chemical continues to penetrate deeply into the tissue, causing irreversible damage. This mechanism dictates the absolute necessity for highly impermeable, chemical-resistant barriers[2].

G A 2-[4-(2-Aminoethyl)phenyl]ethylamine (Primary Diamine) B Contact with Tissue Moisture (Skin/Eyes) A->B C Alkaline Hydrolysis (High pH) B->C D Lipid Saponification & Cell Membrane Disruption C->D E Protein Denaturation C->E F Liquefaction Necrosis (Deep Tissue Damage) D->F E->F

Biochemical pathway of amine-induced liquefaction necrosis on human tissue.

Comprehensive PPE Matrix

Based on the guidelines set forth by [3] and the , the following PPE matrix is mandatory for handling 2-[4-(2-Aminoethyl)phenyl]ethylamine.

Table 2: Quantitative Glove Material Performance for Aliphatic Amines

Glove MaterialAvg. Thickness (mm)Breakthrough Time (min)Operational Recommendation
Butyl Rubber 0.5 - 0.7> 480Optimal: Best for prolonged handling.
Heavy-Duty Nitrile 0.4 - 0.6> 240Acceptable: Good for short dispensing tasks.
Natural Rubber (Latex) 0.1 - 0.2< 10DANGER: Amines rapidly degrade latex.
  • Hand Protection: Always use Butyl rubber or heavy-duty Nitrile. Self-Validation Step: Perform an inflation test on gloves prior to donning to check for micro-tears.

  • Eye & Face Protection: Chemical splash goggles paired with an 8-inch polycarbonate face shield. Safety glasses are insufficient due to the extreme vulnerability of the cornea to alkaline vapors.

  • Body Protection: A Tyvek® or Tychem® disposable coverall is preferred over standard cotton lab coats, as cotton can absorb and hold the corrosive amine against the skin.

  • Respiratory Protection: If handled outside a fume hood or if dust/aerosols are generated, a NIOSH-approved half-mask respirator equipped with an Ammonia/Methylamine cartridge (color-coded green) and a P100 particulate filter is required.

Operational Protocols: Dispensing and Handling

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for routine dispensing. This workflow is grounded in the[2] framework.

Step-by-Step Dispensing Methodology:

  • Ventilation Validation: Before opening the chemical container, verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm) using a calibrated digital anemometer.

  • PPE Donning & Inspection: Don the PPE matrix outlined in Section 3. Double-glove with a thinner nitrile inner glove and a butyl rubber outer glove.

  • Static Mitigation: Because amine powders can pose a combustible dust hazard, ground all metal receiving vessels. Use an anti-static ceramic or PTFE-coated spatula.

  • Dispensing: Transfer the crystalline powder slowly, keeping the container as close to the receiving vessel as possible to minimize aerosolization and dust generation.

  • Containment & Sealing: Tightly seal the primary container. Wipe the exterior of the container with a dry, lint-free wipe, and place it within a secondary containment vessel before removing it from the fume hood.

G A 1. Pre-Operational Setup Verify Fume Hood & Don PPE B 2. Dispensing Use anti-static spatulas A->B C 3. Containment Seal in secondary containers B->C D 4. Decontamination Wipe surfaces with 1M Citric Acid C->D E 5. Waste Disposal Label as Corrosive/Amine Waste D->E

Step-by-step operational and disposal workflow for handling primary diamines.

Spill Response and Decontamination Plan

In the event of a spill, standard sweeping can aerosolize the corrosive dust. The following protocol utilizes chemical neutralization to mitigate the hazard prior to physical cleanup.

Step-by-Step Spill Decontamination Methodology:

  • Evacuation & Assessment: Immediately evacuate the spill radius. Do not re-enter without verifying respiratory protection (NIOSH half-mask with ammonia cartridges).

  • Chemical Neutralization: Apply a weak solid acid (e.g., citric acid powder or sodium bisulfate) directly onto the spilled amine.

    • Causality: Using a weak acid neutralizes the highly basic amine groups safely. Using a strong mineral acid (like HCl or H2SO4) would trigger a violent, highly exothermic reaction, potentially causing boiling and toxic vapor release.

  • Absorption: Overlay the neutralized mixture with an inert absorbent material, such as vermiculite or dry sand.

  • Collection: Sweep the absorbed, neutralized material using a non-sparking brush and dustpan. Deposit the material into a chemically resistant, sealable hazardous waste bucket (e.g., High-Density Polyethylene).

  • Surface Decontamination: Wash the spill surface with a 1M citric acid solution to neutralize any microscopic residue, followed by a thorough distilled water rinse to remove the resulting amine salts. Dispose of all cleanup materials as hazardous corrosive waste.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2749887, 2-[4-(2-Aminoethyl)phenyl]ethylamine." PubChem. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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